molecular formula C7H8BrClFN B1422107 2-Bromo-4-fluoro-N-methylaniline hydrochloride CAS No. 1037138-94-5

2-Bromo-4-fluoro-N-methylaniline hydrochloride

Cat. No.: B1422107
CAS No.: 1037138-94-5
M. Wt: 240.5 g/mol
InChI Key: IGYUXVCMJJVYON-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-N-methylaniline hydrochloride is a useful research compound. Its molecular formula is C7H8BrClFN and its molecular weight is 240.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYUXVCMJJVYON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681959
Record name 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00681959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037138-94-5
Record name 2-Bromo-4-fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide offers a comprehensive overview of the known and anticipated physical and chemical properties of 2-Bromo-4-fluoro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to provide a foundational understanding of this compound, alongside methodologies for its empirical characterization.

Introduction: Contextualizing a Niche Intermediate

This compound is a substituted aniline derivative of interest in synthetic organic chemistry, particularly as a building block in the development of novel pharmaceutical and agrochemical compounds. Its trifunctional substitution pattern—a bromine atom, a fluorine atom, and an N-methyl group on the aniline scaffold—offers multiple reaction sites for further chemical modification. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility compared to the free base.

Due to its status as a specialized research chemical, comprehensive, publicly available experimental data for this compound is limited. This guide, therefore, combines confirmed specifications with extrapolated properties based on analogous structures and established principles of physical chemistry.

Core Physicochemical & Structural Data

The fundamental identifiers and properties of this compound are summarized below. These values serve as the primary reference for handling, stoichiometry, and analytical characterization.

PropertyValueSource/Notes
IUPAC Name 2-Bromo-4-fluoro-N-methylanilinium chlorideN/A
Synonyms N-Methyl 2-bromo-4-fluoroaniline hydrochloride[1]
CAS Number 1216913-11-9[1]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.5 g/mol [1]
Appearance Anticipated to be an off-white to light-colored solidBased on related compounds[2]

Anticipated and Comparative Physical Properties

The introduction of substituents on the aniline ring will modulate these properties. The bromine and fluorine atoms, being heavier than hydrogen, will increase the molecular weight and likely raise the melting and boiling points relative to aniline hydrochloride. The N-methyl group may slightly decrease the potential for intermolecular hydrogen bonding compared to a primary amine, which could influence its melting point and solubility.

PropertyAnticipated Value/BehaviorRationale & Comparative Data
Melting Point (°C) Expected to be a solid with a defined melting point, likely in the range of 150-220 °C.Aniline hydrochloride melts at 198 °C.[3] Substituted anilines exhibit a wide range of melting points.
Boiling Point (°C) Decomposition may occur at or before the boiling point.Aniline hydrochloride boils at 245 °C.[3] Amine salts often decompose upon heating.
Solubility Expected to be soluble in water and polar organic solvents like methanol and ethanol.The hydrochloride salt form generally confers aqueous solubility.[5] Aniline hydrochloride is very soluble in water.[3]
pKa Estimated to be in the range of 3-5.The pKa of the anilinium ion is 4.6.[3] Electron-withdrawing groups like bromine and fluorine are expected to decrease the basicity of the aniline nitrogen, thus lowering the pKa of the conjugate acid.

Methodologies for Empirical Characterization

To definitively determine the physical properties of this compound, a systematic analytical workflow is required. The following protocols are standard for the characterization of novel fine chemicals.[6]

Workflow for Physicochemical Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Spectroscopic Analysis a Obtain Sample b High-Performance Liquid Chromatography (HPLC) for Purity a->b c LC-MS for Identity Confirmation b->c d Melting Point Determination (e.g., via DSC or Capillary Method) c->d If pure e Solubility Assessment in Various Solvents d->e f Thermogravimetric Analysis (TGA) for Thermal Stability e->f g ¹H and ¹³C Nuclear Magnetic Resonance (NMR) f->g h Fourier-Transform Infrared (FT-IR) Spectroscopy g->h i Mass Spectrometry (MS) h->i

Caption: Workflow for the characterization of a fine chemical intermediate.

Experimental Protocols
  • Melting Point Determination (Differential Scanning Calorimetry - DSC):

    • Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.

    • Seal the pan and place it in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The onset of the endothermic peak in the resulting thermogram corresponds to the melting point.

  • Solubility Assessment:

    • To a series of vials, add a known mass of the compound (e.g., 10 mg).

    • Add a measured volume of a solvent (e.g., water, methanol, dichloromethane) in incremental steps.

    • After each addition, vortex the vial and visually inspect for complete dissolution.

    • The solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer.

    • The resulting spectra will provide information on the chemical structure, including the number and connectivity of protons and carbons.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.

    • Acquire the spectrum over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

    • The resulting spectrum will show characteristic absorption bands for functional groups, such as N-H stretches from the anilinium, C-H aromatic stretches, and C-Br/C-F vibrations.

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI).

    • The resulting mass spectrum will show the mass-to-charge ratio of the molecular ion, confirming the molecular weight of the free base after loss of HCl.

Predicted Spectroscopic Signatures

While experimental spectra for this compound are not publicly available, the following are the expected key features:

  • ¹H NMR: Signals corresponding to the aromatic protons, the N-methyl protons, and the N-H proton of the anilinium. The aromatic protons will likely show complex splitting patterns due to coupling with each other and with the fluorine atom.

  • ¹³C NMR: Resonances for the seven distinct carbon atoms in the molecule. The carbon atoms attached to the bromine and fluorine will exhibit characteristic chemical shifts.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (as a broad band for the ammonium salt), aromatic C-H stretching, C=C aromatic ring stretching, and C-N stretching. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of structurally related substituted anilines and aniline hydrochlorides, the following precautions are advised:

  • Hazard Statements: Assumed to be harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] May cause skin and eye irritation.[7] Long-term exposure may have effects on the blood, leading to the formation of methemoglobin.[8]

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

    • Avoid inhalation of dust and contact with skin and eyes.[9]

    • Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is a valuable, yet not extensively characterized, chemical intermediate. This guide provides a foundational understanding of its core properties by combining known data with scientifically grounded extrapolations from related compounds. The outlined analytical methodologies offer a clear path for researchers to perform empirical characterization. As with any specialized chemical, adherence to strict safety protocols is paramount.

References

2-Bromo-4-fluoro-N-methylaniline hydrochloride CAS number 1216913-11-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS No. 1216913-11-9)

This document provides a comprehensive technical overview of this compound, a halogenated aniline derivative of significant interest in synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes available data with field-proven insights to detail the compound's properties, potential synthesis, characterization, applications, and critical safety protocols.

Introduction and Strategic Importance

Halogenated anilines are cornerstone building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The specific arrangement of bromo, fluoro, and N-methyl substituents on the aniline scaffold of CAS 1216913-11-9 offers a unique combination of reactivity and physicochemical properties. The bromine atom serves as a versatile handle for cross-coupling reactions, the fluorine atom can modulate electronic properties and metabolic stability, and the N-methyl group influences solubility and biological interactions.

This guide aims to provide a robust framework for utilizing this compound, bridging the gap between catalog data and practical laboratory application. While this specific hydrochloride salt is a relatively niche reagent, understanding its profile through the lens of its structural analogues allows for informed experimental design.

Physicochemical and Structural Characteristics

The fundamental identity of a chemical reagent is the bedrock of its application. All quantitative data available for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1216913-11-9[2][3][4]
Molecular Formula C₇H₈BrClFN[2][3]
Molecular Weight 240.5 g/mol [2]
Synonyms N-Methyl 2-bromo-4-fluoroaniline hydrochloride[2]
MDL Number MFCD13195687[3][5]

The hydrochloride salt form is significant. It enhances the stability and solubility of the parent aniline base in aqueous media, which can be advantageous for certain reaction conditions or for formulation studies. The presence of the amine hydrochloride implies that the compound will be a solid and likely require neutralization to liberate the free amine for reactions where the amine itself is the nucleophile.

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Caption: Fig 2. Proposed workflow for the synthesis of the target compound.

Experimental Protocol Considerations:

  • Reaction Setup: The starting material, 4-Fluoro-N-methylaniline, would be dissolved in a suitable aprotic solvent like acetonitrile or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Bromination: The solution would be cooled (e.g., to 0 °C) to control the reaction's exothermicity. N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine for achieving higher selectivity and for safety reasons. [1]NBS would be added portion-wise to maintain control over the reaction.

  • Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and the formation of the desired product.

  • Workup & Purification: Upon completion, the reaction is quenched (e.g., with aqueous sodium thiosulfate to consume any remaining NBS). The free base is then extracted into an organic solvent, washed, dried, and concentrated. Purification of the free base is critical and would typically be achieved via flash column chromatography on silica gel.

  • Salt Formation: The purified free base is dissolved in a non-polar solvent like diethyl ether or ethyl acetate. A stoichiometric amount of hydrochloric acid (often as a solution in dioxane or isopropanol) is then added, causing the hydrochloride salt to precipitate. The resulting solid can be collected by filtration, washed with a cold solvent, and dried under vacuum.

This self-validating protocol includes in-process controls (TLC/LC-MS) and a robust purification step, ensuring the final product's identity and purity before the final salt formation step.

Analytical Characterization Workflow

Confirming the identity and purity of the final compound is non-negotiable. A multi-technique approach is required. While specific spectra for this compound are not publicly available, the expected results from standard analytical methods can be reliably predicted.

AnalyticalWorkflow

References

An In-depth Technical Guide to 2-Bromo-4-fluoro-N-methylaniline Hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Anilines

In the landscape of modern medicinal chemistry, halogenated anilines serve as indispensable synthons, offering a versatile platform for the construction of complex molecular architectures. Their unique electronic properties and predictable reactivity make them ideal starting materials for a wide range of transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of heterocyclic scaffolds. Among these, 2-Bromo-4-fluoro-N-methylaniline hydrochloride has emerged as a particularly valuable intermediate, primarily due to the orthogonal reactivity of its constituent functional groups. The presence of a bromine atom, a fluorine atom, and a secondary amine on the aniline ring allows for a stepwise and selective elaboration of the molecule, a critical advantage in the multi-step synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safe handling of this compound, with a particular focus on its role in the development of novel therapeutics.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of a chemical building block is fundamental to its effective utilization in synthesis and process development. This compound is a solid at room temperature, and its key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 240.5 g/mol [1]
Molecular Formula C₇H₈BrClFN[1]
CAS Number 1216913-11-9[1]
Appearance Off-white to pale solid[2]
Solubility Soluble in polar organic solvents such as methanol and DMSO.General Knowledge

Synthetic Pathways and Key Applications in Drug Discovery

The strategic placement of the bromo, fluoro, and N-methylamino groups on the aniline scaffold makes this compound a highly sought-after intermediate in the synthesis of biologically active molecules.

A Crucial Intermediate in the Synthesis of SIRT6 Activators

A significant application of halogenated anilines, and by extension this compound, is in the synthesis of modulators of sirtuins, a class of NAD⁺-dependent protein deacetylases. Sirtuin 6 (SIRT6) has garnered considerable attention as a therapeutic target in a range of diseases, including cancer, metabolic disorders, and age-related pathologies. Small-molecule activators of SIRT6, such as the MDL series of compounds, have shown promise in preclinical studies. The synthesis of these complex molecules often relies on a multi-step sequence where a substituted aniline core is progressively functionalized.

The 2-bromo-4-fluoro-N-methylaniline moiety can serve as a foundational piece of such molecules. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl or heteroaryl substituents. The N-methylamino group can participate in amide bond formation or be a key pharmacophoric feature, while the fluorine atom can enhance metabolic stability and binding affinity.

Experimental Protocol: Representative Suzuki Coupling Reaction

To illustrate the utility of this compound, a representative experimental protocol for a Suzuki cross-coupling reaction is provided below. This protocol is based on established methodologies for similar bromoaniline substrates and serves as a starting point for reaction optimization.

Reaction: Palladium-catalyzed Suzuki coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the reaction flask.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Reaction: Heat the reaction mixture to a temperature of 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation and lower reaction yields. Performing the reaction under an inert atmosphere is therefore critical.

  • Base: The base is required to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex. The choice of base can significantly impact the reaction outcome.

  • Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings to ensure the solubility of both the organic reactants and the inorganic base. Degassing the solvent is important to remove dissolved oxygen.

Caption: Workflow for a typical Suzuki coupling reaction.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its reaction products are typically performed using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the structure of the molecule. In the ¹H NMR spectrum, one would expect to see distinct signals for the aromatic protons, the N-methyl protons, and the N-H proton of the hydrochloride salt. The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring. In the ¹³C NMR spectrum, the carbon atoms attached to the bromine and fluorine atoms would exhibit characteristic chemical shifts.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-H stretching vibrations, and the aromatic C=C stretching vibrations.

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.

  • May cause respiratory irritation.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling is essential for its successful application in the research and development of new medicines.

References

2-Bromo-4-fluoro-N-methylaniline hydrochloride spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Analysis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride

This guide offers a comprehensive examination of the spectral data for this compound (CAS No: 1216913-11-9), a compound of interest in synthetic and medicinal chemistry.[1][2] As researchers and drug development professionals, the unambiguous structural confirmation of such molecules is paramount. This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, moving beyond mere data presentation to explain the underlying chemical principles that govern the observed spectral characteristics.

Molecular Structure: The Foundation of Spectral Interpretation

The spectral signature of this compound is a direct consequence of its unique molecular architecture. Understanding the electronic influence of each component is key to a robust interpretation.

  • Substituted Aromatic Ring: The benzene core provides a rigid scaffold and characteristic signals in both NMR and IR spectroscopy.

  • Halogen Substituents (Br and F): The electronegative bromine and fluorine atoms exert strong inductive (-I) and moderate resonance (+R) effects, significantly influencing the chemical shifts of adjacent protons and carbons in NMR spectra.[3] Their presence is also critical for mass spectrometry, with bromine's distinct isotopic pattern serving as a key identifier.

  • N-methylamino Group: This secondary amine, protonated to form an ammonium salt in the hydrochloride form, dictates key features in the IR spectrum and influences the electronic environment of the aromatic ring.

  • Hydrochloride Salt: The formation of the ammonium hydrochloride salt profoundly impacts the N-H stretching vibrations in the IR spectrum, shifting them to a lower frequency and broadening them due to hydrogen bonding.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed map of the molecule's structure by probing the chemical environment of each hydrogen and carbon atom.[3]

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The electron-withdrawing effects of the halogen and ammonium groups will generally shift the aromatic protons downfield.[6]

  • Aromatic Region (approx. 7.0-7.8 ppm): Three signals are expected, corresponding to the three protons on the benzene ring. Their precise chemical shifts and coupling patterns are dictated by the positions of the Br, F, and N-methylammonium substituents. The fluorine atom will introduce additional splitting (H-F coupling).

  • N-H Proton (variable, approx. 9-11 ppm): This proton, attached to a positively charged nitrogen, is expected to be a broad signal and significantly downfield. Its chemical shift can be highly dependent on the solvent and concentration.

  • N-Methyl Protons (approx. 2.8-3.2 ppm): The three protons of the methyl group attached to the nitrogen will appear as a singlet or a doublet due to coupling with the N-H proton.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.

  • Aromatic Carbons (approx. 110-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to the electronegative F, Br, and N atoms will have their chemical shifts significantly affected. The C-F and C-Br bonds will exhibit characteristic large and small coupling constants, respectively.

  • Aliphatic Carbon (approx. 30-35 ppm): A single signal is anticipated for the N-methyl carbon.

Table 1: Predicted NMR Spectral Data for 2-Bromo-4-fluoro-N-methylaniline

¹H NMR Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Assignment
Aromatic ~7.6 Doublet of doublets 1H H-3
Aromatic ~7.3 Doublet of triplets 1H H-5
Aromatic ~7.1 Doublet of doublets 1H H-6
Ammonium ~9-11 Broad singlet 1H N-H
N-Methyl ~3.0 Singlet/Doublet 3H N-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Aromatic ~158 (d, ¹JCF ≈ 245 Hz) C-4
Aromatic ~138 C-1
Aromatic ~125 C-6
Aromatic ~120 (d, ²JCF ≈ 22 Hz) C-3
Aromatic ~118 (d, ²JCF ≈ 25 Hz) C-5
Aromatic ~110 C-2

| Aliphatic | ~32 | | | N-CH₃ |

(Note: Predicted values are estimates and can vary based on solvent and experimental conditions.)

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and high-quality data.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data via Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in Deuterated Solvent Acquire Acquire 1H & 13C Spectra (High-Field NMR) Prep->Acquire Insert into Spectrometer Process Fourier Transform, Phase & Baseline Correction Acquire->Process Raw Data (FID) Analyze Analyze Chemical Shift, Multiplicity, Integration Process->Analyze Processed Spectrum Structure Structural Confirmation Analyze->Structure

A streamlined workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.[8] For this compound, the spectrum is dominated by vibrations associated with the protonated amine and the substituted aromatic ring.

  • N-H Stretching: As a secondary ammonium salt, a very strong and broad absorption band is expected in the 2400-2800 cm⁻¹ range. This is a hallmark of amine hydrohalides and results from the N⁺-H stretching vibrations coupled with extensive hydrogen bonding.[4][5]

  • C-H Stretching: Aromatic C-H stretches typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed around 2850-2960 cm⁻¹.

  • Aromatic C=C Stretching: Medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[4]

  • N-H Bending: An absorption of medium intensity is expected around 1550-1610 cm⁻¹ corresponding to the N⁺-H bending vibration.[9]

  • C-N Stretching: The aromatic C-N stretching vibration is typically found in the 1250-1335 cm⁻¹ range.[9]

  • Fingerprint Region (< 1000 cm⁻¹): This complex region will contain bands corresponding to C-F and C-Br stretching, as well as various aromatic C-H out-of-plane bending vibrations, which can be diagnostic of the substitution pattern.

Table 2: Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Vibrational Mode
2400-2800 Strong, Broad N⁺-H Stretch (Ammonium Salt)
3000-3100 Medium-Weak Aromatic C-H Stretch
2850-2960 Medium-Weak Aliphatic C-H Stretch
1550-1610 Medium N⁺-H Bend
1450-1600 Medium-Strong Aromatic C=C Stretch
1250-1335 Medium-Strong Aromatic C-N Stretch
1000-1100 Strong C-F Stretch

| 550-650 | Medium | C-Br Stretch |

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Diagram: IR Spectral Regions and Functional Groups

Correlation of key functional groups to their IR frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and crucial structural information through controlled fragmentation of the molecule. For the hydrochloride salt, the analysis typically observes the protonated free base or the radical cation of the free base after thermal decomposition in the ion source. The molecular weight of the free base is 204.04 g/mol .[10]

  • Molecular Ion (M⁺·): A prominent molecular ion peak cluster is expected for the free base (C₇H₇BrFN). Due to the natural isotopic abundance of bromine (⁷⁹Br:~50.7%, ⁸¹Br:~49.3%), this will appear as two peaks of nearly equal intensity (the M⁺· and M+2 peaks) at m/z 204 and 206.[11] This isotopic signature is a definitive indicator of a single bromine atom in the molecule.

  • Major Fragmentation Pathways: The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.[12]

    • α-Cleavage: Loss of a methyl radical (·CH₃) from the N-methyl group is a common pathway for N-methyl anilines, leading to a fragment at m/z 189/191.[13]

    • Loss of Bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br), giving a fragment at m/z 125.

    • Loss of HCN: A common fragmentation for anilines involves the rearrangement and loss of HCN, which could occur after the initial loss of Br.

Table 3: Predicted Mass Spectrometry Fragments

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Proposed Fragment Identity Fragmentation Pathway
204 206 [C₇H₇BrFN]⁺· Molecular Ion (M⁺·)
189 191 [C₆H₄BrFN]⁺ M⁺· - ·CH₃ (α-Cleavage)

| 125 | - | [C₇H₇FN]⁺ | M⁺· - ·Br |

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce the sample into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatography system (GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation data.[14] Electrospray Ionization (ESI) is standard for LC-MS and would likely show the protonated free base [M+H]⁺ at m/z 205/207.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Diagram: Predicted ESI-MS Fragmentation Pathway

MS_Fragmentation Parent [M+H]+ m/z 205/207 Frag1 Fragment m/z 190/192 Parent->Frag1 - CH3 Frag2 Fragment m/z 126 Parent->Frag2 - Br

A simplified representation of potential fragmentation in ESI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy rapidly confirms the presence of the key functional groups, particularly the characteristic signature of the ammonium salt. Mass spectrometry provides the exact molecular weight and confirms the presence of bromine through its isotopic pattern, while its fragmentation offers clues to the molecular assembly. Finally, NMR spectroscopy delivers the unambiguous blueprint of the molecule, mapping out the precise connectivity and spatial relationships of the carbon and hydrogen atoms. Together, these techniques provide a self-validating system, ensuring the highest degree of confidence in the compound's identity for all subsequent research and development applications.

References

13C NMR Analysis of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) analysis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It delves into the theoretical principles of 13C NMR spectroscopy, substituent effects on chemical shifts, and provides a detailed, field-proven protocol for sample preparation and spectral acquisition. A thorough analysis and prediction of the 13C NMR spectrum are presented, supported by a discussion of the electronic environment of each carbon atom within the molecule.

Introduction

2-Bromo-4-fluoro-N-methylaniline is a substituted aniline derivative of significant interest in medicinal chemistry and materials science. Its structural characterization is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Among the suite of analytical techniques available, 13C NMR spectroscopy stands out for its ability to provide unambiguous information about the carbon skeleton of a molecule.[1][2] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, offering a detailed fingerprint of the molecular structure.[1][3]

This guide will focus on the hydrochloride salt of the parent compound, a common form for improving the stability and solubility of amine-containing pharmaceuticals. The protonation of the nitrogen atom introduces electronic changes that influence the chemical shifts of the carbon atoms, a key consideration in spectral interpretation.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous discussion of the 13C NMR spectrum, the carbon atoms of this compound are numbered as illustrated in the diagram below.

Caption: Structure of this compound with IUPAC numbering for 13C NMR assignment.

Theoretical Principles of 13C NMR Spectroscopy

13C NMR spectroscopy relies on the magnetic properties of the 13C isotope, which possesses a nuclear spin of 1/2.[1][3] Although the natural abundance of 13C is only about 1.1%, modern Fourier Transform (FT) NMR spectrometers can readily acquire high-quality spectra by signal averaging.[4]

The key parameter in a 13C NMR spectrum is the chemical shift (δ) , which is the resonance frequency of a particular carbon nucleus relative to a standard reference, typically tetramethylsilane (TMS). The chemical shift is highly sensitive to the electronic environment of the carbon atom. Electronegative atoms, double and triple bonds, and aromatic rings all influence the shielding of the carbon nucleus, causing its signal to appear at a characteristic position in the spectrum.[2] The typical range for 13C chemical shifts is broad, spanning from 0 to over 220 ppm.[2][3]

For the analysis of this compound, we must consider the influence of several key structural features on the 13C chemical shifts:

  • Aromatic Ring: The sp2-hybridized carbons of the benzene ring will resonate in the typical aromatic region, generally between 110 and 160 ppm.[5]

  • Substituent Effects: The bromine, fluorine, and protonated N-methylamino groups will exert significant electronic effects (inductive and resonance) that will shift the signals of the aromatic carbons.

  • N-Methyl Group: The sp3-hybridized carbon of the methyl group will appear at a much higher field (lower ppm value) compared to the aromatic carbons.

  • Protonation of the Amine: The positive charge on the nitrogen atom in the hydrochloride salt will have a strong electron-withdrawing inductive effect, which will deshield (shift to higher ppm) the adjacent carbon atoms.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality and reproducible 13C NMR spectrum necessitates a meticulous experimental approach. The following protocol is designed to be a self-validating system, ensuring data integrity and reliability.

Sample Preparation

The quality of the NMR sample is critical for obtaining a high-resolution spectrum.

Materials:

  • This compound (5-20 mg)

  • Deuterated solvent (e.g., DMSO-d6, Methanol-d4)

  • High-quality 5 mm NMR tube

  • Vortex mixer

  • Pipettes

Procedure:

  • Solvent Selection: The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[6] For hydrochloride salts, polar solvents like Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4 (CD3OD) are generally good choices to ensure complete dissolution.

  • Analyte Dissolution: Accurately weigh between 10-30 mg of this compound. A higher concentration is generally better for the less sensitive 13C nucleus.[7][8][9]

  • Transfer to NMR Tube: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[8] Use a pipette to transfer the solution to a clean, dry 5 mm NMR tube. Ensure the final sample height is adequate, typically around 4-5 cm.[7]

  • Homogenization: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution. Incomplete dissolution can lead to broadened spectral lines.[8]

NMR Spectrometer Setup and Data Acquisition

The following parameters are a general guideline and may need to be optimized based on the specific instrument and sample concentration.

Instrument:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Key Acquisition Parameters:

  • Experiment: 1D 13C NMR with proton decoupling.

  • Solvent: Specify the deuterated solvent used for proper referencing and locking.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

  • Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, although it increases the experiment time.

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans is required, typically ranging from 1024 to 4096, depending on the sample concentration.[10]

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) is sufficient to cover the expected chemical shift range.

References

An In-depth Technical Guide to Determining the Solubility of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Crucial Terrain of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its journey from a laboratory curiosity to a viable therapeutic agent. For a compound like 2-Bromo-4-fluoro-N-methylaniline hydrochloride, a substituted aniline derivative of interest in medicinal chemistry, understanding its solubility in various organic solvents is not merely an academic exercise. It is a critical determinant for designing crystallization processes, developing stable formulations, and ensuring bioavailability. This guide is crafted for researchers, scientists, and drug development professionals, providing a comprehensive framework for systematically determining the solubility of this specific hydrochloride salt. We will delve into the theoretical underpinnings, present robust experimental protocols, and emphasize the principles of scientific integrity that ensure the generation of reliable and reproducible data.

The Compound in Focus: Physicochemical Context of this compound

This compound is a specific salt form of the parent aniline derivative. The presence of the hydrochloride moiety significantly influences its physicochemical properties, most notably its solubility. As a salt of a weak base, its solubility is expected to be pH-dependent.[1] The molecular structure, characterized by a brominated and fluorinated phenyl ring with an N-methyl group, suggests a degree of lipophilicity, which will be a key factor in its interaction with organic solvents of varying polarities.

Key Physicochemical Properties (Predicted and Known):

PropertyValue/InformationSource
CAS Number 1216913-11-9[2][3][4]
Molecular Formula C₇H₈BrClFN[2]
Molecular Weight 240.5 g/mol [2]
Form Likely a crystalline solidInferred
pKa Not readily available, but expected to be in the acidic range due to the aniline nitrogen.Inferred

The hydrochloride salt form is often chosen to enhance the aqueous solubility and stability of a basic API. However, in organic solvents, the ionic nature of the salt can lead to complex solubility behavior.[5][6]

The Theoretical Bedrock: Principles Governing Solubility

A deep understanding of the theoretical principles of solubility is paramount for designing meaningful experiments and interpreting the results. The adage "like dissolves like" provides a foundational, albeit simplified, starting point.[7][8]

The Role of Intermolecular Forces

The dissolution of a solute in a solvent is an energetic process governed by the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. For this compound, the key interactions are:

  • Ionic Forces: The strong electrostatic attraction between the protonated amine and the chloride ion in the crystal lattice.

  • Dipole-Dipole Interactions and Hydrogen Bonding: The polar nature of the C-F, C-Br, and N-H bonds will lead to these interactions.

  • Van der Waals Forces: Present in the aromatic ring and methyl group.

A suitable organic solvent must be able to overcome the lattice energy of the salt and solvate the resulting ions or ion pairs.

Solvent Polarity and Dielectric Constant

The polarity of the solvent is a critical factor.[7] Polar solvents with a high dielectric constant are generally better at solvating ions by shielding the electrostatic interactions between them.[7] However, for a molecule with both polar and non-polar regions, a range of solvents with varying polarities should be investigated.

The Common Ion Effect

When dealing with hydrochloride salts, the presence of chloride ions from other sources can suppress solubility.[1][6] While this is more pronounced in aqueous systems, it can also be a factor in certain polar organic solvents, particularly if they contain dissolved HCl or other chloride sources.

A Rigorous Approach: Experimental Determination of Solubility

Adherence to Good Laboratory Practices (GLP) is essential for generating data that is accurate, consistent, and reliable.[9][10][11] This includes using calibrated equipment, maintaining detailed records, and following standardized procedures.

The Gold Standard: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the most reliable technique for determining thermodynamic solubility.[12][13][14][15][16]

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh excess solid API prep_solvent Add precise volume of solvent prep_solid->prep_solvent prep_vial Combine in a sealed vial prep_solvent->prep_vial agitate Agitate at constant temperature (e.g., 24-72 hours) prep_vial->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filtrate dilute Dilute aliquot of filtrate filtrate->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate caption Workflow for Equilibrium Shake-Flask Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Solvent Addition: Accurately dispense a known volume of the selected organic solvent into each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitation for 24 to 72 hours is typically required to reach equilibrium.[13][14] The temperature should be carefully controlled, as solubility is temperature-dependent.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration of the supernatant through a chemically compatible filter (e.g., PTFE for most organic solvents).

  • Quantification: Accurately dilute an aliquot of the clear filtrate and determine the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17][18]

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or g/L.

Kinetic vs. Thermodynamic Solubility

It is important to distinguish between kinetic and thermodynamic solubility.[16][19]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a stock solution (often DMSO), precipitates when added to an aqueous or organic medium. This is a high-throughput screening method.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the solid in the solvent. The shake-flask method determines thermodynamic solubility.

For formulation and process development, thermodynamic solubility data is essential.

Solvent Selection Strategy

A diverse range of organic solvents should be screened to build a comprehensive solubility profile. The selection should cover a spectrum of polarities and chemical functionalities.

Suggested Solvent Classes for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolPolar, protic solvents capable of hydrogen bonding.
Ketones Acetone, Methyl Ethyl KetonePolar, aprotic solvents.
Esters Ethyl AcetateModerately polar, aprotic.
Ethers Tetrahydrofuran (THF), DioxaneAprotic, with moderate polarity.
Chlorinated Solvents Dichloromethane, ChloroformNon-polar to weakly polar, aprotic.
Aromatic Hydrocarbons TolueneNon-polar, aprotic.
Amides Dimethylformamide (DMF), Dimethylacetamide (DMAc)Highly polar, aprotic solvents.
Nitriles AcetonitrilePolar, aprotic.

Data Presentation and Interpretation

The results of the solubility screening should be presented in a clear and concise manner to facilitate comparison and decision-making.

Template for Solubility Data of this compound at a Specified Temperature (e.g., 25 °C):

SolventSolvent ClassDielectric Constant (approx.)Solubility (mg/mL)Observations
MethanolAlcohol32.7Experimental DataClear solution, etc.
EthanolAlcohol24.5Experimental Data
AcetoneKetone20.7Experimental Data
Ethyl AcetateEster6.0Experimental Data
DichloromethaneChlorinated9.1Experimental Data
TolueneAromatic2.4Experimental Data
AcetonitrileNitrile37.5Experimental Data
DimethylformamideAmide36.7Experimental Data

Safety and Handling Considerations

  • Toxicity: Similar compounds are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability and toxicity.

Conclusion: A Pathway to Informed Development

The solubility of this compound in organic solvents is a critical parameter that will influence its entire development lifecycle. By employing a systematic and rigorous approach, grounded in the principles of physical chemistry and good laboratory practice, researchers can generate the high-quality data needed to make informed decisions. This guide provides the theoretical framework and practical protocols to embark on this essential investigation, paving the way for the successful advancement of this promising compound.

References

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Molecule and Its Significance

2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS No. 1216913-11-9) is a substituted aniline derivative that holds potential as a key building block in medicinal chemistry and pharmaceutical development.[1][2][3] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an N-methyl group, offers medicinal chemists a versatile scaffold for synthesizing novel compounds with specific pharmacological activities. The hydrochloride salt form is often utilized to improve the solubility and handling properties of the parent amine.

The stability of such a compound is paramount, as degradation can lead to the formation of impurities that may be toxic or interfere with the desired biological activity of the final product. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity for research and development purposes.

Chemical Profile and Inherent Stability Considerations

Molecular Structure: C₇H₈BrClFN[1] Molecular Weight: 240.5 g/mol [1]

The stability of this compound is intrinsically linked to its chemical structure. The presence of electron-withdrawing groups (bromine and fluorine) on the aniline ring, coupled with the electron-donating N-methyl group, creates a complex electronic environment that influences its reactivity.

Potential Degradation Pathways
  • Oxidation: The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities, such as nitroso and nitro compounds, and can also result in polymerization. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions. The tendency for similar aniline compounds to darken over time suggests that oxidation is a primary concern.[7]

  • Hydrolysis: While the hydrochloride salt is generally stable, the free base form of the aniline could be susceptible to hydrolysis under certain pH conditions, although this is less common for anilines compared to esters or amides.

  • Photolysis: Aromatic compounds, particularly those with halogen substituents, can be sensitive to light. UV radiation can provide the energy to initiate photochemical reactions, leading to dehalogenation or other complex degradation pathways.

The following diagram illustrates the key factors that can influence the stability of this compound.

StabilityStudyWorkflow cluster_Setup Study Setup cluster_Stress Stress Conditions cluster_Analysis Analysis at Time Points cluster_Evaluation Data Evaluation Start Start with Pure Compound Aliquot Aliquot Samples Start->Aliquot Temp Elevated Temperature Aliquot->Temp Humidity High Humidity Aliquot->Humidity Light Intense Light Aliquot->Light Oxidation Oxidative Stress Aliquot->Oxidation Control Control Conditions Aliquot->Control HPLC HPLC for Purity Temp->HPLC Humidity->HPLC Light->HPLC Oxidation->HPLC Control->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS Data Compare Purity vs. Time HPLC->Data LCMS->Data NMR NMR for Structure End Determine Shelf-Life & Optimal Storage Conditions Data->End

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthetic protocol for the preparation of 2-Bromo-4-fluoro-N-methylaniline hydrochloride, a valuable halogenated aniline derivative for applications in pharmaceutical and materials science research. The synthesis commences with the regioselective bromination of 4-fluoroaniline, followed by reductive N-methylation of the resulting 2-bromo-4-fluoroaniline, and culminates in the formation of the hydrochloride salt to enhance stability and handling. This guide is designed to be a self-validating system, elucidating the causality behind experimental choices and providing detailed procedural steps to ensure reproducibility.

Introduction

Halogenated anilines are pivotal building blocks in organic synthesis, serving as versatile intermediates in the creation of complex molecules.[1] The presence of halogen substituents provides reactive handles for further functionalization, such as cross-coupling reactions, while also modulating the electronic and lipophilic properties of the molecule. This is of particular importance in drug discovery, where fine-tuning these properties can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. This compound is a trifunctional intermediate that can be employed in the synthesis of a variety of more complex molecules, including biologically active compounds.[1] This protocol details a reliable and efficient laboratory-scale synthesis of this compound.

Overall Synthetic Scheme

The synthesis is performed in three distinct stages:

  • Bromination: Electrophilic aromatic substitution on 4-fluoroaniline to introduce a bromine atom ortho to the amine group.

  • N-Methylation: Reductive amination of the resulting primary amine to yield the N-methylated secondary amine.

  • Salt Formation: Conversion of the free base to its hydrochloride salt for improved stability and ease of handling.

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrochloride Salt Formation A 4-Fluoroaniline B Dissolve in DMF A->B C Add NBS Solution B->C D Reaction Monitoring (TLC) C->D E Aqueous Work-up & Extraction D->E F Purification (Column Chromatography) E->F G 2-Bromo-4-fluoroaniline F->G H Dissolve 2-Bromo-4-fluoroaniline in Methanol G->H I Add Paraformaldehyde & NaOMe H->I J Reflux (Imine Formation) I->J K Cool and Add NaBH4 J->K L Reflux (Reduction) K->L M Work-up & Purification L->M N 2-Bromo-4-fluoro-N-methylaniline M->N O Dissolve Free Base in Ether N->O P Add HCl in Ether O->P Q Precipitation P->Q R Filter and Dry Q->R S 2-Bromo-4-fluoro-N-methylaniline HCl R->S

Caption: Overall workflow for the synthesis of 2-Bromo-4-fluoro-N-methylaniline HCl.

PART 1: Detailed Synthetic Protocols

Step 1: Synthesis of 2-Bromo-4-fluoroaniline

This step involves the regioselective bromination of 4-fluoroaniline. The directing effects of the activating amino group and the deactivating but ortho-, para-directing fluoro group favor the introduction of bromine at the 2-position. N-Bromosuccinimide (NBS) is chosen as the brominating agent for its ease of handling compared to liquid bromine.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
4-Fluoroaniline≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)≥98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
n-HexaneACS GradeVWR
Anhydrous Magnesium SulfateLaboratoryFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich

Protocol:

  • In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoroaniline (8.64 mL, 58.13 mmol) in 200 mL of anhydrous N,N-dimethylformamide (DMF).

  • In a separate beaker, dissolve N-bromosuccinimide (11.4 g, 63.95 mmol) in 50 mL of DMF.

  • Slowly add the NBS solution dropwise to the stirred solution of 4-fluoroaniline over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture into 500 mL of ice-water and extract with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and n-hexane (e.g., 1:4 v/v), to yield 2-bromo-4-fluoroaniline as a solid. A typical yield is around 95%.[2]

Step 2: Synthesis of 2-Bromo-4-fluoro-N-methylaniline (Reductive Amination)

This step utilizes a reductive amination reaction to methylate the primary amine. The amine first condenses with formaldehyde (from paraformaldehyde) to form an imine intermediate, which is then reduced in situ by sodium borohydride to the secondary amine.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
2-Bromo-4-fluoroanilineFrom Step 1-
Methanol (MeOH)AnhydrousFisher Scientific
ParaformaldehydeReagent GradeSigma-Aldrich
Sodium Methoxide (NaOMe)95%Sigma-Aldrich
Sodium Borohydride (NaBH₄)≥98%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeVWR

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluoroaniline (5.0 g, 26.3 mmol), methanol (100 mL), sodium methoxide (0.71 g, 13.16 mmol - catalytic), and paraformaldehyde (1.18 g, 39.45 mmol).

  • Heat the reaction mixture to reflux and maintain for 2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Carefully and portion-wise, add sodium borohydride (1.5 g, 39.45 mmol). Caution: Hydrogen gas evolution.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for an additional 1 hour.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (50 mL) and then brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • The resulting crude 2-bromo-4-fluoro-N-methylaniline can be purified by silica gel chromatography if necessary, typically yielding a brown oil.

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt, which is often a more stable, crystalline solid than the free base, making it easier to handle and store.

Materials and Reagents:

Reagent/MaterialPurity/GradeSupplier Example
2-Bromo-4-fluoro-N-methylanilineFrom Step 2-
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (2M in Diethyl Ether)SolutionSigma-Aldrich

Protocol:

  • Dissolve the crude or purified 2-bromo-4-fluoro-N-methylaniline (e.g., 1.0 g) in a minimal amount of anhydrous diethyl ether (approx. 20-30 mL).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether dropwise.

  • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry the solid under high vacuum to yield this compound as a solid.

PART 2: Reaction Mechanisms and Scientific Rationale

Mechanism of N-Methylation

The N-methylation proceeds via a reductive amination pathway. This classic transformation involves two key stages: imine formation and subsequent reduction.

Reductive_Amination cluster_imine Imine Formation cluster_reduction Reduction Amine R-NH₂ Iminium [R-N⁺H=CH₂] Amine->Iminium + H⁺ Formaldehyde CH₂O Formaldehyde->Iminium Imine R-N=CH₂ Iminium->Imine - H⁺ Product R-NH-CH₃ Imine->Product Reducer [H⁻] (from NaBH₄) Reducer->Product

Caption: Mechanism of Reductive Amination.

  • Imine Formation: The primary amine (2-bromo-4-fluoroaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form an iminium ion, which then deprotonates to the neutral imine.

  • Reduction: The imine is then reduced by a hydride source, in this case, sodium borohydride. The hydride attacks the electrophilic carbon of the C=N double bond, yielding the final N-methylated secondary amine. This process is effectively irreversible.

An alternative and classic method for this transformation is the Eschweiler-Clarke reaction , which uses a mixture of excess formic acid and formaldehyde.[3][4] In this case, formic acid serves as the hydride donor, decomposing to CO₂ and H⁻.[5] This method avoids the use of metal hydrides and is often a one-pot procedure.[6]

PART 3: Characterization and Data

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques.

Physicochemical Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-Bromo-4-fluoroanilineC₆H₅BrFN190.011003-98-1
2-Bromo-4-fluoro-N-methylanilineC₇H₇BrFN204.041037138-94-5
2-Bromo-4-fluoro-N-methylaniline HClC₇H₈BrClFN240.501216913-11-9

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum of the final product, 2-Bromo-4-fluoro-N-methylaniline, is expected to show a singlet for the N-methyl protons around 2.8-3.0 ppm. The aromatic protons will appear as multiplets in the 6.5-7.5 ppm region, with couplings to both the other aromatic protons and the fluorine atom. The NH proton will appear as a broad singlet. Upon formation of the hydrochloride salt, the NH proton signal will shift downfield and may become sharper.

  • ¹³C NMR: The spectrum will show a signal for the N-methyl carbon around 30-35 ppm. The aromatic carbons will appear in the 110-160 ppm region, with characteristic C-F and C-Br couplings.

  • IR Spectroscopy: Key stretches will include N-H stretching (around 3400 cm⁻¹ for the secondary amine), C-H stretching (aromatic and aliphatic, ~3100-2800 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), and C-F and C-Br stretches in the fingerprint region (below 1300 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). The molecular ion peak (M⁺) for the free base would be expected at m/z 204 and 206.

PART 4: Safety and Handling

All steps of this synthesis must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.

  • 2-Bromo-4-fluoroaniline: This compound is harmful if swallowed, in contact with skin, or if inhaled.[7][8] It can cause skin and serious eye irritation.[9][10] Avoid all personal contact, including inhalation.

  • N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes.

  • Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. Handle with extreme care to avoid inhalation or contact.

  • Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. Handle with care.

Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines.

References

Application Note: A Practical Guide to Suzuki-Miyaura Coupling with 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Biarylanilines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, mild conditions, and exceptional functional group tolerance in forging carbon-carbon bonds.[1] This Nobel Prize-winning methodology is indispensable in the rapid assembly of complex molecular architectures, particularly within pharmaceutical and materials science research.[2][3]

A key structural motif accessible via this reaction is the substituted biarylaniline scaffold. These structures are prevalent in a multitude of pharmacologically active agents, including kinase inhibitors and modulators of various cellular receptors.[1] 2-Bromo-4-fluoro-N-methylaniline is a highly valuable building block for accessing such compounds. Its structure presents a unique combination of features:

  • An ortho-bromine atom , the primary handle for palladium-catalyzed cross-coupling.[4]

  • A para-fluoro group , which modulates the electronic properties of the ring and can serve as a metabolic blocking position or a site for hydrogen bonding in drug-receptor interactions.

  • An N-methylaniline moiety , a common feature in bioactive molecules. The unprotected amine presents a specific challenge and opportunity in synthesis.

  • The hydrochloride salt form, which enhances the compound's shelf-life and handling stability.[4]

This guide provides an in-depth analysis and a field-proven protocol for the successful application of 2-Bromo-4-fluoro-N-methylaniline hydrochloride in Suzuki-Miyaura coupling reactions, with a focus on explaining the causality behind critical experimental choices to empower researchers in achieving high-yield, reproducible outcomes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

Understanding the catalytic cycle is paramount to rational troubleshooting and optimization. The reaction proceeds through three fundamental steps, all orchestrated by a palladium catalyst.[3][5]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 2-Bromo-4-fluoro-N-methylaniline. This is often the rate-determining step and results in a Pd(II) intermediate.[2][3] For an electron-rich substrate like our bromoaniline, this step can be sluggish and requires a carefully selected catalyst system to proceed efficiently.[6][7]

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the Pd(II) complex. This step is critically dependent on activation by a base.[8]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs pd0 Pd(0)L₂ (Active Catalyst) pdiib Ar-Pd(II)(L)₂-Br pd0->pdiib Oxidative Addition pdiir Ar-Pd(II)(L)₂-R' pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R' (Biaryl Product) pdiir->product arbr Ar-Br (2-Bromo-4-fluoro- N-methylaniline) arbr->pdiib boronic R'-B(OH)₂ + Base boronic->pdiir

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Deconstructing the Reaction: The "Why" Behind Key Components

A successful coupling is a synergistic interplay of catalyst, base, and solvent. The specific nature of this compound dictates optimal choices.

The Catalyst System: Overcoming Electronic Resistance

The aniline substrate is relatively electron-rich due to the N-methylamino group, which can slow the initial oxidative addition step.[10] Standard ligands like triphenylphosphine (PPh₃) may prove inefficient.

Expert Insight: To accelerate the reaction, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are required.[11][12] These ligands promote the formation of a more reactive, coordinatively unsaturated Pd(0) species, which facilitates oxidative addition. Furthermore, their steric bulk accelerates the final reductive elimination step.[11] Pre-formed catalysts incorporating these ligands, known as "precatalysts," are often used for their superior stability and activity.

The Role of the Base: A Dual Mandate

The base has two essential functions in this specific reaction:

  • Neutralization: It must first neutralize the hydrochloride salt of the starting material to generate the free aniline in situ.

  • Catalytic Activation: It then participates in the transmetalation step. Two primary pathways are proposed for this activation.[8][13]

Base_Mechanism cluster_pathA Pathway A: Boronate Formation cluster_pathB Pathway B: Palladium-Hydroxide Formation A1 R-B(OH)₂ + Base A2 [R-B(OH)₃]⁻ (Boronate 'ate' complex) (More Nucleophilic) A1->A2 A3 Transmetalation with Ar-Pd(II)-Br A2->A3 B1 Ar-Pd(II)-Br + Base B2 Ar-Pd(II)-OH (Palladium Hydroxide) B1->B2 B3 Transmetalation with R-B(OH)₂ B2->B3

Figure 2: Proposed roles of the base in activating transmetalation.

Expert Insight: For challenging substrates, inorganic bases like potassium phosphate (K₃PO₄) and caesium carbonate (Cs₂CO₃) are often superior.[8][14] Their efficacy relates to a balance of basicity and solubility in the common aqueous-organic solvent mixtures used, which favors the formation of the highly reactive boronate "ate" complex (Pathway A).[13][15]

Experimental Protocol: A Validated Workflow

This protocol details a general procedure for the coupling of this compound with a representative arylboronic acid.

Reaction Scheme: (A visual representation of the specific reaction would be placed here)

Materials and Equipment
ReagentCAS No.M.W.Notes
2-Bromo-4-fluoro-N-methylaniline HCl1216913-11-9240.50Substrate (1.0 equiv)
4-Methoxyphenylboronic acid5720-07-0151.96Coupling Partner (1.2 - 1.5 equiv)
SPhos Pd G3 Precatalyst1445085-87-9851.64Catalyst (1-3 mol%)
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27Base (3.0 equiv)
1,4-Dioxane, anhydrous123-91-188.11Solvent
Water, degassed7732-18-518.02Co-solvent
  • Equipment: Oven-dried Schlenk flask or reaction vial, magnetic stirrer hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Reagent Preparation & Flask Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 240.5 mg, 1.0 mmol, 1.0 equiv).

    • Add the arylboronic acid (e.g., 4-methoxyphenylboronic acid, 182 mg, 1.2 mmol, 1.2 equiv).

    • Add anhydrous, finely ground K₃PO₄ (637 mg, 3.0 mmol, 3.0 equiv).

    • Finally, add the SPhos Pd G3 precatalyst (e.g., 17 mg, 0.02 mmol, 2 mol%).

    • Causality: Adding the solid reagents first under ambient atmosphere is operationally simple. The catalyst is added last to minimize premature reactions. The use of 3 equivalents of base ensures complete neutralization of the HCl salt plus the 2 equivalents required for the catalytic cycle.

  • Inerting the Atmosphere:

    • Seal the flask with a rubber septum.

    • Evacuate the flask under vacuum for 1-2 minutes until the solids are "fluffy".

    • Backfill the flask with an inert gas (Argon or Nitrogen).

    • Repeat this evacuate/backfill cycle a total of three times.

    • Causality: This step is critical. The active Pd(0) catalyst is sensitive to oxygen, which can cause oxidation to inactive Pd(II) and promote undesirable homocoupling of the boronic acid.[12]

  • Solvent Addition and Reaction Execution:

    • Prepare a degassed 5:1 mixture of 1,4-Dioxane and Water. Degas by sparging with argon for 30 minutes or via three freeze-pump-thaw cycles.

    • Add the degassed solvent mixture (e.g., 6 mL for a 1.0 mmol scale) to the flask via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Causality: The aqueous co-solvent aids in dissolving the phosphate base and facilitates the transmetalation step. Elevated temperature is necessary to overcome the activation energy barrier for the oxidative addition of this electron-rich aryl bromide.

  • Reaction Monitoring & Workup:

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting bromoaniline.

    • Once complete, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expected Results & Optimization Strategies

The described protocol is a robust starting point. Yields are typically good to excellent, but can vary based on the electronic and steric nature of the boronic acid coupling partner.

Boronic Acid PartnerElectronic NatureExpected Yield (%)Key Considerations
4-Methoxyphenylboronic acidElectron-Donating85 - 95%Generally high reactivity.
Phenylboronic acidNeutral80 - 90%Baseline for comparison.
4-TrifluoromethylphenylElectron-Withdrawing75 - 85%May require slightly longer reaction times.
3-Thienylboronic acidHeteroaromatic70 - 85%Potential for catalyst inhibition by sulfur; ensure a robust catalyst is used.[12]

Troubleshooting Common Issues

Even robust protocols can encounter issues. A logical approach to diagnosis is key.

Troubleshooting_Workflow start Low or No Conversion q1 Is Starting Material (Bromoaniline) Consumed? start->q1 q2 Major Byproduct is Homocoupled Boronic Acid? q1->q2 YES res1 Problem: Catalyst Inactivity Solution: 1. Check catalyst quality. 2. Screen more active ligands (e.g., different Buchwald type). 3. Increase temperature. q1->res1 NO a1_yes YES a1_no NO q3 Major Byproduct is Debrominated Starting Material? q2->q3 NO res2 Problem: Oxygen Contamination Solution: 1. Improve degassing procedure. 2. Ensure inert atmosphere is maintained. q2->res2 YES res3 Problem: Protodeboronation Solution: 1. Use anhydrous base & solvent. 2. Switch to boronate ester. 3. Screen alternative bases (e.g., Cs₂CO₃, KF). q3->res3 YES

Figure 3: A logical workflow for troubleshooting common Suzuki coupling failures.

  • No/Low Conversion: If starting material remains, the catalytic cycle has stalled, likely at the oxidative addition step.[12] Consider a more active catalyst system or increasing the reaction temperature.

  • Homocoupling: The presence of R'-R' byproducts points to oxygen in the system, which oxidizes Pd(0) to Pd(II) and promotes this side reaction.[12] Improve the degassing protocol.

  • Protodeboronation: If the boronic acid is consumed but no product is formed, it may be degrading. This is often caused by excess water or inappropriate base selection.[12] Ensure reagents are anhydrous and consider screening other bases.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of valuable biarylaniline derivatives. Success hinges on a rational selection of reaction components tailored to the substrate's specific electronic properties. By employing advanced catalyst systems with bulky, electron-rich ligands and an appropriate base like K₃PO₄ under strictly inert conditions, researchers can overcome the inherent challenges of this electron-rich aryl bromide and achieve high-yield, reproducible results critical for advancing drug discovery and materials science programs.

References

Application Note: A Comprehensive Guide to the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides an in-depth technical guide for performing the Buchwald-Hartwig amination using 2-Bromo-4-fluoro-N-methylaniline hydrochloride as the aryl halide substrate. Tailored for researchers, scientists, and professionals in drug development, this document outlines a detailed, field-proven protocol. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale for experimental choices. Key sections include a mechanistic overview of the catalytic cycle, a validated step-by-step protocol with precise reagent calculations, and a discussion of the specific challenges and considerations related to this particular substrate. The aim is to equip the reader with the necessary knowledge to successfully execute and adapt this powerful C-N bond-forming reaction.

Introduction: The Significance of Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis for the construction of carbon-nitrogen (C-N) bonds.[1][2][3] Since its development in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has transformed the synthesis of arylamines—structural motifs that are fundamental to pharmaceuticals, agrochemicals, and advanced materials.[4] The reaction's broad applicability, tolerance of various functional groups, and comparatively mild conditions have established it as a superior alternative to classical methods such as the Ullmann condensation or nucleophilic aromatic substitution.[1]

This guide offers a detailed protocol for the amination of this compound, a substrate of significant interest in pharmaceutical chemistry. The presence of an ortho-halogen and the use of a hydrochloride salt introduce specific challenges that require careful consideration. This document provides a thorough mechanistic explanation, a clear rationale for reagent and condition selection, and a practical, step-by-step methodology.

Substrate Analysis: this compound

A successful reaction protocol begins with a comprehensive understanding of the starting material. The structure of this compound presents several key features that dictate the optimal reaction conditions:

  • Aryl Bromide Reactivity : Aryl bromides serve as excellent electrophiles in Buchwald-Hartwig aminations, offering a good balance between reactivity and stability.[5]

  • Electronic Effects : The para-fluoro substituent acts as an electron-withdrawing group, which can accelerate the initial oxidative addition of the palladium catalyst to the aryl bromide.

  • Steric Considerations : The ortho-position of the bromine atom relative to the N-methylamino group can introduce steric hindrance, potentially impacting the reaction kinetics.

  • Nucleophile Form : As a hydrochloride salt, the amine starting material is protonated. This necessitates the use of a sufficient molar excess of base to both neutralize the salt and actively participate in the catalytic cycle.

The Catalytic Cycle: A Mechanistic Framework

The Buchwald-Hartwig amination is driven by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. A robust understanding of this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition : The catalytically active Pd(0) species inserts into the carbon-bromine bond of the aryl halide, forming a Pd(II) intermediate.[2]

  • Ligand Exchange & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. Subsequently, a strong base removes a proton from the coordinated amine, generating a palladium amido complex.

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the desired arylamine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst for the next cycle.[2]

The selection of an appropriate phosphine ligand is paramount. The ligand stabilizes the palladium center, facilitates the crucial reductive elimination step, and helps to suppress unwanted side reactions.[6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation (Base) pd_complex->amine_coordination amido_complex L_nPd(II)(Ar)(NR'R'') amine_coordination->amido_complex hx [R'R''NH2]X amine_coordination->hx reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product arx Ar-X arx->oxidative_addition amine R'R''NH amine->amine_coordination experimental_workflow start Start reagents Combine Solid Reagents in Schlenk Flask: - 2-Bromo-4-fluoro-N-methylaniline HCl - Pd(OAc)2, XPhos, NaOtBu start->reagents inert_atm Evacuate and Backfill with Argon (3x) reagents->inert_atm add_liquids Add Anhydrous Toluene and Secondary Amine inert_atm->add_liquids reaction Heat Reaction Mixture to 100 °C with Vigorous Stirring add_liquids->reaction monitoring Monitor Progress by TLC or LC-MS reaction->monitoring workup Aqueous Work-up: - Cool to RT, Quench with Water - Extract with Ethyl Acetate monitoring->workup Upon Completion purification Purify via Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis end End analysis->end

References

2-Bromo-4-fluoro-N-methylaniline hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 2-Bromo-4-fluoro-N-methylaniline hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of this compound (CAS No: 1216913-11-9). As a halogenated aniline derivative, this compound serves as a versatile and highly valuable building block in the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies such as kinase inhibitors.

The unique trifecta of reactive sites—a bromine atom amenable to cross-coupling, a nucleophilic secondary amine, and a metabolically robust fluorine atom—makes this intermediate a powerful tool for constructing diverse molecular architectures. This guide will elucidate the causality behind its synthetic utility, provide validated protocols for its handling and reaction, and contextualize its role within the broader landscape of drug discovery.

Core Characteristics and Physicochemical Properties

This compound is a substituted aniline derivative. The hydrochloride salt form enhances its stability and improves its handling characteristics as a solid, compared to the free base which may be an oil or low-melting solid. The strategic placement of the bromo and fluoro substituents on the aromatic ring, combined with the N-methyl group, dictates its reactivity and utility.[1][2]

PropertyValueSource
CAS Number 1216913-11-9[1][2]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.5 g/mol [1]
Appearance Typically an off-white to brown solid[3]
Purity Specification ≥98% (typical for pharmaceutical intermediates)[4]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.[3]

The Strategic Importance in Medicinal Chemistry

The value of N-methylaniline derivatives in pharmaceutical development is well-established, serving as foundational scaffolds for drugs targeting a wide array of conditions.[5][6] The specific functional groups of this compound offer distinct advantages:

  • Bromine Atom (Position 2): This is the primary reactive handle for carbon-carbon and carbon-heteroatom bond formation. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings. This allows for the efficient introduction of complex aromatic, heteroaromatic, or alkyl groups, which is a cornerstone of modern API synthesis.[4][7]

  • Fluorine Atom (Position 4): The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and modify physicochemical properties.[8] The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, potentially increasing the drug's half-life. Furthermore, its high electronegativity can alter the pKa of the nearby amine and influence non-covalent interactions with protein targets.

  • N-Methylamino Group: This secondary amine is a key nucleophile, readily participating in amide bond formation, reductive amination, and nucleophilic aromatic substitution reactions. The methyl group prevents the formation of certain undesirable side products and can provide crucial steric and electronic contributions for binding to a biological target.[9]

Safety, Handling, and Storage Protocol

Substituted anilines are classified as hazardous materials and require strict handling protocols. The hydrochloride salt may have slightly different hazard profiles than the free base, but caution is paramount. The following protocol is synthesized from safety data for structurally similar compounds.[3][10][11]

3.1 Hazard Identification and Personal Protective Equipment (PPE)

Hazard ClassStatementGHS PictogramRequired PPE
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[10][11]
alt text
Chemical-resistant gloves (Nitrile), safety goggles with side shields, lab coat.
Skin Irritation Causes skin irritation.[10]
alt text
Use in a certified chemical fume hood is mandatory.
Eye Irritation Causes serious eye irritation.[10]
alt text
Face shield if splashing is possible.
Respiratory Irritation May cause respiratory irritation.[10]
alt text
Respiratory protection may be needed for large quantities.

3.2 Handling and Emergency Procedures

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for chemical waste disposal.[3]

  • First Aid:

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

    • Skin Contact: Immediately wash off with plenty of soap and water while removing contaminated clothing. Seek medical attention.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor immediately.[11]

Application Protocol: Synthesis of a Biaryl Amide Scaffold

This section details a representative, two-step protocol demonstrating the use of this compound in the synthesis of a biaryl amide scaffold, a common core in many kinase inhibitors.

Workflow Diagram: From Intermediate to Core Scaffold

G cluster_0 Step 1: Free-Basing cluster_1 Step 2: Suzuki Cross-Coupling cluster_2 Step 3: Amide Coupling A 2-Bromo-4-fluoro-N- methylaniline HCl D 2-Bromo-4-fluoro-N- methylaniline (Free Base) A->D Extraction B Aqueous Base (e.g., NaHCO₃) B->A C Organic Solvent (e.g., EtOAc) C->A H Biaryl Amine Intermediate D->H Heat E Arylboronic Acid E->D F Pd Catalyst (e.g., Pd(PPh₃)₄) F->D G Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) G->D L Final Biaryl Amide Scaffold (API Precursor) H->L Stir at RT I Carboxylic Acid I->H J Coupling Agent (e.g., HATU, EDCI) J->H K Base (e.g., DIPEA) Solvent (e.g., DMF) K->H

References

Application Notes & Protocols for 2-Bromo-4-fluoro-N-methylaniline hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Aniline Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials and key intermediates is paramount to the efficient synthesis of novel therapeutic agents. 2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS No. 1216913-11-9) has emerged as a valuable and versatile building block, particularly in the construction of complex molecular architectures targeting a range of diseases.[1] Its utility is derived from a unique combination of structural features: a brominated phenyl ring ripe for cross-coupling, a fluorine atom to modulate physicochemical properties, and a secondary N-methylaniline moiety that can serve as a key interaction point or a site for further elaboration.

This guide provides an in-depth exploration of the applications of this compound, focusing on its role in palladium-catalyzed cross-coupling reactions—cornerstones of contemporary medicinal chemistry. We will detail field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, offering researchers the foundational knowledge to leverage this intermediate in their drug development programs.

Part 1: Physicochemical Properties & Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of safe and successful experimentation.

Compound Data

The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 1216913-11-9[1][2][3]
Molecular Formula C₇H₈BrClFN[1]
Molecular Weight 240.5 g/mol [1]
Synonyms N-Methyl 2-bromo-4-fluoroaniline hydrochloride[1]
Safety & Handling

As with all halogenated aromatic compounds, proper safety precautions are essential. The hydrochloride salt form may have different handling properties than the free base. The following guidelines are synthesized from safety data sheets for structurally related compounds.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side-shields, and a lab coat.[4][6] Work should be conducted in a well-ventilated chemical fume hood.[4][7]

  • Health Hazards: This class of compounds can be toxic if swallowed, in contact with skin, or if inhaled.[5] It may cause skin, eye, and respiratory irritation.[4][6]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[4][5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4][6]

    • Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[4]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] Keep locked up.[4]

Part 2: Core Applications in Palladium-Catalyzed Cross-Coupling

The bromine atom on the aniline ring is a powerful synthetic handle, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in pharmaceutical synthesis for building the complex biaryl and aryl-amine scaffolds ubiquitous in modern drugs.[8][9][10]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with an organoboron compound.[8] This reaction is prized for its mild conditions and tolerance of a wide array of functional groups.[8]

The protocol below is designed for efficiency and reproducibility. The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) is critical for facilitating the catalytic cycle.[11] A base is required to activate the boronic acid in the transmetalation step.[11] The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.[11][12] Degassing the reaction mixture is a crucial step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[12]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add Reagents: 1. 2-Bromo-4-fluoro-N-methylaniline HCl 2. Arylboronic Acid 3. Base (e.g., K₂CO₃) 4. Pd Catalyst prep2 Seal Vessel & Purge with Inert Gas (Ar/N₂) prep1->prep2 prep3 Add Degassed Solvent System prep2->prep3 react1 Heat Mixture (e.g., 80-120 °C) prep3->react1 react2 Monitor Progress (TLC / LC-MS) react1->react2 workup1 Cool & Dilute (Water, Organic Solvent) react2->workup1 workup2 Extract & Wash Organic Layer workup1->workup2 workline workup3 Dry & Concentrate workup2->workup3 workup4 Purify (Column Chromatography) workup3->workup4 final final workup4->final Characterize Product (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

This general protocol can be adapted for coupling this compound with various arylboronic acids.[11][12][13]

  • Reaction Setup:

    • To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a suitable base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[11]

  • Inert Atmosphere:

    • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[11][12]

  • Solvent Addition:

    • Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is 0.1 M to 0.5 M with respect to the aniline starting material.[11]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80–120 °C) with vigorous stirring.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with water and an organic solvent such as ethyl acetate.[14]

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers and wash with brine.[11]

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[11][12]

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[11]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[9][15] This transformation is invaluable in medicinal chemistry, as the aryl amine motif is present in a vast number of pharmaceuticals.[9][16]

This reaction requires a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base.[15] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often essential for high catalytic activity, promoting the reductive elimination step that forms the C-N bond.[10] A strong base, such as sodium tert-butoxide (NaOt-Bu), is necessary to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.[17] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.[15]

Catalytic_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X L₂ Pd0->OA_Complex Oxidative Addition Amine_Complex Ar-Pd(II)-NR'R'' L₂ OA_Complex->Amine_Complex Ligand Exchange Base Base Amine_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amine HNR'R'' ArX Ar-X

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

This protocol provides a general method for the C-N coupling of this compound with a primary or secondary amine.[10][17]

  • Reagent Preparation:

    • If using the hydrochloride salt of the aniline, it must first be neutralized to the free base or an additional equivalent of the reaction base must be added. For simplicity, this protocol assumes the use of the free base.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 equiv), the amine coupling partner (1.2 equiv), a strong base (e.g., NaOt-Bu, 1.4 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry reaction vessel.

  • Solvent Addition:

    • Add an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction:

    • Seal the vessel and heat the mixture (typically 80–110 °C) with stirring.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous phase.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the resulting crude material by silica gel column chromatography to isolate the desired N-aryl product.

Conclusion

This compound is a strategically important intermediate for medicinal chemists. Its distinct reactive sites—the aryl bromide for cross-coupling and the N-methylaniline for further functionalization or pharmacophore interaction—provide a direct and flexible entry point into a diverse chemical space. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions detailed herein are robust, well-established methods that enable the reliable synthesis of complex biaryl and aryl amine derivatives. By mastering these protocols, researchers can effectively utilize this building block to accelerate the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols: Cross-Coupling Reactions Involving Halogenated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated anilines are fundamental building blocks in modern organic synthesis, particularly in the pharmaceutical and materials science sectors.[1] Their utility stems from the presence of both a nucleophilic amino group, which can be readily functionalized, and a halogen atom that serves as a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, providing efficient pathways to complex molecular architectures.[1][2] The strategic functionalization of these anilines is a cornerstone of drug discovery, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][4] This guide provides an in-depth exploration of the most common cross-coupling reactions involving halogenated anilines, offering mechanistic insights, practical considerations, and detailed experimental protocols.

The Reactivity Landscape of Halogenated Anilines

The success of a cross-coupling reaction with a halogenated aniline is primarily dictated by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle.[1][5] Weaker C-X bonds facilitate a faster oxidative addition, leading to higher overall reaction rates. The bond dissociation energies follow the trend: C-I < C-Br < C-Cl < C-F. This establishes a general reactivity order for halogenated anilines:

Iodoanilines > Bromoanilines > Chloroanilines >> Fluoroanilines [1]

This reactivity trend has significant practical implications. Reactions with iodo- and bromoanilines often proceed under milder conditions with lower catalyst loadings, while chloroanilines typically require more forcing conditions, including higher temperatures and more specialized, electron-rich, and bulky phosphine ligands to promote the challenging oxidative addition step.[1][6] Fluoroanilines are generally unreactive in standard cross-coupling reactions due to the strength of the C-F bond.

Key Cross-Coupling Reactions and Protocols

This section details the mechanisms and provides step-by-step protocols for the most pivotal cross-coupling reactions involving halogenated anilines.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between an aryl halide and an organoboron compound, such as a boronic acid or boronic ester.[7] Its popularity is due to the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[5][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps:

  • Oxidative Addition: A palladium(0) complex reacts with the halogenated aniline to form a Pd(II) intermediate.[5]

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, typically facilitated by a base.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Trans Transmetalation (R-B(OR)₂ + Base) PdII->Trans PdII_R Ar-Pd(II)-R(L₂) Trans->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Product Ar-R RE->Product

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodoaniline with Phenylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an iodoaniline.

Materials:

  • 4-Iodoaniline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium phosphate (K₃PO₄)

  • 95% Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware

Procedure: [1]

  • To a 25 mL round-bottom flask, add 4-iodoaniline (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Add 3 mL of water and 1 mL of 95% ethanol to the flask.

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) to the reaction mixture.

  • Stir the mixture vigorously and heat to 60°C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biarylaniline.

ComponentRoleTypical Amount
Halogenated AnilineElectrophile1.0 eq
Boronic Acid/EsterNucleophile1.1 - 1.5 eq
Palladium CatalystCatalyst0.5 - 5 mol%
BaseActivates Boronic Acid2.0 - 3.0 eq
SolventReaction MediumVaries

Table 1: Key Components in a Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of an aryl halide with an amine.[11][12][13] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.[2][3]

Mechanistic Overview

The mechanism of the Buchwald-Hartwig amination is similar to other cross-coupling reactions and proceeds through a catalytic cycle:[12][13]

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the halogenated aniline.

  • Amine Coordination and Deprotonation: An amine coordinates to the palladium(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the desired arylamine product and regenerate the Pd(0) catalyst.[14]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L₂) OA->PdII Amine_Coord Amine Coordination (R₂NH) PdII->Amine_Coord PdII_Amine [Ar-Pd(II)-X(L)(R₂NH)] Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Product Ar-NR₂ RE->Product

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoaniline with Aniline

This protocol describes the coupling of a bromoaniline with another aniline, a common transformation in drug discovery.

Materials:

  • 4-Bromoaniline

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask, magnetic stirrer, inert atmosphere setup (e.g., argon or nitrogen)

Procedure: [1]

  • In a dry Schlenk flask under an inert atmosphere, combine 4-bromoaniline (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

  • Add aniline (1.2 mmol, 1.2 eq) followed by 5 mL of anhydrous toluene via syringe.

  • Seal the flask and stir the reaction mixture vigorously at 100°C for 12-24 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with 20 mL of ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diarylamine.

ComponentRoleTypical Amount
Halogenated AnilineElectrophile1.0 eq
AmineNucleophile1.0 - 1.5 eq
Palladium CatalystCatalyst1 - 5 mol%
Phosphine LigandStabilizes/Activates Catalyst1 - 10 mol%
BaseDeprotonates Amine1.2 - 2.0 eq
SolventAnhydrous, DegassedVaries

Table 2: Key Components in a Buchwald-Hartwig Amination Reaction.

Heck Reaction: Vinylation of Halogenated Anilines

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an aryl or vinyl halide and an alkene.[15][16] This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Overview

The Heck reaction follows a catalytic cycle involving:

  • Oxidative Addition: A Pd(0) species adds to the halogenated aniline to form a Pd(II) complex.

  • Alkene Insertion (Syn-addition): The alkene coordinates to the palladium center and inserts into the Pd-aryl bond.

  • Beta-Hydride Elimination (Syn-elimination): A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the Pd(0) catalyst.

Experimental Protocol: Heck Reaction of 4-Iodo-2,6-dimethylaniline with Acrylonitrile

This protocol is adapted from a process development study for a pharmaceutical intermediate.[15]

Materials:

  • 4-Iodo-2,6-dimethylaniline

  • Acrylonitrile

  • Palladium on carbon (10% Pd/C, wet)

  • Sodium acetate (NaOAc)

  • Dimethylacetamide (DMA)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure: [15]

  • To a reaction vessel, add 4-iodo-2,6-dimethylaniline (1.0 eq), sodium acetate (1.5 eq), and dimethylacetamide.

  • Add acrylonitrile (1.5 eq) to the mixture.

  • Under an inert atmosphere, add 10% Pd/C (0.5 mol%).

  • Heat the reaction mixture to 140°C for 20 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Upon completion, the reaction is worked up by filtration to remove the catalyst, followed by extraction and purification.

Sonogashira Coupling: Alkynylation of Halogenated Anilines

The Sonogashira coupling reaction is a method for forming a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[17][18] This reaction is highly valuable for the synthesis of arylalkynes.

Mechanistic Overview

The Sonogashira coupling involves two interconnected catalytic cycles:[17][19]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the halogenated aniline to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) Trans Transmetalation PdII_Alkyne Ar-Pd(II)-C≡CR(L₂) RE Reductive Elimination Product Ar-C≡CR CuX Cu(I)X Alkyne H-C≡CR (Base) Cu_Acetylide Cu(I)-C≡CR

Experimental Protocol: Sonogashira Coupling of 4-Iodoaniline with Phenylacetylene

This protocol illustrates a typical Sonogashira coupling.

Materials:

  • 4-Iodoaniline

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask, magnetic stirrer, inert atmosphere setup

Procedure: [1]

  • To an oven-dried Schlenk flask, add 4-iodoaniline (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

  • Add degassed THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with aqueous ammonia and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting and Optimization

Cross-coupling reactions can be sensitive to various factors. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst, poor quality reagents/solvents, incorrect base, wrong ligand.Use a fresh catalyst, ensure reagents are pure and solvents are anhydrous/degassed, screen different bases and ligands.[6][20]
Dehalogenation of Starting Material Presence of water or other protic sources, β-hydride elimination from certain ligands.Use rigorously dried solvents and reagents, choose ligands less prone to β-hydride elimination.[6]
Homocoupling of Coupling Partners Reaction temperature is too high, incorrect catalyst/ligand combination.Lower the reaction temperature, screen different catalyst systems.[21]
Reaction Stalls Catalyst deactivation, product inhibition.Increase catalyst loading, consider a more robust ligand, or use a different solvent.[20]

Table 3: Common Troubleshooting Guide for Cross-Coupling Reactions.

Conclusion

Cross-coupling reactions of halogenated anilines are indispensable tools in modern organic synthesis, providing efficient access to a vast array of functionalized molecules. A thorough understanding of the underlying mechanisms, the reactivity of the halogenated aniline substrates, and careful optimization of reaction conditions are crucial for success. The protocols and insights provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals to effectively utilize these powerful transformations in their synthetic endeavors.

References

Application Notes & Protocols for the Derivatization of 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and validated protocols for the chemical derivatization of 2-Bromo-4-fluoro-N-methylaniline hydrochloride (BFNMA-HCl). This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique substitution pattern, which offers multiple reaction vectors for molecular elaboration. We will explore three primary derivatization pathways: Palladium-catalyzed Suzuki-Miyaura cross-coupling at the C-Br bond, Palladium-catalyzed Buchwald-Hartwig amination, also at the C-Br bond, and N-acylation at the secondary amine. This document emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and discusses the critical parameters necessary for successful, high-yield synthesis, including specific guidance on handling the hydrochloride salt form of the starting material.

Introduction: Strategic Importance of BFNMA

2-Bromo-4-fluoro-N-methylaniline is a highly functionalized aromatic scaffold. Its derivatization is a key strategy in the synthesis of novel compounds for drug discovery and the development of advanced materials.[1] The molecule's structure presents three key points for chemical modification:

  • The C-Br Bond (Position 2): The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-nitrogen bonds.[2][3] This is the most common site for introducing significant structural diversity.

  • The N-H Bond (of the N-methylamino group): The secondary amine is a nucleophile that can be readily acylated, alkylated, or used in other condensation reactions. As the starting material is a hydrochloride salt, the amine is protonated, requiring neutralization for these reactions to proceed.

  • The Aromatic Ring: The fluorine atom at position 4 and the electron-donating N-methylamino group influence the ring's electronic properties, affecting reactivity in subsequent transformations.

This guide provides researchers with the foundational knowledge and practical protocols to effectively utilize BFNMA-HCl as a versatile starting material.

General Workflow for Derivatization

The successful derivatization of BFNMA-HCl follows a logical progression from starting material preparation to final product characterization. It is critical to recognize that the hydrochloride salt must be neutralized in situ for most reactions to proceed.

G cluster_prep Preparation cluster_reaction Reaction Pathways cluster_analysis Workup & Analysis Start BFNMA-HCl (Starting Material) Neutralize In Situ Neutralization (Addition of Base) Start->Neutralize Required for N-Acylation & most couplings Coupling Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald) Neutralize->Coupling Acylation N-Acylation (Acyl Halide / Anhydride) Neutralize->Acylation Workup Aqueous Workup & Extraction Coupling->Workup Acylation->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, LC-MS, HPLC) Purify->Characterize G cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination BFNMA BFNMA BFNMA->Ar-Pd(II)-Br(L2) Oxidative Addition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)3- Ar'B(OH)3- Ar'B(OH)2->Ar'B(OH)3- + Base Ar'B(OH)3-->Ar-Pd(II)-Ar'(L2) Transmetalation

References

Scale-up synthesis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Abstract

This application note provides a comprehensive guide for the multi-step, scale-up synthesis of this compound, a key intermediate in the development of pharmaceutical and agrochemical agents.[1] The document details a robust and scalable synthetic route commencing from 4-fluoroaniline. It encompasses critical process parameters, in-depth mechanistic insights, detailed experimental protocols, and essential safety considerations. The described methodology is designed to be self-validating, ensuring high purity and yield, which are critical for drug development professionals and researchers in organic synthesis.

Introduction and Strategic Overview

2-Bromo-4-fluoro-N-methylaniline serves as a pivotal building block in organic synthesis. The strategic placement of the bromine, fluorine, and N-methyl groups provides multiple reaction sites for further molecular elaboration, making it a valuable precursor for complex target molecules in medicinal chemistry.[1][2]

The synthetic strategy outlined herein follows a logical and field-proven progression designed to maximize yield and purity while ensuring scalability and operational safety. The process begins with the protection of the reactive aniline nitrogen via acetylation, followed by regioselective bromination at the ortho position. Subsequent N-methylation, deprotection, and final conversion to the hydrochloride salt complete the synthesis. This approach mitigates common side reactions, such as the formation of dibrominated species, which can complicate purification on a larger scale.[3]

Reaction Scheme and Mechanism

The overall transformation from 4-fluoroaniline to this compound is achieved in four distinct steps:

  • Amine Protection: Acetylation of 4-fluoroaniline with acetic anhydride to form 4-fluoroacetanilide. This moderates the activating effect of the amino group, preventing over-bromination and directing the bromination to the desired position.[4][5]

  • Regioselective Bromination: Electrophilic aromatic substitution on 4-fluoroacetanilide using N-Bromosuccinimide (NBS) to introduce a bromine atom ortho to the activating acetamido group, yielding 2-bromo-4-fluoroacetanilide.[6][7]

  • N-Methylation & Deprotection: A one-pot reaction involving the hydrolysis of the acetamide followed by reductive amination with formaldehyde and a suitable reducing agent to form 2-Bromo-4-fluoro-N-methylaniline.

  • Salt Formation: Conversion of the free aniline to its hydrochloride salt to improve stability and handling properties.

Reaction_Scheme cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: N-Methylation & Deprotection cluster_4 Step 4: Salt Formation 4-fluoroaniline 4-Fluoroaniline reagent1 Acetic Anhydride (Ac₂O) 4-fluoroaniline->reagent1 product1 4-Fluoroacetanilide reagent1->product1 reagent2 N-Bromosuccinimide (NBS) product1->reagent2 product2 2-Bromo-4-fluoroacetanilide reagent2->product2 reagent3 1. HCl (aq), Heat 2. Formaldehyde (CH₂O) 3. NaBH₄ product2->reagent3 product3 2-Bromo-4-fluoro-N-methylaniline reagent3->product3 reagent4 HCl in IPA product3->reagent4 final_product 2-Bromo-4-fluoro-N-methylaniline HCl reagent4->final_product

Caption: Multi-step synthesis pathway for 2-Bromo-4-fluoro-N-methylaniline HCl.

Process Development and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or production scale requires careful consideration of various parameters that affect reaction efficiency, safety, and product quality.

Parameter Scale-Up Consideration & Justification
Solvent Selection Acetylation: Acetic acid is a suitable solvent. Bromination: N,N-Dimethylformamide (DMF) or acetic acid can be used. DMF effectively solubilizes NBS, but its high boiling point can complicate removal. Acetic acid is often preferred for easier work-up.[6][7] Salt Formation: Isopropanol (IPA) or diethyl ether are common choices for precipitating the hydrochloride salt, ensuring a crystalline and easily filterable product.
Temperature Control Bromination: This step is exothermic. On a large scale, portion-wise addition of NBS at a controlled temperature (e.g., 15-25°C) is crucial to prevent runaway reactions and the formation of impurities.[6]
Reagent Stoichiometry NBS: Using a slight excess (1.05-1.1 equivalents) of N-Bromosuccinimide ensures complete consumption of the starting material, but a large excess should be avoided to minimize dibromination.[7]
Work-up & Isolation Aqueous work-ups are necessary to remove inorganic by-products and unreacted reagents. Phase separations can be challenging on a large scale; therefore, solvent choice and agitation speed must be optimized. Crystallization is the preferred method for purification to ensure high purity of the final product.
Impurity Profiling Potential impurities include the starting 4-fluoroaniline, over-brominated species (e.g., 2,6-dibromo-4-fluoroaniline), and regioisomers. HPLC is the method of choice for monitoring the levels of these impurities throughout the process.[3]
Safety N-Bromosuccinimide is a lachrymator and corrosive. Acetic anhydride and strong acids are corrosive.[8][9] All operations should be performed in a well-ventilated area (fume hood) with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]

Detailed Scale-Up Synthesis Protocol

This protocol is designed for a nominal 1-mole scale synthesis. All glassware should be clean and dry, and operations should be conducted in a well-ventilated fume hood.

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Synthesis of 4-Fluoroacetanilide
  • Reactor Setup: Equip a 3 L three-necked flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Charge the flask with 4-fluoroaniline (111.1 g, 1.0 mol) and glacial acetic acid (500 mL).

  • Reaction: Slowly add acetic anhydride (112.3 g, 1.1 mol) to the stirred solution. An exotherm may be observed.

  • Heating: Heat the reaction mixture to 100-110°C and maintain for 2-3 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[3]

  • Isolation: Cool the reaction mixture to room temperature and pour it slowly into 2 L of ice-cold water with vigorous stirring.

  • Filtration and Drying: Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry the solid under vacuum at 60°C to yield 4-fluoroacetanilide as a white solid.

Part 2: Synthesis of 2-Bromo-4-fluoroacetanilide
  • Reactor Setup: In a 5 L reactor, dissolve the dried 4-fluoroacetanilide (153.1 g, 1.0 mol) in 1.5 L of N,N-dimethylformamide (DMF).

  • Bromination: Cool the solution to 15-20°C in an ice bath. Add N-Bromosuccinimide (NBS) (195.8 g, 1.1 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 25°C.[7]

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC/HPLC.

  • Work-up: Pour the reaction mixture into 5 L of water. Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Washing and Concentration: Combine the organic extracts and wash with water (2 x 1 L) and then with brine (1 L). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-4-fluoroacetanilide.

Part 3: Synthesis of 2-Bromo-4-fluoro-N-methylaniline
  • Hydrolysis: Combine the crude 2-bromo-4-fluoroacetanilide with 1 L of 6M hydrochloric acid. Heat the mixture to reflux (approx. 100°C) for 4-6 hours until the hydrolysis is complete (monitored by HPLC).

  • Basification: Cool the reaction mixture to 0-5°C and slowly add 50% aqueous sodium hydroxide solution to adjust the pH to >10.

  • Reductive Amination: To the basic mixture, add aqueous formaldehyde (37 wt. %, 97.3 g, 1.2 mol). Stir for 30 minutes.

  • Reduction: Cool the mixture to 10-15°C and add sodium borohydride (45.4 g, 1.2 mol) portion-wise. Stir at room temperature overnight.

  • Isolation: Extract the mixture with dichloromethane (3 x 500 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude free base.

Part 4: Preparation of this compound
  • Dissolution: Dissolve the crude 2-Bromo-4-fluoro-N-methylaniline in isopropanol (IPA) (approx. 1 L).

  • Salt Formation: Slowly add a solution of HCl in IPA (e.g., 20% w/w) dropwise with stirring until the pH is acidic (pH 1-2).

  • Crystallization: A precipitate will form. Cool the mixture to 0-5°C and stir for 1-2 hours to complete crystallization.

  • Final Isolation: Collect the solid by filtration, wash with a small amount of cold IPA, and dry under vacuum at 50°C to afford the final product, this compound.[10]

Analytical Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

Technique Purpose Expected Observations
HPLC Purity assessment and reaction monitoringFinal product purity ≥ 98%
¹H NMR Structural confirmationPeaks corresponding to aromatic protons, N-methyl protons, and NH proton (if in D₂O exchangeable).
Mass Spec (MS) Molecular weight confirmation[M+H]⁺ peak corresponding to the free base molecular weight (220.0 g/mol ).
Melting Point Identity and purity checkA sharp melting point consistent with the reference standard.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves.[8]

  • Chemical Hazards:

    • 4-Fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled.

    • Acetic Anhydride: Corrosive, causes severe skin burns and eye damage.

    • N-Bromosuccinimide (NBS): Corrosive, causes skin irritation and serious eye damage.

    • Hydrochloric Acid: Corrosive, causes severe skin burns and eye damage. May cause respiratory irritation.[9]

    • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous acidic and basic washes should be neutralized before disposal. Halogenated organic waste should be collected separately.[8]

References

The Strategic Utility of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Bromo-4-fluoro-N-methylaniline hydrochloride, a versatile and strategically important building block in contemporary organic synthesis. We will delve into its chemical properties, reactivity, and, most importantly, its application in the synthesis of complex organic molecules, with a particular focus on the development of kinase inhibitors for targeted cancer therapy. This document will furnish researchers, scientists, and drug development professionals with detailed application notes, field-proven insights, and robust experimental protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: A Building Block of Strategic Importance

This compound (CAS No: 1216913-11-9) has emerged as a crucial intermediate in medicinal chemistry and materials science.[1] Its trifunctional nature—an ortho-bromo substituent, a para-fluoro group, and an N-methylated aniline moiety—offers a unique combination of reactivity and structural features that are highly sought after in the design of novel therapeutic agents.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom, a common bioisostere in modern drug discovery, can enhance metabolic stability, binding affinity, and membrane permeability of the final compound.[2] The N-methyl group can modulate the basicity and lipophilicity of the aniline nitrogen, influencing the pharmacokinetic profile of the target molecule.

This guide will provide a comprehensive overview of the synthetic utility of this building block, with a focus on practical applications and detailed experimental procedures.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of any reagent is paramount for its effective and safe utilization in the laboratory.

PropertyValueReference
CAS Number 1216913-11-9[3]
Molecular Formula C₇H₈BrClFN[3]
Molecular Weight 240.5 g/mol [3]
Appearance Off-white to light brown solid[4]

Safety Information: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).

Core Applications in Organic Synthesis: Cross-Coupling Reactions

The synthetic utility of this compound is most prominently showcased in palladium-catalyzed cross-coupling reactions. The electron-rich nature of the aniline ring, modulated by the fluorine and N-methyl substituents, influences the reactivity of the C-Br bond. The following sections provide detailed protocols for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. These motifs are prevalent in many kinase inhibitors, where they often interact with the hydrophobic regions of the ATP-binding site.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-4-fluoro-N-methylaniline HCl - Arylboronic Acid - Base (e.g., K₃PO₄) - Pd Catalyst & Ligand solvent Add Degassed Solvent (e.g., 1,4-Dioxane/H₂O) reagents->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere heating Heat to 80-110 °C with Vigorous Stirring atmosphere->heating Proceed to Reaction monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up & Solvent Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product product purification->product Isolate Pure Product

Protocol 1: Suzuki-Miyaura Cross-Coupling of 2-Bromo-4-fluoro-N-methylaniline with Phenylboronic Acid

Rationale: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos) is crucial for facilitating the oxidative addition of the somewhat deactivated C-Br bond of the electron-rich aniline. A moderately strong base like potassium phosphate is often effective in promoting the transmetalation step without causing decomposition of the starting materials. A mixed solvent system of 1,4-dioxane and water is commonly used to ensure the solubility of both the organic and inorganic reagents.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • [2-(2-Aminoethyl)phenyl]palladium(II) chloride, XPhos precatalyst (3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 240.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium phosphate (2.0 mmol, 424.4 mg), and the XPhos Pd G3 precatalyst (0.03 mmol, 25.4 mg).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 4-fluoro-N-methyl-[1,1'-biphenyl]-2-amine.

ParameterCondition/ValueRationale
Catalyst XPhos Pd G3Efficient for coupling electron-rich aryl bromides.
Base K₃PO₄Effective for transmetalation while minimizing side reactions.
Solvent 1,4-Dioxane/H₂O (4:1)Good solubility for both organic and inorganic reagents.
Temperature 100 °CProvides sufficient energy for oxidative addition.
Typical Yield 75-90%Based on similar reported reactions.[5]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for the synthesis of arylamines.[6] This reaction is particularly valuable for introducing nitrogen-containing heterocycles or substituted amines, which are common features in kinase inhibitors that interact with the hinge region of the kinase.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - 2-Bromo-4-fluoro-N-methylaniline HCl - Amine - Base (e.g., NaOtBu) - Pd Catalyst & Ligand solvent Add Anhydrous Solvent (e.g., Toluene) reagents->solvent atmosphere Establish Inert Atmosphere (Argon or Nitrogen) solvent->atmosphere heating Heat to 80-110 °C with Vigorous Stirring atmosphere->heating Proceed to Reaction monitoring Monitor Progress (TLC or LC-MS) heating->monitoring extraction Aqueous Work-up & Solvent Extraction monitoring->extraction Upon Completion purification Column Chromatography extraction->purification product product purification->product Isolate Pure Product

Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-N-methylaniline with Morpholine

Rationale: The use of a strong, non-nucleophilic base like sodium tert-butoxide is standard for Buchwald-Hartwig aminations as it facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. A palladium catalyst paired with a bulky, electron-rich biarylphosphine ligand such as RuPhos is often employed to promote both the oxidative addition and the reductive elimination steps. Anhydrous toluene is a common solvent for this transformation.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • RuPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add sodium tert-butoxide (1.4 mmol, 134.5 mg) and RuPhos Pd G3 (0.02 mmol, 16.7 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 240.5 mg) and morpholine (1.2 mmol, 104.5 µL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-(4-fluoro-2-(methylamino)phenyl)morpholine.

ParameterCondition/ValueRationale
Catalyst RuPhos Pd G3Highly active for C-N bond formation with a variety of amines.
Base NaOtBuStrong, non-nucleophilic base essential for catalyst turnover.
Solvent TolueneAnhydrous, non-polar solvent suitable for this reaction.
Temperature 100 °CPromotes efficient catalytic turnover.
Typical Yield 80-95%Based on similar reported reactions.[7]

Application in the Synthesis of Kinase Inhibitors

The strategic placement of functional groups in this compound makes it an ideal starting material for the synthesis of various kinase inhibitors. For instance, the core structure of many Epidermal Growth Factor Receptor (EGFR) inhibitors, such as gefitinib and erlotinib, features a 4-anilinoquinazoline scaffold.[8] While not directly synthesized from this specific building block, the synthetic strategies employed for these drugs highlight the importance of substituted anilines in their pharmacophores.

Kinase_Inhibitor_Logic cluster_reactions Key Synthetic Transformations cluster_scaffolds Intermediate Scaffolds BuildingBlock 2-Bromo-4-fluoro-N-methylaniline HCl Suzuki Suzuki-Miyaura Coupling BuildingBlock->Suzuki Arylboronic Acid Buchwald Buchwald-Hartwig Amination BuildingBlock->Buchwald Amine/Heterocycle Other Other Reactions (e.g., Cyclizations) BuildingBlock->Other Biaryl Biaryl Anilines Suzuki->Biaryl Heteroaryl Heteroaryl Anilines Buchwald->Heteroaryl Other->Heteroaryl Target Kinase Inhibitors (e.g., EGFR, BRAF analogues) Biaryl->Target Further Functionalization Heteroaryl->Target Further Functionalization

The protocols outlined in the previous section can be adapted to synthesize complex aniline derivatives that can then be incorporated into kinase inhibitor scaffolds. For example, a Suzuki-Miyaura coupling could be used to introduce a solubilizing group or a moiety that targets a specific sub-pocket of the kinase active site. Subsequently, the aniline nitrogen can participate in a nucleophilic aromatic substitution or a Buchwald-Hartwig amination to form the core heterocyclic structure of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. Its unique combination of functional groups allows for the strategic and efficient construction of complex molecular architectures, particularly those relevant to the pharmaceutical industry. The detailed protocols provided herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust starting point for researchers seeking to incorporate this valuable intermediate into their synthetic campaigns. As the demand for novel, highly specific, and metabolically robust therapeutic agents continues to grow, the importance of strategically functionalized building blocks like this compound will undoubtedly increase.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromo-4-fluoro-N-methylaniline hydrochloride from a typical reaction mixture. The guidance herein is grounded in established chemical principles and practices to ensure scientific integrity and experimental success.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during its purification, focusing on practical, actionable solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Question 1: My final product is a sticky oil or fails to crystallize properly. What are the likely causes and how can I resolve this?

Answer:

The failure of this compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation or because the compound has "oiled out" of solution.

Causality:

  • Residual Solvents: Incomplete removal of reaction solvents (e.g., DMF, DMSO) or extraction solvents (e.g., ethyl acetate, dichloromethane) can lead to an oily product.

  • Excess Starting Material: The presence of unreacted 4-fluoro-N-methylaniline, which is an oil at room temperature, can inhibit crystallization.

  • Over-methylation: The formation of the tertiary amine, 2-bromo-4-fluoro-N,N-dimethylaniline, as a byproduct can act as an impurity that hinders crystallization.[1]

  • Incorrect pH: The hydrochloride salt may not form or may be unstable if the pH of the aqueous solution is not sufficiently acidic during work-up.

Troubleshooting Protocol:

  • Ensure Complete Solvent Removal: After the initial work-up and extraction, ensure the organic layer is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) and concentrated under reduced pressure. For high-boiling point solvents, a high-vacuum pump may be necessary.

  • Acid-Base Extraction: To remove basic impurities like the unreacted starting material and the over-methylated byproduct, perform a rigorous acid-base extraction.

    • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This will protonate the desired product and other basic impurities, pulling them into the aqueous layer.[2]

    • Separate the aqueous layer and wash it with a fresh portion of organic solvent to remove any neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 10M NaOH) to a pH > 12 to deprotonate the aniline hydrochloride and regenerate the free base.

    • Extract the free base back into an organic solvent.

    • Wash the organic layer with brine, dry it, and concentrate it.

  • Salt Formation and Recrystallization:

    • Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

    • Add a stoichiometric amount of concentrated HCl or a solution of HCl in a solvent like ether or isopropanol.

    • Cool the solution to induce crystallization. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Collect the crystals by filtration, wash with a cold, non-polar solvent (e.g., cold diethyl ether or hexane), and dry under vacuum.

Question 2: My NMR spectrum shows signals that I cannot attribute to the desired product. How can I identify these impurities?

Answer:

Unidentified signals in the NMR spectrum often correspond to common impurities from the synthetic process.

Causality and Identification:

  • Unreacted Starting Material (4-fluoro-N-methylaniline): Look for a set of aromatic signals corresponding to a trisubstituted benzene ring without the bromine atom. The chemical shifts will be different from the product.

  • Over-methylated Product (2-bromo-4-fluoro-N,N-dimethylaniline): The N-methyl signal in the ¹H NMR will integrate to 6 protons instead of 3, and its chemical shift will be different from the N-methyl signal of the desired product.

  • Positional Isomers: Depending on the bromination conditions, small amounts of other bromo-isomers might be formed. These will have distinct aromatic splitting patterns in the ¹H NMR.

  • Residual Solvents: Common solvents have characteristic NMR signals. For example, acetone appears as a singlet around 2.17 ppm in CDCl₃, and ethyl acetate shows a quartet around 4.12 ppm and a triplet around 1.26 ppm.[3]

Troubleshooting Protocol:

  • Reference Spectra: Compare your spectrum to reference spectra of the starting materials and expected byproducts if available.

  • Spiking Experiment: Add a small amount of a suspected impurity (e.g., the starting material) to your NMR sample and re-acquire the spectrum. An increase in the intensity of a specific signal will confirm the identity of that impurity.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning protons and carbons and in identifying the connectivity within impurity molecules.[3]

  • LC-MS Analysis: Liquid chromatography-mass spectrometry can separate the components of your mixture and provide their mass-to-charge ratios, which is a powerful tool for identifying impurities.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[4] For aniline hydrochlorides, which are salts, polar protic solvents or mixtures are often effective.[2]

  • Recommended Starting Points:

    • Isopropanol (IPA): Often a good choice for aniline hydrochlorides.

    • Ethanol/Water: A mixture of ethanol and water can be effective. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes turbid. Add a few more drops of hot ethanol to clarify the solution, then allow it to cool slowly.[4]

    • Methanol/Diethyl Ether: Dissolve the compound in a minimal amount of hot methanol, and then slowly add diethyl ether until turbidity is observed. Reheat to clarify and then cool.

Q2: How can I assess the purity of my final product?

A2: A combination of analytical techniques should be used to confirm the purity of this compound.

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity. A reverse-phase C18 column is typically used for halogenated anilines.[5][6] A suitable mobile phase could be a gradient of acetonitrile and water with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to ensure the aniline is protonated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of any impurities.[7] The integration of the signals in the ¹H NMR can provide a semi-quantitative measure of purity if a known internal standard is used.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

Q3: My reaction mixture is dark-colored. How can I remove colored impurities?

A3: Colored impurities are common in aniline chemistry due to oxidation and side reactions.

  • Activated Carbon (Charcoal): During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon.[4] The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Purification Workflow

The following diagram illustrates a general workflow for the purification of this compound from a reaction mixture.

PurificationWorkflow cluster_0 Initial Work-up cluster_1 Impurity Removal cluster_2 Purification & Isolation cluster_3 Purity Analysis reaction_mixture Crude Reaction Mixture quench Quench Reaction (e.g., with water or sat. NH4Cl) reaction_mixture->quench 1. extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction 2. acid_wash Acid Wash (1M HCl) (Removes basic impurities) extraction->acid_wash 3. base_wash Base Wash (sat. NaHCO3) (Removes acidic byproducts) acid_wash->base_wash 4. brine_wash Brine Wash (Removes residual water) base_wash->brine_wash 5. drying Drying (e.g., MgSO4) brine_wash->drying 6. concentration Concentration (Rotary Evaporation) drying->concentration 7. recrystallization Recrystallization (e.g., Isopropanol) concentration->recrystallization 8. filtration Filtration recrystallization->filtration 9. drying_final Drying under Vacuum filtration->drying_final 10. hplc HPLC drying_final->hplc 11a. nmr NMR drying_final->nmr 11b. mp Melting Point drying_final->mp 11c. pure_product Pure Product hplc->pure_product nmr->pure_product mp->pure_product

Caption: Purification workflow for this compound.

Data Summary Table

ParameterRecommended Conditions/ValuesRationale/Comments
Recrystallization Solvents Isopropanol, Ethanol/WaterThese solvents are effective for crystallizing aniline hydrochlorides.
HPLC Column Reverse-phase C18Standard for separation of halogenated anilines.[5]
HPLC Mobile Phase Acetonitrile/Water with 0.1% TFAProvides good separation and peak shape for basic compounds.
¹H NMR (CDCl₃, ppm) Aromatic Protons: ~6.5-7.5 ppmN-H Proton: Broad signalN-CH₃: Singlet ~2.9 ppmChemical shifts can vary based on solvent and concentration.
Common Impurities 4-fluoro-N-methylaniline2-bromo-4-fluoro-N,N-dimethylanilineUnreacted starting material and over-methylated byproduct.[1]

References

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in mechanistic understanding to provide not just solutions, but a deeper insight into the reaction dynamics.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: I'm observing a significant amount of an impurity with a mass corresponding to a di-brominated product. What is happening and how can I prevent it?

A1: This is a classic case of over-bromination, a common side reaction when dealing with highly activated aromatic rings.

  • Root Cause Analysis: The N-methylamino group (-NHMe) is a potent activating group in electrophilic aromatic substitution. It strongly directs incoming electrophiles (like Br+) to the ortho and para positions.[1] Since the para position is already occupied by fluorine, the reaction is directed to the two ortho positions (C2 and C6). The high electron density on the ring makes it susceptible to a second bromination, leading to the formation of 2,6-dibromo-4-fluoro-N-methylaniline. Even with controlled stoichiometry, localized high concentrations of the brominating agent can favor this side reaction.[2][3]

  • Troubleshooting & Prevention Protocol:

    • Control Reagent Addition: Add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine) slowly and at a low temperature (e.g., 0-5 °C) to maintain kinetic control and minimize di-substitution.[4]

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective reagent for nuclear monobromination of reactive aromatic compounds compared to aqueous bromine.[5][6]

    • Amine Protection (Recommended for problematic cases): Temporarily protecting the N-methylamino group as an amide (e.g., using acetic anhydride to form the acetamide) significantly reduces its activating effect.[7] This allows for a much more controlled mono-bromination. The protecting group can then be removed via hydrolysis to yield the desired product.[7]

Q2: My HPLC shows two major peaks with the same mass after the bromination step. Why am I getting an isomer, and which one is it?

A2: You are likely generating a regioisomeric impurity. While the N-methylamino group is the primary director, other factors can lead to the formation of undesired isomers.

  • Plausible Isomers & Their Origin:

    • Primary Isomer (Desired): 2-Bromo-4-fluoro-N-methylaniline. The -NHMe group directs ortho.

    • Likely Impurity: 3-Bromo-4-fluoro-N-methylaniline. The fluorine atom is also an ortho, para-director. While its influence is much weaker than the amino group, some substitution can occur at the C3 position, which is ortho to the fluorine.

    • Solvent Effects: The regioselectivity of bromination can be markedly dependent on the polarity of the solvent.[5][8] In polar solvents, the electron-donating -NHMe group more effectively activates the positions ortho to it, potentially improving selectivity for the desired product.[5]

  • Troubleshooting & Prevention Protocol:

    • Solvent Optimization: Experiment with different solvents. A more polar solvent like N,N-Dimethylformamide (DMF) or acetonitrile may enhance the regioselectivity for the desired 2-bromo isomer.[5]

    • Temperature Control: Perform the reaction at a lower temperature to favor the thermodynamically more stable product, which is typically the less sterically hindered isomer.[4]

    • Purification: If the isomeric impurity cannot be eliminated, it must be removed. The free-base forms of the isomers often have different polarities, allowing for separation via column chromatography before converting to the hydrochloride salt.

Q3: My final product contains unreacted 4-fluoro-N-methylaniline. How can I drive the bromination to completion without generating other impurities?

A3: Pushing the reaction to completion without forming side products is a delicate balance. Simply adding a large excess of the brominating agent will likely lead to the poly-bromination issue discussed in Q1.

  • Root Cause Analysis: Incomplete conversion can be due to insufficient brominating agent, deactivation of the reagent (e.g., by moisture), or suboptimal reaction time/temperature.

  • Troubleshooting & Prevention Protocol:

    • Stoichiometry: Use a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). This can help drive the reaction to completion without a significant increase in di-brominated byproducts.

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Once the starting material is consumed, quench the reaction immediately to prevent side reactions.

    • Purification Strategy: The most effective way to remove unreacted starting material is through purification. During the final HCl salt formation and crystallization, the desired product may selectively precipitate, leaving the more soluble starting material in the mother liquor. Alternatively, column chromatography of the free base is highly effective.

Q4: I'm seeing an impurity with a mass 14 units higher than my starting material (4-fluoro-N-methylaniline). Where did this come from?

A4: This impurity is almost certainly 4-fluoro-N,N-dimethylaniline, the result of over-methylation during the synthesis of the intermediate.

  • Root Cause Analysis: When converting 4-fluoroaniline to 4-fluoro-N-methylaniline, the newly formed secondary amine is still nucleophilic and can react with another equivalent of the methylating agent (e.g., dimethyl sulfate, methyl iodide) to form a tertiary amine.[9]

  • Troubleshooting & Prevention Protocol:

    • Control Stoichiometry: Carefully control the stoichiometry of the methylating agent during the N-methylation step. Use close to one equivalent of the reagent.

    • Purify the Intermediate: It is crucial to purify the 4-fluoro-N-methylaniline intermediate before proceeding to the bromination step. This impurity, if carried over, will also undergo bromination, leading to a new, difficult-to-remove impurity (2-Bromo-4-fluoro-N,N-dimethylaniline). Purification can be achieved by distillation or column chromatography.

Summary of Common Impurities

Impurity NameChemical StructureMolar Mass ( g/mol )Origin
4-fluoro-N-methylanilineC₇H₈FN125.14Unreacted starting material from the bromination step.[10]
4-fluoro-N,N-dimethylanilineC₈H₁₀FN139.17Over-methylation of 4-fluoroaniline.
3-Bromo-4-fluoro-N-methylanilineC₇H₇BrFN204.04Regioisomer from bromination at the position ortho to fluorine.[11]
2,6-Dibromo-4-fluoro-N-methylanilineC₇H₆Br₂FN282.94Poly-bromination due to high reactivity of the aniline ring.

Visualizing the Synthetic and Impurity Pathways

The following diagrams illustrate the intended synthetic route and the points at which common impurities are formed.

G A 4-Fluoroaniline B 4-Fluoro-N-methylaniline A->B N-methylation (e.g., CH₃I) C 2-Bromo-4-fluoro-N-methylaniline (Free Base) B->C Bromination (e.g., NBS) D 2-Bromo-4-fluoro-N-methylaniline HCl (Final Product) C->D Salt Formation (HCl)

Caption: Intended synthesis pathway for 2-Bromo-4-fluoro-N-methylaniline HCl.

G cluster_main Main Synthetic Pathway A 4-Fluoroaniline B 4-Fluoro-N-methylaniline A->B N-methylation I1 Impurity: 4-Fluoro-N,N-dimethylaniline A->I1 Over-methylation C 2-Bromo-4-fluoro-N-methylaniline B->C Bromination I2 Impurity: Unreacted 4-Fluoro-N-methylaniline B->I2 Incomplete Reaction I3 Impurity: 3-Bromo-4-fluoro-N-methylaniline (Regioisomer) B->I3 Isomeric Bromination I4 Impurity: 2,6-Dibromo-4-fluoro-N-methylaniline (Poly-bromination) B->I4 Over-bromination D Final Product (HCl Salt) C->D HCl

Caption: Formation pathways of common impurities during synthesis.

Analytical Troubleshooting Guide

Effective troubleshooting requires robust analytical methods to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for monitoring reaction progress and assessing final product purity. A reverse-phase C18 column with a gradient of water/acetonitrile (often with a modifier like formic acid or TFA for the free base) will typically provide good separation of the starting materials, intermediates, and brominated products.[12]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is invaluable. It provides molecular weight information that is crucial for identifying unknown peaks corresponding to over-methylated, poly-brominated, or other unexpected side products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. More importantly, ¹⁹F NMR can be a powerful tool for distinguishing between regioisomers, as the chemical shift of the fluorine atom will be sensitive to the substitution pattern on the ring.[12]

Experimental Protocol: HPLC Method for Impurity Profiling

This protocol provides a starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should effectively separate the non-polar brominated products from the more polar starting materials.

References

Technical Support Center: Optimizing Yield for 2-Bromo-4-fluoro-N-methylaniline Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of this multi-step synthesis, troubleshoot common experimental hurdles, and ultimately optimize product yield and purity. The following question-and-answer format directly addresses specific challenges you may encounter.

Troubleshooting Guide: From Low Yields to Impurities

This section provides in-depth solutions to common problems encountered during the synthesis of this compound.

Q1: My initial bromination of 4-fluoroaniline is resulting in a low yield of 2-Bromo-4-fluoroaniline. What are the likely causes and how can I improve it?

Low yield in the electrophilic bromination of 4-fluoroaniline is a frequent issue. The key is to control the reaction conditions to favor the desired mono-bromination at the ortho-position to the amino group.

Potential Causes & Solutions:

  • Over-bromination: The activating effect of the amino group can lead to the formation of di-brominated byproducts.

    • Solution: Carefully control the stoichiometry of the brominating agent. Use of N-bromosuccinimide (NBS) is often preferred over elemental bromine as it is a milder and more selective brominating agent. A slight excess of NBS (e.g., 1.05-1.1 equivalents) is typically sufficient.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate and selectivity of the bromination.

    • Solution: Running the reaction at a controlled, lower temperature (e.g., 0-5 °C) can help to minimize side reactions and improve the regioselectivity of the bromination.

  • Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the reaction kinetics.

    • Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) are generally effective for this reaction as they can facilitate the dissolution of the aniline and the brominating agent.

  • Work-up and Purification Issues: The desired product may be lost during the extraction and purification steps.

    • Solution: Ensure proper pH adjustment during the aqueous work-up to keep the aniline in its free base form for efficient extraction into an organic solvent like dichloromethane. Purification by column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane) is often necessary to isolate the pure product.

Q2: I'm struggling with the N-methylation of 2-Bromo-4-fluoroaniline. The reaction is sluggish, and I'm observing a significant amount of unreacted starting material. How can I drive the reaction to completion?

The reduced nucleophilicity of the aniline due to the electron-withdrawing effects of the bromine and fluorine atoms is the primary challenge in this step. More forcing reaction conditions or a more active catalytic system are often required.

Potential Causes & Solutions:

  • Low Reactivity of the Substrate: The electron-withdrawing halogen substituents decrease the electron density on the nitrogen atom, making it a weaker nucleophile.

    • Solution 1: Increase Reaction Temperature: Gradually increasing the reaction temperature while carefully monitoring for byproduct formation can enhance the reaction rate.

    • Solution 2: Catalyst Choice: Employing a highly active catalyst system is crucial. Ruthenium and Iridium-based catalysts have shown excellent efficacy in the N-methylation of electron-deficient anilines using methanol as the methylating agent.[1][2][3][4]

  • Inappropriate Methylating Agent: The choice of methylating agent can significantly impact the reaction's success.

    • Solution: While traditional reagents like methyl iodide can be used, modern methods utilizing methanol in the presence of a transition metal catalyst through a "borrowing hydrogen" mechanism are often more efficient and generate less waste.[2][4] Formic acid can also be an effective C1 source in some protocols.[5]

  • Insufficient Base: A suitable base is often required to facilitate the reaction, especially in catalytic cycles.

    • Solution: The choice of base depends on the specific catalytic system. For some ruthenium-catalyzed systems, a weak base like cesium carbonate (Cs₂CO₃) is effective.[1] For others, a stronger base may be necessary.

Experimental Protocol: Catalytic N-methylation of 2-Bromo-4-fluoroaniline

This protocol is a general guideline based on established methods for the N-methylation of halogenated anilines.[1][3] Optimization of specific parameters may be required.

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine 2-Bromo-4-fluoroaniline (1.0 mmol), the chosen Ruthenium or Iridium catalyst (0.5-1.0 mol%), and a suitable base (e.g., Cs₂CO₃, 0.5-1.0 mmol).

  • Reagent Addition: Add anhydrous methanol (as both the solvent and methylating agent).

  • Reaction: Seal the tube and heat the reaction mixture to the optimized temperature (typically between 120-150 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Q3: My N-methylation reaction is producing a significant amount of the N,N-dimethylated byproduct. How can I improve the selectivity for the desired mono-methylated product?

Over-methylation is a common side reaction because the mono-methylated product can sometimes be more nucleophilic than the starting primary aniline.

Potential Causes & Solutions:

  • Unfavorable Stoichiometry: An excess of the methylating agent can drive the reaction towards di-methylation.

    • Solution: While methanol is often used in excess as the solvent, controlling the reaction time and temperature becomes critical to stop the reaction after the formation of the mono-methylated product. In systems where a stoichiometric methylating agent is used, a precise 1:1 ratio with the aniline is recommended.

  • Catalyst System: Some catalysts may have a higher propensity for promoting di-alkylation.

    • Solution: Screening different catalysts and ligands can identify a system with higher selectivity for mono-methylation. For instance, specific iridium(I) complexes have demonstrated high selectivity for the mono-N-methylation of anilines.[3]

  • Reaction Conditions: Prolonged reaction times and high temperatures can lead to the subsequent methylation of the desired product.

    • Solution: Carefully monitor the reaction and stop it once the starting material is consumed and before significant amounts of the di-methylated product are formed. Running the reaction at the lowest effective temperature can also improve selectivity.

  • Continuous Flow Chemistry: This technique can offer precise control over reaction parameters, potentially improving selectivity.[6]

Q4: I have successfully synthesized 2-Bromo-4-fluoro-N-methylaniline, but I am having trouble forming a stable hydrochloride salt. What are the best practices for this final step?

The formation of the hydrochloride salt is typically a straightforward acid-base reaction. However, issues can arise from impurities or improper handling.

Potential Causes & Solutions:

  • Impure Starting Material: Residual basic impurities from the previous step can interfere with the salt formation and crystallization.

    • Solution: Ensure the 2-Bromo-4-fluoro-N-methylaniline is of high purity before proceeding with salt formation.

  • Incorrect Stoichiometry of HCl: An excess of the aniline can contaminate the final product, while a large excess of HCl may need to be removed.

    • Solution: Use a slight excess of hydrochloric acid. This ensures all the aniline is protonated, and any excess HCl can be removed during the drying process.

  • Solvent Choice: The choice of solvent is critical for the precipitation of the hydrochloride salt.

    • Solution: Dissolve the purified 2-Bromo-4-fluoro-N-methylaniline in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate). Then, add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate out of the solution.

  • Presence of Water: Water can interfere with the crystallization of the salt.

    • Solution: Use anhydrous solvents and reagents for the salt formation.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic route for this compound?

The synthesis is typically a three-step process:

  • Bromination: Electrophilic bromination of 4-fluoroaniline to yield 2-Bromo-4-fluoroaniline.

  • N-methylation: Catalytic N-methylation of 2-Bromo-4-fluoroaniline to form 2-Bromo-4-fluoro-N-methylaniline.

  • Salt Formation: Reaction of the N-methylated product with hydrochloric acid to produce the final hydrochloride salt.

Q2: What are the key safety precautions to consider during this synthesis?

  • Halogenated Compounds: 2-Bromo-4-fluoroaniline and its derivatives should be handled with care as they can be irritants and are potentially toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominating Agents: N-bromosuccinimide is a lachrymator and should be handled in a fume hood.

  • Catalysts: Many transition metal catalysts are air and moisture sensitive and may be pyrophoric. Handle them under an inert atmosphere.

  • Methylating Agents: Traditional methylating agents like methyl iodide are toxic and should be handled with extreme caution.

  • Acids: Concentrated hydrochloric acid is corrosive. Handle with appropriate care.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and N-methylation steps. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis and to identify byproducts.

Q4: What are the expected physical properties of this compound?

The hydrochloride salt is typically a crystalline solid. Its molecular formula is C₇H₈BrClFN, and its molecular weight is approximately 240.5 g/mol .[7]

Visualizing the Process

Synthetic Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: N-Methylation cluster_2 Step 3: Salt Formation 4-Fluoroaniline 4-Fluoroaniline Bromination Reaction Bromination Reaction 4-Fluoroaniline->Bromination Reaction NBS, DMF 2-Bromo-4-fluoroaniline 2-Bromo-4-fluoroaniline Bromination Reaction->2-Bromo-4-fluoroaniline N-Methylation Reaction N-Methylation Reaction 2-Bromo-4-fluoroaniline->N-Methylation Reaction CH3OH, Catalyst, Base 2-Bromo-4-fluoro-N-methylaniline 2-Bromo-4-fluoro-N-methylaniline N-Methylation Reaction->2-Bromo-4-fluoro-N-methylaniline Salt Formation Reaction Salt Formation Reaction 2-Bromo-4-fluoro-N-methylaniline->Salt Formation Reaction HCl, Solvent 2-Bromo-4-fluoro-N-methylaniline HCl 2-Bromo-4-fluoro-N-methylaniline HCl Salt Formation Reaction->2-Bromo-4-fluoro-N-methylaniline HCl

Caption: Overall synthetic workflow for this compound.

Troubleshooting Decision Tree for N-Methylation

G cluster_0 cluster_1 cluster_2 start Low Yield in N-Methylation q1 High amount of starting material? start->q1 q2 Significant di-methylated product? start->q2 a1 Increase Temperature q1->a1 Yes a2 Screen More Active Catalysts q1->a2 Yes a3 Increase Reaction Time q1->a3 Yes b1 Decrease Temperature q2->b1 Yes b2 Reduce Reaction Time q2->b2 Yes b3 Optimize Catalyst Loading q2->b3 Yes

Caption: Decision tree for troubleshooting low yield in the N-methylation step.

Quantitative Data Summary

ParameterRecommended Conditions/ValuesConsiderations
Bromination
Brominating AgentN-Bromosuccinimide (NBS)Milder and more selective than Br₂.
Stoichiometry1.05-1.1 equivalents of NBSMinimizes over-bromination.
Temperature0-5 °CImproves selectivity.
SolventN,N-Dimethylformamide (DMF)Good solubility for reactants.
N-Methylation
Methylating AgentMethanol (with catalyst)Green and efficient "borrowing hydrogen" method.[2][4]
CatalystRu or Ir complexesEffective for electron-deficient anilines.[1][3]
Catalyst Loading0.5 - 1.0 mol%To be optimized for specific substrate and catalyst.
BaseCs₂CO₃ or other suitable baseDependent on the catalytic system.[1]
Temperature120 - 150 °CHigher temperatures often needed for this substrate.
Salt Formation
ReagentHCl in an anhydrous solventEnsures complete precipitation of the salt.
StoichiometrySlight excess of HClDrives the reaction to completion.
SolventAnhydrous diethyl ether, isopropanolPromotes crystallization.

References

Technical Support Center: Overcoming Challenges in N-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-methylation of anilines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental organic transformation. The N-methylation of anilines is a critical reaction in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, achieving high yield and selectivity can be challenging due to the nuanced reactivity of aniline substrates and the potential for undesired side reactions.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your laboratory work. The information herein is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Troubleshooting Guide: Common Issues in Aniline N-Methylation

The following table outlines prevalent problems encountered during the N-methylation of anilines, their probable causes, and scientifically-grounded solutions.

Problem Probable Cause(s) Recommended Solution(s) & Explanation
Low to No Conversion 1. Insufficiently Activated Methylating Agent: Some agents require specific conditions to become electrophilic enough to react with the weakly nucleophilic aniline. 2. Inappropriate Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal for the chosen methodology. 3. Catalyst Inactivity: The catalyst may be poisoned, degraded, or simply unsuitable for the specific aniline substrate. 4. Solvent Effects: The solvent may not be appropriate for the reaction, potentially hindering solubility or catalyst performance.1. Choice of Methylating Agent: For less reactive anilines, consider more potent methylating agents like methyl iodide or dimethyl sulfate. Alternatively, methods like the Eschweiler-Clarke reaction utilize in-situ formation of a reactive iminium ion intermediate.[1][2] 2. Optimize Conditions: Systematically vary temperature and reaction time. For reactions involving gaseous reagents like H₂ or CO₂, ensure adequate pressure and mixing. 3. Catalyst Screening: If using a catalyzed reaction (e.g., with Ru or Ir complexes for methanol-based methylation), screen different catalysts and ensure anhydrous/anaerobic conditions if required.[3][4] 4. Solvent Selection: Choose a solvent that ensures solubility of all reactants and is compatible with the reaction conditions. Aprotic polar solvents like DMF or DMSO are often effective, but compatibility with the chosen reagents is key.
Over-methylation (Formation of N,N-dimethylaniline and/or Quaternary Ammonium Salts) 1. High Reactivity of Mono-methylated Product: The N-methylaniline product is often more nucleophilic than the starting aniline, leading to a second methylation. 2. Excess Methylating Agent: A large excess of the methylating agent drives the reaction towards di- and quaternary products.[5] 3. Harsh Reaction Conditions: High temperatures can promote over-alkylation.1. Stoichiometry Control: Use a stoichiometric excess of the aniline relative to the methylating agent to increase the probability of the agent reacting with the primary amine.[5] 2. Slow Addition: Add the methylating agent slowly to the reaction mixture to maintain a low instantaneous concentration. 3. Milder Reagents: Employ less reactive methylating agents. Dimethyl carbonate (DMC) is known for its high selectivity for mono-methylation.[6] 4. Reaction Temperature: Lowering the reaction temperature can often favor mono-methylation.[5] 5. Eschweiler-Clarke Reaction: This method is inherently self-limiting and will not produce quaternary ammonium salts, stopping at the tertiary amine stage.[2][7][8]
Formation of N-formylated Byproduct 1. Reaction with Formic Acid: This is a known side reaction, particularly with electron-rich anilines when using formic acid as a C1 source in reductive amination protocols.[6][9]1. Alternative C1 Source: Switch from formic acid to other methylating agents like methanol or dimethyl carbonate.[4] 2. pH Control: In some cases, maintaining a less acidic pH can disfavor formylation.
C-Alkylation of the Aromatic Ring 1. High Temperatures & Acidic Conditions: Friedel-Crafts-type alkylation on the aromatic ring can occur, especially at elevated temperatures and in the presence of strong acids, leading to byproducts like toluidines.[5][10]1. Moderate Reaction Conditions: Avoid excessively high temperatures and strongly acidic conditions. 2. Catalyst Choice: Utilize catalysts known for high N-selectivity. For instance, certain ruthenium and iridium complexes have shown excellent selectivity for N-methylation over C-alkylation.[3][11]
Difficulty in Product Purification 1. Similar Physical Properties: The starting aniline, N-methylaniline, and N,N-dimethylaniline often have close boiling points and polarities, making separation by distillation or standard chromatography challenging.[12]1. Acidic Wash: During workup, an acidic wash (e.g., with dilute HCl) can be used to remove unreacted aniline. Aniline, being more basic, will be protonated and move to the aqueous layer, although this may not be effective for separating N-methyl and N,N-dimethylaniline.[13] 2. Chemical Separation (Hinsberg Method): React the mixture with an arenesulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. The primary aniline forms a sulfonamide soluble in base, the secondary N-methylaniline forms an insoluble sulfonamide, and the tertiary N,N-dimethylaniline does not react. The separated components can then be recovered.[12] 3. Derivative Formation: Phthalic anhydride can react with N-methylaniline to form a solid derivative, allowing the unreacted N,N-dimethylaniline to be distilled off. The N-methylaniline can then be recovered by hydrolysis.[14] 4. High-Performance Column Chromatography: Use a high-resolution silica gel column with an optimized solvent system (e.g., a gradient of ethyl acetate in hexanes) to achieve separation.

Decision Workflow for Troubleshooting Aniline N-Methylation

The following diagram provides a logical workflow for addressing common issues during aniline N-methylation experiments.

troubleshooting_workflow start Start: Aniline N-Methylation Reaction check_conversion Check Conversion (TLC, GC, LC-MS) start->check_conversion low_conversion Problem: Low/No Conversion check_conversion->low_conversion No good_conversion Sufficient Conversion check_conversion->good_conversion Yes optimize_conditions Optimize Temp, Time, Stoichiometry low_conversion->optimize_conditions change_reagent Change Methylating Agent/Catalyst optimize_conditions->change_reagent change_reagent->start check_selectivity Check Selectivity (NMR, GC-MS) good_conversion->check_selectivity over_methylation Problem: Over-methylation check_selectivity->over_methylation Poor side_products Problem: Other Side Products (e.g., Formylation, C-Alkylation) check_selectivity->side_products Other Issues purification Proceed to Purification check_selectivity->purification Good adjust_stoichiometry ↓ [Me-Agent] or ↑ [Aniline] over_methylation->adjust_stoichiometry lower_temp Lower Reaction Temperature over_methylation->lower_temp milder_reagent Use Milder Reagent (e.g., DMC) over_methylation->milder_reagent adjust_stoichiometry->start lower_temp->start milder_reagent->start change_conditions Modify Conditions (Temp, pH) side_products->change_conditions change_conditions->start end End: Pure N-Methylaniline purification->end

Caption: Troubleshooting workflow for aniline N-methylation.

Frequently Asked Questions (FAQs)

Q1: Why is my N-methylation reaction stalling at the mono-methylated stage, even with excess methylating agent?

A1: While over-methylation is a common issue, the opposite can also occur. This is often due to steric hindrance, especially if the aniline has bulky ortho substituents or if the N-methylaniline product is sterically congested, preventing a second methylation step. Additionally, electronic effects can play a role; if the N-methyl group, for some reason in a specific molecular context, withdraws electron density from the nitrogen, it will be less nucleophilic and less likely to react further.

Q2: I am observing a significant amount of N,N-dimethylaniline. How can I improve the selectivity for mono-methylation?

A2: Over-methylation is a classic challenge. To enhance mono-methylation selectivity, you can try several strategies:

  • Stoichiometry: Use aniline as the limiting reagent. A common approach is to use a 1.1 to 1.5 molar excess of the aniline relative to the methylating agent.

  • Choice of Methylating Agent: Dimethyl carbonate (DMC) is often cited as a green and highly selective reagent for mono-N-methylation.[6]

  • Catalyst Systems: Certain catalyst systems, such as specific iridium(I) or ruthenium complexes, have been developed for selective mono-N-methylation of anilines using methanol.[3][11][15]

  • Reaction Conditions: Lowering the reaction temperature and reducing the reaction time can favor the formation of the mono-methylated product.[5]

Q3: Can I use the Eschweiler-Clarke reaction for anilines? What are its main advantages and limitations?

A3: Yes, the Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines, including anilines, using excess formic acid and formaldehyde.[7][16]

  • Advantages: Its primary advantage is that it avoids the formation of quaternary ammonium salts, as the reaction mechanism does not allow for the methylation of a tertiary amine.[2][7] The reaction is often high-yielding and uses inexpensive reagents.

  • Limitations: The conditions are typically acidic and require heating (often to near boiling in aqueous solution), which may not be suitable for substrates with acid-sensitive functional groups.[7] For some electron-rich anilines, N-formylation can be a competing side reaction.[9]

Q4: How can I monitor the progress of my aniline N-methylation reaction?

A4: The progress of the reaction can be monitored by several analytical techniques:

  • Thin-Layer Chromatography (TLC): This is a quick and easy way to qualitatively track the disappearance of the starting aniline and the appearance of the product(s). Staining with an appropriate agent (e.g., potassium permanganate or ninhydrin for primary anilines) may be necessary.

  • Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent quantitative methods for monitoring the reaction, provided the components are volatile and thermally stable. They can effectively separate and quantify aniline, N-methylaniline, and N,N-dimethylaniline.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for monitoring the reaction, especially for less volatile or thermally sensitive compounds.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aniline N-H protons and the appearance of the N-methyl signal (a singlet typically around 2.8 ppm).[18]

Q5: My aniline substrate has a strong electron-donating group, and I am getting an N-formylated product instead of the desired N-methylated product. How can I resolve this?

A5: The formation of N-formylated products is a known side reaction, particularly with electron-rich anilines when using formic acid as the methylating agent.[6][9] The increased electron density on the nitrogen atom enhances its reactivity towards the formylating species. To mitigate this, consider using an alternative methylation protocol that does not involve formic acid, such as methylation with dimethyl carbonate or using methanol with a suitable transition-metal catalyst.[3][4]

Experimental Protocols

Protocol 1: Selective Mono-N-Methylation using the Eschweiler-Clarke Reaction

This protocol describes a general procedure for the mono-N-methylation of a primary aniline, which proceeds through to the di-methylated product without forming quaternary salts.

protocol_eschweiler_clarke cluster_0 Reaction Setup cluster_1 Workup & Purification aniline 1. Add Aniline (1.0 eq) to a round-bottom flask. reagents 2. Add Formic Acid (excess, e.g., 3.0 eq) and Formaldehyde (37% aq., excess, e.g., 2.5 eq). aniline->reagents heat 3. Heat the mixture (e.g., 80-100 °C) with stirring. reagents->heat monitor 4. Monitor reaction by TLC or GC until aniline is consumed. heat->monitor cool 5. Cool to room temperature. monitor->cool basify 6. Basify with aq. NaOH or K₂CO₃ to pH > 10. cool->basify extract 7. Extract with an organic solvent (e.g., EtOAc, DCM). basify->extract dry 8. Dry the combined organic layers (e.g., over Na₂SO₄). extract->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify by column chromatography if necessary. concentrate->purify

Caption: Workflow for the Eschweiler-Clarke reaction.

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the primary aniline (1.0 equivalent).

  • Add formic acid (e.g., 3.0 equivalents) followed by an aqueous solution of formaldehyde (37 wt. %, e.g., 2.5 equivalents).[8]

  • Heat the reaction mixture to 80-100 °C and stir vigorously. The reaction is typically complete within 2-18 hours.[8]

  • Monitor the reaction progress by TLC or GC analysis until the starting aniline is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a saturated aqueous solution of sodium hydroxide or potassium carbonate to a pH greater than 10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude N,N-dimethylaniline.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Causality: The reaction proceeds via the formation of an iminium ion from the aniline and formaldehyde, which is then reduced by formic acid.[1][2] Using excess formic acid and formaldehyde drives the reaction to completion.[16] The reaction stops at the tertiary amine stage because a tertiary amine cannot form an iminium ion with formaldehyde, thus preventing quaternization.[7]

References

Technical Support Center: Aniline Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aniline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of aniline, specifically focusing on the removal of unreacted starting materials. The information provided herein is based on established chemical principles and field-proven methodologies to ensure the integrity and success of your experimental outcomes.

Introduction to Aniline Synthesis and Purification Challenges

Aniline (C₆H₅NH₂) is a cornerstone of the chemical industry, serving as a vital precursor for polyurethanes, dyes, pharmaceuticals, and rubber processing chemicals.[1][2] The most prevalent industrial synthesis involves the catalytic hydrogenation of nitrobenzene. Alternative laboratory-scale methods include the reduction of nitrobenzene with metals like iron or tin in an acidic medium (e.g., the Béchamp reduction).[2][3]

A persistent challenge in any aniline synthesis is the presence of unreacted starting materials, primarily nitrobenzene, in the crude product mixture. The efficiency of removing these impurities is critical, as their presence can significantly hinder the performance of aniline in downstream applications. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these common purification issues.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Question 1: My final aniline product is a dark or yellowish color. What is the likely cause and how can I obtain a colorless product?

Answer:

The discoloration of your aniline product is a common issue and typically points to two main culprits: aerial oxidation of aniline and the presence of colored, non-basic impurities. Aniline itself is prone to oxidation, which forms highly colored polymeric byproducts.[4][5] Additionally, residual nitro-compounds from the synthesis can contribute to a yellowish hue.[4]

Causality and Recommended Actions:

  • Aerial Oxidation: Aniline's amine group is susceptible to oxidation by atmospheric oxygen, a process that is often accelerated by light and trace metal impurities.

    • Preventative Measure: To minimize oxidation, it is advisable to distill aniline under reduced pressure.[4][5] This lowers the boiling point and reduces the thermal stress on the compound. Storing the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in an amber-colored bottle will also significantly slow down the oxidation process.

  • Colored Impurities: If your crude product contains colored impurities, treatment with activated charcoal can be effective.[6] Activated charcoal has a high surface area and can adsorb many polar organic compounds that cause discoloration.[6]

Protocol for Decolorization:

  • Dissolve the crude aniline in a suitable solvent.

  • Add a small amount of activated charcoal to the solution.

  • Heat the mixture gently and stir for a short period.

  • Perform a hot filtration to remove the charcoal and adsorbed impurities.[6]

  • Proceed with the final purification step, such as distillation.

Question 2: I'm struggling to separate unreacted nitrobenzene from my synthesized aniline. What is the most effective method?

Answer:

The separation of unreacted nitrobenzene from aniline is a critical purification step. The choice of method depends on the scale of your reaction and the available equipment. The most robust and widely used techniques are steam distillation and acid-base extraction.

Method 1: Steam Distillation

Steam distillation is a highly effective method for purifying aniline because it is steam volatile and immiscible with water.[7][8][9] This technique allows for the distillation of aniline at a temperature below its atmospheric boiling point, thus preventing decomposition.[9]

  • Principle: When a mixture of two immiscible liquids is heated, each component exerts its own vapor pressure independently. The mixture will boil when the sum of the partial pressures equals the atmospheric pressure.[9] Since aniline has a significant vapor pressure at the boiling point of water, it co-distills with the steam.[5][9] Non-volatile impurities, such as inorganic salts and some polymeric byproducts, remain in the distillation flask.[8]

Experimental Workflow: Steam Distillation

cluster_0 Steam Distillation Setup cluster_1 Work-up A Crude Aniline + Water C Distillation Flask A->C B Steam Generator B->C Introduce Steam D Condenser C->D Vapor Mixture (Aniline + Water) E Receiving Flask D->E Condensate F Separatory Funnel E->F G Aqueous Layer F->G Separate Layers H Aniline Layer F->H I Drying Agent (e.g., KOH) H->I J Final Distillation (Optional) I->J K Pure Aniline J->K

Caption: Workflow for Aniline Purification by Steam Distillation.

Method 2: Acid-Base Extraction

This classic technique leverages the basicity of the aniline's amino group.

  • Principle: Aniline, being a weak base, reacts with a dilute mineral acid (e.g., hydrochloric acid) to form a water-soluble salt, anilinium chloride (C₆H₅NH₃⁺Cl⁻).[10][11] Unreacted nitrobenzene, which is not basic, will remain in the organic phase.[3]

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).[10]

  • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 10% HCl).[10] The aniline will move into the aqueous layer as its hydrochloride salt.

  • Separate the aqueous layer containing the anilinium salt.

  • Wash the organic layer (containing nitrobenzene) with the dilute acid one or two more times to ensure complete extraction of aniline.

  • Combine the aqueous extracts and neutralize with a strong base (e.g., NaOH or KOH) to regenerate the free aniline, which will separate as an oily layer.[11][12]

  • Extract the liberated aniline with a fresh portion of the organic solvent.

  • Dry the organic extract over an anhydrous drying agent (e.g., KOH or anhydrous sodium sulfate).[4][13]

  • Remove the solvent by rotary evaporation to yield the purified aniline.

Question 3: After my purification, I still see some water in my aniline. How can I effectively dry it?

Answer:

Residual water in the final aniline product is a common issue, especially after steam distillation or aqueous work-up. Aniline is hygroscopic, meaning it readily absorbs moisture from the air.[5]

Recommended Drying Agents:

  • Potassium Hydroxide (KOH): Solid KOH is an excellent drying agent for aniline.[4][5] It is a basic drying agent and will not react with the aniline.

  • Calcium Hydride (CaH₂): This is another effective drying agent for aniline.[4]

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): These are neutral drying agents that can also be used.[12]

Important Note: Do not use calcium chloride (CaCl₂) as a drying agent for aniline, as it can form an addition complex with the amine.[13]

Drying Procedure:

  • Add the chosen drying agent to the aniline.

  • Allow the mixture to stand for several hours, or overnight, with occasional swirling.

  • Decant or filter the aniline from the drying agent.

  • For the highest purity, a final distillation under reduced pressure is recommended.[4][5]

Question 4: I have synthesized acetanilide from aniline. How can I purify it from unreacted aniline?

Answer:

The purification of acetanilide from unreacted aniline is typically achieved through recrystallization, often from water.[6][14] This method takes advantage of the different solubilities of acetanilide and aniline in hot versus cold water.[6][15]

  • Principle of Recrystallization: Acetanilide is significantly more soluble in hot water than in cold water.[6] Conversely, aniline has a higher solubility in cold water compared to acetanilide.[15] When a hot, saturated solution of crude acetanilide is cooled, the acetanilide will crystallize out, while the more soluble aniline and other impurities will remain in the mother liquor.[6][15]

Key Physical Properties for Recrystallization

CompoundSolubility in Cold WaterSolubility in Hot Water
AcetanilideLow[6]High[6]
AnilineMore soluble than acetanilide[15]Miscible

Recrystallization Protocol for Acetanilide

  • Dissolve the crude acetanilide in a minimum amount of boiling water.[6][16]

  • If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.[6]

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.[16][17] Rapid cooling can lead to the formation of small crystals that may trap impurities.[6]

  • Further cool the flask in an ice-water bath to maximize the yield of crystals.[16][17]

  • Collect the purified acetanilide crystals by vacuum filtration.[15]

  • Wash the crystals with a small amount of ice-cold water to remove any adhering mother liquor.[6]

  • Dry the crystals thoroughly.

Troubleshooting Recrystallization

Start Start Recrystallization Dissolve Dissolve crude solid in minimum boiling solvent Start->Dissolve HotFilter Hot filtration (if necessary) Dissolve->HotFilter Cool Cool filtrate slowly HotFilter->Cool CrystalsForm Crystals form? Cool->CrystalsForm VacuumFilter Vacuum filter crystals CrystalsForm->VacuumFilter Yes Troubleshoot Troubleshooting CrystalsForm->Troubleshoot No WashDry Wash with cold solvent and dry VacuumFilter->WashDry End Pure Crystals WashDry->End AddSeed Add a seed crystal Troubleshoot->AddSeed Scratch Scratch inner surface of flask Troubleshoot->Scratch Evaporate Evaporate some solvent and re-cool Troubleshoot->Evaporate AddSeed->Cool Scratch->Cool Evaporate->Cool

Caption: Decision tree for troubleshooting acetanilide recrystallization.

References

Technical Support Center: Enhancing Selectivity in Halogenated Aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of halogenated aniline reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges in achieving regioselectivity and chemoselectivity. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations and actionable solutions.

Question 1: My halogenation of aniline is yielding a mixture of mono-, di-, and even tri-halogenated products. How can I achieve selective monohalogenation?

Root Cause Analysis: The amino group (-NH₂) of aniline is a potent activating group, significantly increasing the electron density of the aromatic ring at the ortho and para positions through resonance.[1][2][3] This high reactivity makes the aniline ring highly susceptible to electrophilic attack, often leading to uncontrollable polyhalogenation, even in the absence of a traditional Lewis acid catalyst.[1][3][4] A classic example is the reaction of aniline with bromine water, which readily forms a 2,4,6-tribromoaniline precipitate.[1][2]

Solution: To gain control over the reaction and favor monohalogenation, the activating influence of the amino group must be temporarily suppressed. The most robust and widely adopted strategy is the protection of the amino group, typically through acetylation.[1][3][5]

  • Mechanism of Control: Reacting aniline with acetic anhydride converts the highly activating amino group into a less activating acetamido group (-NHCOCH₃).[6] While the acetamido group is still an ortho, para-director, the acetyl group withdraws electron density from the nitrogen atom, thereby moderating the ring's reactivity and allowing for a controlled, selective halogenation.[1][4] The steric bulk of the acetamido group also plays a crucial role in favoring substitution at the less hindered para position.[4][5]

  • Deprotection: Following successful halogenation, the acetyl group can be readily removed by acid or base hydrolysis to regenerate the desired monohalogenated aniline.[1][5]

Question 2: My reaction mixture is turning dark brown and forming a tar-like substance. What is causing this, and how can I prevent it?

Root Cause Analysis: The formation of dark, insoluble materials is a common indicator of aniline oxidation.[3][5] The electron-rich nature of the aniline ring makes it susceptible to oxidation, which can be initiated by strong oxidizing agents, acidic conditions (such as in nitration reactions), or even atmospheric oxygen, especially for freshly purified, colorless aniline which darkens upon exposure to air.[1][5]

Preventative Measures:

  • Purify Starting Materials: Ensure your aniline starting material is pure and, if possible, colorless.[1][5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can effectively prevent air oxidation.[1][5]

  • Use of Protecting Groups: As with controlling polyhalogenation, protecting the amino group as an acetanilide also makes the substrate less prone to oxidation.[1][5]

  • Temperature Control: Perform the reaction at lower temperatures to minimize oxidation as a side reaction.[1]

Question 3: I am attempting a cross-coupling reaction with a bromoaniline, but I'm observing significant amounts of aniline (dehalogenation) as a byproduct. What's happening?

Root Cause Analysis: Hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[5] This can occur through various mechanisms, often involving the formation of palladium hydride species that can reductively cleave the carbon-halogen bond.

Strategies to Minimize Dehalogenation:

  • Ligand and Base Selection: The choice of ligand and base can significantly influence the competition between the desired cross-coupling and the undesired dehalogenation. The use of bulky, electron-rich phosphine ligands can often favor the cross-coupling pathway.[5] Similarly, the choice of base is critical; for instance, weaker bases may sometimes be preferable to strong bases like NaOtBu.[5]

  • Protecting the Amino Group: In some cases, protecting the aniline's amino group with a group like Boc (tert-butyloxycarbonyl) can suppress this side reaction.[5]

Question 4: I need to synthesize an ortho-halogenated aniline, but my reactions are consistently yielding the para-isomer as the major product. How can I improve ortho-selectivity?

Root Cause Analysis: The inherent steric hindrance around the ortho positions, especially when a protecting group is used on the amino group, generally favors the formation of the para-isomer.[2][5] Achieving high ortho-selectivity requires specific strategies that override these steric and electronic preferences.

Advanced Strategies for Ortho-Selectivity:

  • Directed ortho-Metalation (DoM): This powerful technique involves the use of a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position.[7] The resulting aryllithium species can then be quenched with an electrophilic halogen source to exclusively functionalize the ortho-position.[1][7] For anilines, the amino group must first be converted into a suitable DMG, such as a pivaloyl amide or a carbamate.[8][9]

  • Specialized Catalytic Systems: Certain organocatalysts, such as secondary ammonium salts, have been developed to promote highly ortho-selective chlorination of anilines.[1][10] Copper-catalyzed methods have also been shown to be effective for the selective ortho-halogenation of protected anilines.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between regioselectivity and chemoselectivity in the context of halogenated aniline reactions?

A1: Regioselectivity refers to the preference of a reaction to occur at one specific position or region of a molecule over another.[11][12] For halogenated anilines, this typically concerns whether a reaction occurs at the ortho, meta, or para position of the aromatic ring. Chemoselectivity, on the other hand, is the preference for a reagent to react with one functional group in the presence of other, different functional groups.[11][13] In the context of a halogenated aniline, a chemoselective reaction would, for example, involve a cross-coupling reaction at the carbon-halogen bond without affecting the amino group.

Q2: Why do Friedel-Crafts alkylation and acylation reactions typically fail with aniline substrates?

A2: The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃) required for Friedel-Crafts reactions.[14] This acid-base reaction forms a deactivating complex on the nitrogen atom, which strongly withdraws electron density from the aromatic ring and prevents the desired electrophilic substitution from occurring.[14] To overcome this, the aniline must first be protected as an acetanilide, which is less basic and allows the reaction to proceed.[14]

Q3: What is the purpose of using a protecting group in aniline chemistry?

A3: A protecting group is a chemical moiety that is temporarily introduced to a functional group to control its reactivity during a subsequent reaction.[15][16] In aniline chemistry, protecting groups serve several critical functions:

  • To moderate reactivity and prevent side reactions: They reduce the high reactivity of the aniline ring to prevent polyhalogenation and oxidation.[1][3][5]

  • To control regioselectivity: By introducing steric bulk, they can favor substitution at the para-position over the ortho-position.[14]

  • To enable otherwise incompatible reactions: They prevent the basic amino group from interfering with Lewis acid catalysts in reactions like Friedel-Crafts.[14]

Q4: How can I achieve meta-halogenation of an aniline derivative?

A4: Direct meta-halogenation is challenging due to the strong ortho-, para-directing nature of the amino group.[14] However, it can be achieved by altering the directing properties of the substituent. By performing the electrophilic substitution under strongly acidic conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺).[4][14] This protonated group is strongly deactivating and a meta-director, thus guiding the incoming electrophile to the meta-position.[14]

Experimental Protocols & Data

Protocol 1: Regioselective para-Bromination of Aniline via Acetylation

This three-step protocol details the protection of aniline, its selective bromination, and subsequent deprotection to yield 4-bromoaniline.

Step 1: Acetylation of Aniline to form Acetanilide [5]

  • In a 250 mL flask, dissolve 10.0 g of aniline in 30 mL of glacial acetic acid.

  • In a separate beaker, prepare a solution of 12.0 g of acetic anhydride in 20 mL of glacial acetic acid.

  • Slowly add the acetic anhydride solution to the aniline solution with continuous stirring.

  • After the initial exothermic reaction subsides, gently warm the mixture to approximately 50°C for 10 minutes.

  • Pour the warm mixture into 200 mL of ice-cold water while stirring vigorously to precipitate the acetanilide.

  • Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (assuming a quantitative yield from the previous step) in 50 mL of glacial acetic acid.

  • In a dropping funnel, prepare a solution of 17.2 g of bromine in 10 mL of glacial acetic acid.

  • Cool the acetanilide solution in an ice bath and slowly add the bromine solution dropwise with constant stirring, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Pour the reaction mixture into a large volume of cold water (approx. 400 mL) to precipitate the p-bromoacetanilide.

  • Collect the product by vacuum filtration, wash with cold water, and recrystallize from ethanol to purify.

Step 3: Hydrolysis of p-Bromoacetanilide to 4-Bromoaniline [5]

  • In a round-bottom flask equipped with a reflux condenser, combine the purified p-bromoacetanilide with 50 mL of 10% (w/v) aqueous hydrochloric acid.

  • Heat the mixture to reflux for 30-40 minutes to cleave the amide bond.

  • Cool the solution to room temperature.

  • Slowly add a concentrated sodium hydroxide solution until the mixture is alkaline (check with pH paper) to precipitate the 4-bromoaniline.

  • Collect the product by vacuum filtration, wash thoroughly with water, and dry.

Data Presentation: Analytical Techniques for Selectivity Assessment

The selectivity of halogenated aniline reactions can be effectively monitored and quantified using a combination of chromatographic and spectroscopic techniques.

Analytical TechniqueApplication in Selectivity Analysis
Gas Chromatography (GC) Separates volatile and semi-volatile isomers (e.g., ortho-, meta-, para-haloanilines) and byproducts. A nitrogen-phosphorus detector (NPD) is particularly sensitive for these compounds.[17]
High-Performance Liquid Chromatography (HPLC) An excellent method for separating and quantifying non-volatile aniline derivatives and reaction components.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR provides detailed structural information, allowing for the unambiguous differentiation of regioisomers based on the splitting patterns and chemical shifts of the aromatic protons.[19]
Mass Spectrometry (MS) Confirms the molecular weight of the products and can help identify byproducts. When coupled with GC (GC-MS), it is a powerful tool for identifying components of a reaction mixture.[19]

Visualizing Reaction Control and Troubleshooting

Diagrams created using Graphviz to illustrate key decision-making processes.

Polyhalogenation_Control start Start: Halogenation of Aniline issue Problem: Polyhalogenation Observed start->issue protect Protect Amino Group (e.g., Acetylation) issue->protect Implement Solution halogenate_protected Halogenate Protected Aniline (Acetanilide) protect->halogenate_protected deprotect Deprotect Amino Group (Hydrolysis) halogenate_protected->deprotect product Desired Product: Mono-halogenated Aniline deprotect->product

Caption: Workflow for addressing polyhalogenation side reactions.

Regioselectivity_Strategy start Desired Regioisomer? para_path Para-Isomer start->para_path Para ortho_path Ortho-Isomer start->ortho_path Ortho meta_path Meta-Isomer start->meta_path Meta protect_sterics Use Protecting Group (e.g., Acetyl) Leverage Steric Hindrance para_path->protect_sterics dom Directed ortho-Metalation (DoM) or Ortho-selective Catalyst ortho_path->dom acidic_cond Protonate Amino Group (Strongly Acidic Conditions) Form meta-directing -NH3+ meta_path->acidic_cond

Caption: Decision tree for achieving desired regioselectivity.

References

Technical Support Center: 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-N-methylaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. As a sensitive and reactive molecule, understanding its stability and potential decomposition pathways is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?

A1: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place. Refrigeration is recommended for long-term storage. The hydrochloride salt form enhances stability compared to the free base, but the aniline moiety remains susceptible to oxidation.

Q2: My solid sample of this compound has developed a yellowish or brownish tint over time. Is it still usable?

A2: The development of a yellow or brown color is a common indicator of degradation, particularly oxidative decomposition.[1] While freshly purified anilines are often colorless, they can darken upon exposure to air and light due to the formation of highly colored oxidized impurities.[1][2][3] For sensitive applications, it is highly recommended to use a freshly purified sample or to re-purify the discolored material. For less sensitive applications, the purity should be checked by an appropriate analytical method (e.g., HPLC, LC-MS) to determine if it still meets the requirements of your experiment.

Q3: In what solvents is this compound soluble and stable?

A3: As a hydrochloride salt, it is generally soluble in polar protic solvents such as methanol and ethanol. It may have limited solubility in water and non-polar organic solvents. For analytical purposes, solutions should be prepared fresh in high-purity, deoxygenated solvents and stored in amber vials to minimize light exposure.[4] The stability in solution can be pH-dependent; acidic conditions (pH 3-5) generally favor the stability of the protonated amine, reducing its susceptibility to oxidation.

Q4: What are the main chemical incompatibilities of this compound?

A4: this compound is incompatible with strong oxidizing agents, strong bases, acids, acid anhydrides, acid chlorides, and chloroformates. Contact with strong bases will deprotonate the anilinium hydrochloride to the free aniline, which is more susceptible to oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Appearance of new, unexpected peaks in HPLC/LC-MS analysis of a freshly prepared solution. 1. Oxidative Degradation: The aniline group is susceptible to oxidation, especially if the solvent is not deoxygenated or if the solution is exposed to air for an extended period.[1][5] 2. Photodegradation: Exposure to UV or ambient light can induce decomposition.[4]1. Sample Preparation: Prepare solutions immediately before use. Use amber vials or cover vials with aluminum foil.[4] Use high-purity, deoxygenated solvents (sparge with nitrogen or argon). 2. Analytical Method: Consider adding a small amount of an antioxidant like BHT to your sample if compatible with your analysis. Keep the autosampler tray cool. 3. Peak Identification: Use LC-MS to obtain the mass of the impurity peaks to help elucidate their structure and confirm if they are degradation products (e.g., oxidized or dimeric species).
Sample discoloration (e.g., turning yellow/brown) upon dissolution. Rapid Oxidation: This indicates a high susceptibility to oxidation, possibly catalyzed by impurities in the solvent or on the glassware.1. Solvent Purity: Use HPLC-grade or higher purity solvents. 2. Glassware: Ensure all glassware is scrupulously clean and free of any residual oxidizing agents or metal ions. 3. Inert Atmosphere: Dissolve the compound under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).
Poor peak shape (tailing) and shifting retention times in HPLC. 1. Interaction with Column: The basic aniline moiety can interact with acidic silanol groups on silica-based columns, causing peak tailing.[6][7] 2. On-Column Degradation: The compound may be degrading on the column, especially at elevated temperatures or high pH.[8] 3. Mobile Phase pH: The pH of the mobile phase can affect the ionization state and stability of the analyte.[6]1. Column Choice: Use an end-capped column or a column specifically designed for basic compounds.[6] 2. Mobile Phase Modification: Add a competing base like triethylamine (0.1%) to the mobile phase to mask silanol interactions. Adjust the mobile phase pH to be 2-3 units below the pKa of the aniline to ensure it is fully protonated and less interactive.[6] 3. Temperature Control: Use a column oven to maintain a stable temperature and avoid excessively high temperatures that could promote degradation.[6]
Low recovery or loss of material during workup. Hydrolysis or reaction with other reagents: Although generally stable, under harsh basic or acidic conditions, or at high temperatures, the bromo or fluoro substituents could potentially undergo nucleophilic substitution.1. Reaction Conditions: Avoid prolonged exposure to strong acids or bases at elevated temperatures. 2. Inertness: Ensure all reagents and solvents are compatible with the aniline and halogen functionalities.

Plausible Decomposition Pathways

Oxidative Degradation

The N-methylaniline core is the most probable site for oxidative degradation. Exposure to atmospheric oxygen, light, or residual oxidizing agents can initiate a cascade of reactions.

  • N-Oxidation and N-Dealkylation: The tertiary nitrogen of the aniline can be oxidized to an N-oxide. The N-methyl group can also be oxidized and subsequently cleaved.

  • Dimerization and Polymerization: Aniline radicals can form, leading to dimerization (e.g., forming azoxybenzene or azobenzene derivatives) and eventually polymerization, which often results in the formation of complex, colored mixtures known as aniline black.[1][5][9]

  • Ring Oxidation: Under strong oxidizing conditions, the aromatic ring itself can be attacked, leading to the formation of quinone-like structures.[1][9]

G cluster_main Oxidative Degradation Pathways A 2-Bromo-4-fluoro-N-methylaniline B N-Oxide Derivative A->B N-Oxidation C Radical Cation A->C Electron Transfer (Oxidation) D Dimeric Products (e.g., Azoxy/Azo derivatives) C->D Coupling F Quinone-imine Derivative C->F Ring Oxidation E Polymeric Products (Aniline Black) D->E Further Polymerization

Caption: Plausible oxidative degradation pathways of 2-Bromo-4-fluoro-N-methylaniline.

Photochemical Decomposition

Aromatic halides and anilines are known to be photochemically active. Absorption of UV light can lead to the homolytic cleavage of the carbon-bromine bond, which is weaker than the carbon-fluorine bond.

  • Dehalogenation: The primary photochemical reaction is likely to be the cleavage of the C-Br bond to form an aryl radical. This radical can then abstract a hydrogen atom from the solvent or another molecule to yield 4-fluoro-N-methylaniline.

  • Photosensitized Oxidation: In the presence of oxygen and photosensitizers, reactive oxygen species can be generated, accelerating the oxidative degradation pathways mentioned above.

G cluster_main Photochemical Decomposition Pathways A 2-Bromo-4-fluoro-N-methylaniline B Excited State Molecule A->B UV Light (hν) C Aryl Radical + Br• B->C C-Br Bond Cleavage D 4-Fluoro-N-methylaniline C->D Hydrogen Abstraction

Caption: Potential photochemical decomposition via dehalogenation.

Thermal Decomposition

While generally more stable, at elevated temperatures, such as those in a GC inlet, thermal degradation can occur. In addition to potential dehalogenation, combustion in the presence of air will lead to the formation of hazardous gases.

  • Hazardous Byproducts: Complete combustion will produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (HBr, HF).

Recommended Analytical Protocols for Stability Monitoring

To monitor the stability of this compound, a reverse-phase HPLC method with UV detection is recommended.

Suggested Starting HPLC Method:
  • Column: C18, 2.1 x 100 mm, 2.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

This method should be optimized for your specific instrumentation and requirements. The use of a mass spectrometer (LC-MS) as a detector is highly recommended for the identification of unknown degradation products.

G cluster_workflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in Chromatogram q1 Was the sample freshly prepared in a protected vial? start->q1 prep Re-prepare sample in amber vial with deoxygenated solvent. q1->prep No q2 Is the peak still present? q1->q2 Yes prep->q2 lcms Analyze by LC-MS to identify mass of impurity. q2->lcms Yes end_degradation Likely a degradation product. Optimize handling and storage. q2->end_degradation No end_impurity Impurity likely present in solid material. Consider re-purification. lcms->end_impurity

References

Technical Support Center: A Researcher's Guide to 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS No. 1216913-11-9). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-tested advice to ensure the safe and effective use of this versatile chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot challenges and optimize your synthetic strategies.

Section 1: Core Safety & Handling (FAQs)

This section addresses the most frequently asked questions regarding the fundamental safety and handling protocols for this compound. The information provided is synthesized from safety data sheets of structurally similar compounds and established best practices for handling halogenated anilines.

Q1: What are the primary hazards associated with this compound?

A1: Based on data for analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Prolonged or repeated exposure may cause damage to organs.[2] As with all aniline derivatives, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment.[3]

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5] It should be kept away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][4] Some aniline derivatives are light-sensitive and may darken over time; storage in an amber vial is a good precautionary measure.[4]

Q3: What personal protective equipment (PPE) is mandatory when handling this compound?

A3: A comprehensive PPE strategy is non-negotiable. This includes:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[2][5][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves may not be sufficient for prolonged contact with anilines; consult glove manufacturer data for specific breakthrough times.

  • Skin Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin exposure.[2][4]

  • Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[4][5] If a fume hood is not available, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[2][4]

Q4: How should I properly dispose of waste containing this compound?

A4: Waste containing this compound must be treated as hazardous. It should not be disposed of down the drain.[4] Collect all waste in a clearly labeled, sealed container for disposal by a licensed hazardous waste disposal company. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

Section 2: Troubleshooting Experimental Workflows

This section provides practical, cause-and-effect troubleshooting for common synthetic challenges encountered when using this compound, particularly in cross-coupling reactions where it is a valuable building block.

Scenario 1: Low Yield in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki coupling with this compound and an arylboronic acid, but I am consistently obtaining low yields of the desired biaryl product. What are the likely causes and how can I improve the outcome?

Answer: Low yields in Suzuki couplings with electron-rich anilines, especially those with additional substitution, can stem from several factors. The N-methylaniline moiety can influence the electronic and steric environment of the reaction center. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand System Evaluation:

  • The "Why": The palladium catalyst's activity is critically dependent on the coordinating ligand. The N-methyl group and the ortho-bromo substituent create a specific steric and electronic environment that may not be compatible with standard ligands like triphenylphosphine. The aniline nitrogen itself can coordinate to the palladium center, potentially leading to catalyst inhibition.

  • The Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7] These ligands are designed to stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination with challenging substrates.

2. Base Selection and Impact:

  • The "Why": The base is crucial for the transmetalation step. An inappropriate base can lead to side reactions like protodeboronation of your boronic acid, especially if significant water is present.

  • The Solution: While potassium carbonate is a common choice, consider screening other bases such as cesium carbonate or potassium phosphate, which are often effective in challenging couplings.[7] Ensure your boronic acid is of high quality, as impurities can exacerbate decomposition.

3. Solvent and Temperature Optimization:

  • The "Why": The solubility of all components, including the hydrochloride salt of your starting material, is vital for a homogeneous reaction mixture. Insufficient temperature can lead to a sluggish reaction.

  • The Solution: A mixture of an aprotic solvent like 1,4-dioxane or toluene with a small amount of water is a standard starting point.[8] If solubility is an issue, consider using the free-base form of the aniline, which can be generated in situ or prior to the reaction. Cautiously increasing the reaction temperature may also improve yields, but monitor for decomposition.

4. Inert Atmosphere is Critical:

  • The "Why": Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and promote homocoupling of the boronic acid.

  • The Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas.[9]

Diagram: Troubleshooting Low Yield in Suzuki Coupling

G start Low Yield in Suzuki Coupling catalyst Suboptimal Catalyst/Ligand? start->catalyst base Incorrect Base? start->base conditions Poor Reaction Conditions? start->conditions reagents Reagent Quality Issue? start->reagents sol_catalyst Improved Catalyst System catalyst->sol_catalyst Action: Screen bulky phosphine or NHC ligands (e.g., XPhos). sol_base Optimized Base base->sol_base Action: Try alternative bases (e.g., Cs2CO3, K3PO4). sol_conditions Refined Conditions conditions->sol_conditions Action: Ensure inert atmosphere. Optimize solvent & temperature. sol_reagents High-Purity Reagents reagents->sol_reagents Action: Check purity of boronic acid. Use anhydrous solvents.

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Scenario 2: Difficulty in Product Purification

Question: After my reaction, I'm struggling to separate my desired product from unreacted starting material and other impurities. What purification strategies are most effective for N-methylaniline derivatives?

Answer: Purifying N-methylaniline derivatives can be challenging due to their basicity and potential for streaking on silica gel chromatography.

1. Aqueous Workup Strategy:

  • The "Why": The basicity of the N-methylaniline moiety can be exploited for purification.

  • The Solution: During your aqueous workup, a dilute acid wash (e.g., 1 M HCl) will protonate the aniline, moving it into the aqueous layer, assuming your product is not also basic. Conversely, if your product is neutral, this is an excellent way to remove the starting material. Be cautious if your product has acid-labile functional groups. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid.

2. Column Chromatography Modifications:

  • The "Why": The lone pair on the nitrogen of anilines can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and tailing of spots on a TLC plate.

  • The Solution:

    • Neutralized Silica: Use commercially available neutralized silica gel or prepare it by slurrying silica gel in your eluent containing a small amount of a volatile base like triethylamine (~1%).

    • Eluent Additive: Add a small percentage (0.5-1%) of triethylamine or a few drops of ammonium hydroxide to your eluent system (e.g., hexanes/ethyl acetate). This will compete for the acidic sites on the silica gel, leading to sharper peaks and better separation.

Section 3: Detailed Experimental Protocols

Protocol 1: Safe Weighing and Dissolution
  • Preparation: Don appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves). Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing: Tare a clean, dry vial on an analytical balance. In the chemical fume hood, carefully transfer the desired amount of this compound to the vial. Avoid creating dust.

  • Dissolution: In the fume hood, add the desired solvent to the vial. If the hydrochloride salt has poor solubility, consider adding a non-nucleophilic organic base (e.g., triethylamine, diisopropylethylamine) to generate the more soluble free base. Gentle warming may be necessary for some solvents.

Protocol 2: General Workup for a Cross-Coupling Reaction
  • Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with the same organic solvent (2-3 times).

  • Combine and Dry: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography, employing the strategies outlined in the troubleshooting section if necessary.

Section 4: Physical and Chemical Properties

PropertyValueSource
CAS Number 1216913-11-9[10][11]
Molecular Formula C₇H₈BrClFN[10]
Molecular Weight 240.5 g/mol [10]
Appearance Typically an off-white to brown solid (as hydrochloride salt)Inferred from similar compounds
Solubility Soluble in many organic solvents, solubility of the hydrochloride salt in non-polar solvents may be limited.General Chemical Knowledge

References

Technical Support Center: Cross-Coupling with 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting cross-coupling reactions involving 2-Bromo-4-fluoro-N-methylaniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modern synthetic chemistry. Here, we address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this specific substrate, offering in-depth, field-tested insights and solutions in a direct question-and-answer format. Our goal is to empower you to overcome experimental hurdles, optimize your reaction yields, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is not working or giving very low yields. What are the first things I should check?

A1: Low or no yield in cross-coupling reactions with this substrate often points to a few critical factors. Start by systematically evaluating the following:

  • The Hydrochloride Salt: 2-Bromo-4-fluoro-N-methylaniline is supplied as a hydrochloride salt. This acidic proton on the aniline nitrogen must be neutralized for the catalytic cycle to proceed efficiently. An insufficient amount of base will lead to protonation of the amine, rendering it non-nucleophilic, and can also interfere with the palladium catalyst. Ensure you are using at least one extra equivalent of base to neutralize the hydrochloride in addition to the amount required for the catalytic cycle itself.

  • Inert Atmosphere: Palladium(0) catalysts, the active species in these reactions, are highly sensitive to oxygen.[1] Inadequate degassing of your solvent and failure to maintain a positive pressure of an inert gas (like argon or nitrogen) throughout the setup and reaction time is a common reason for catalyst deactivation and subsequent low yields.[1]

  • Reagent and Solvent Quality: Ensure all your reagents, especially the coupling partner (boronic acid/ester, amine, or alkyne), are pure and dry. Solvents must be anhydrous and thoroughly deoxygenated. The presence of water can lead to side reactions like protodeboronation in Suzuki couplings.[1]

Q2: How does the N-methyl group on the aniline affect the reaction?

A2: The N-methyl group introduces both steric and electronic effects. Electronically, it is an electron-donating group, which can increase the electron density of the aromatic ring, potentially making oxidative addition to the palladium catalyst slower compared to an unsubstituted aniline. Sterically, it adds bulk around the nitrogen atom, which can influence the choice of ligand and may require more forcing conditions (higher temperature, longer reaction time) to achieve good conversion, particularly in Buchwald-Hartwig aminations.

Q3: Can the fluorine substituent cause any side reactions?

A3: While the C-F bond is generally robust and less reactive in palladium-catalyzed cross-coupling compared to the C-Br bond, under harsh conditions or with specific catalyst systems, C-F bond activation can occur, though it is less common.[2] The primary role of the fluorine atom is to modulate the electronic properties of the molecule, which can influence reaction rates.

In-Depth Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

"I'm attempting a Suzuki-Miyaura coupling between this compound and an arylboronic acid, but I'm getting less than 20% yield. How can I improve this?"

Low yields in this specific Suzuki coupling can be multi-faceted. Let's break down the potential causes and solutions.

Causality Analysis:

The primary challenge with this substrate is ensuring the free aniline is available to participate in the reaction while preventing catalyst deactivation and unwanted side reactions. The electron-donating nature of the N-methyl and amino groups can make the aryl bromide slightly less reactive towards oxidative addition.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling check_base Step 1: Verify Base Stoichiometry (≥ 2-3 eq. strong base) start->check_base check_inert Step 2: Ensure Rigorous Inert Atmosphere check_base->check_inert optimize_catalyst Step 3: Optimize Catalyst System check_inert->optimize_catalyst screen_solvents Step 4: Screen Solvents optimize_catalyst->screen_solvents final_product Improved Yield screen_solvents->final_product

A troubleshooting workflow for low-yielding Suzuki couplings.

Solutions & Protocols:

1. Base Selection and Stoichiometry:

  • Problem: The hydrochloride salt consumes one equivalent of base before the catalytic cycle can even begin. Using a weak base or an insufficient amount of a strong base is a frequent point of failure.

  • Solution: Use a strong, non-nucleophilic base and ensure you have enough to both neutralize the hydrochloride and facilitate the transmetalation step.

  • Protocol:

    • To a dry Schlenk flask under argon, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a strong base like Cs₂CO₃ (3.0 equiv) or K₃PO₄ (3.0 equiv).[3][4]

    • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand if separate.[4]

    • Add degassed solvent (e.g., 1,4-dioxane/water 4:1).

    • Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

2. Catalyst and Ligand Optimization:

  • Problem: A standard catalyst like Pd(PPh₃)₄ may not be active enough for this somewhat electron-rich and sterically hindered substrate.

  • Solution: Switch to a more robust, electron-rich, and sterically bulky phosphine ligand, which can promote both oxidative addition and reductive elimination.[5][6] Using a pre-formed palladacycle can also improve catalyst activation and stability.[4]

  • Recommended Catalyst Systems:

Catalyst/PrecatalystLigandBaseSolvent SystemTypical Temp.
Pd₂(dba)₃XPhos or SPhosK₃PO₄Toluene or Dioxane80-110 °C
Pd(dppf)Cl₂(integrated)Cs₂CO₃Dioxane/H₂O90-100 °C
CataCXium A Pd G3(integrated)Cs₂CO₃2-MeTHF80 °C[4]

3. Side Reaction Mitigation: Protodeboronation

  • Problem: The boronic acid coupling partner can be replaced by a proton from residual water, especially under basic conditions, leading to a debrominated starting material and reduced yield.[1]

  • Solution:

    • Use anhydrous solvents and reagents.

    • Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1]

    • Employing anhydrous bases like KF can sometimes be beneficial.

Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination

"I'm trying to couple this compound with a primary or secondary amine, but the reaction stalls after about 50% conversion."

Catalyst deactivation is a common issue in Buchwald-Hartwig aminations, especially with substrates containing heteroatoms that can coordinate to the palladium center.

Causality Analysis:

The nitrogen of the aniline substrate can act as a ligand, coordinating to the palladium catalyst and forming inactive off-cycle complexes. This is in addition to the potential for the amine coupling partner to do the same. The key is to use a ligand that is bulky enough to prevent this unwanted coordination while still allowing the desired catalytic cycle to proceed.[7]

Troubleshooting Workflow:

start Stalled Buchwald-Hartwig Reaction check_base_bh Step 1: Use a Strong, Non-coordinating Base (e.g., NaOtBu, LHMDS) start->check_base_bh change_ligand Step 2: Switch to a Bulky Biarylphosphine Ligand check_base_bh->change_ligand adjust_conditions Step 3: Adjust Temperature and Time change_ligand->adjust_conditions final_product Complete Conversion adjust_conditions->final_product

A troubleshooting workflow for stalled Buchwald-Hartwig aminations.

Solutions & Protocols:

1. Ligand Selection is Crucial:

  • Problem: Standard phosphine ligands are not sterically demanding enough to prevent catalyst inhibition by the aniline nitrogen.

  • Solution: Employ bulky, electron-rich biaryl monophosphine ligands developed by Buchwald and Hartwig. These ligands promote rapid reductive elimination, which outcompetes catalyst deactivation pathways.[7][8]

  • Recommended Ligands:

    • For primary amines: BrettPhos is often a good choice due to its selectivity for monoarylation.[9]

    • For secondary amines: XPhos, RuPhos, or similar bulky ligands are highly effective.[5][8]

    • N-heterocyclic carbene (NHC) ligands can also be very effective.[10]

2. Base and Solvent System:

  • Problem: The choice of base can significantly impact the reaction rate and catalyst stability.

  • Solution: Strong, non-coordinating bases are typically required. Sodium tert-butoxide (NaOtBu) is the most common, but lithium bis(trimethylsilyl)amide (LHMDS) can also be effective, especially for base-sensitive substrates.[7]

  • Protocol:

    • In a glovebox, charge a vial with the palladium precatalyst (e.g., [Pd(allyl)Cl]₂ or Pd₂(dba)₃, 1-2 mol%), the bulky phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv plus an additional 1.0 equiv for the hydrochloride).

    • Add anhydrous, deoxygenated toluene or dioxane.

    • Add the amine coupling partner (1.2 equiv) and then 2-Bromo-4-fluoro-N-methylaniline (as the free base, pre-neutralized, or add the hydrochloride salt directly).

    • Seal the vial and heat to 100-110 °C.

Issue 3: Homocoupling and Low Yield in Sonogashira Coupling

"My Sonogashira reaction between this compound and a terminal alkyne is giving me a lot of the alkyne homocoupling (Glaser coupling) product and very little of my desired product."

The Sonogashira coupling involves a delicate balance between the palladium and copper catalytic cycles. Unwanted homocoupling of the alkyne is a classic side reaction.

Causality Analysis:

Alkyne homocoupling is catalyzed by the copper(I) co-catalyst, often exacerbated by the presence of oxygen.[11] If the palladium-catalyzed cross-coupling is slow (e.g., due to a less reactive aryl bromide), the copper-catalyzed homocoupling can become the dominant pathway. The electron-rich nature of our substrate can slow down the oxidative addition step, tipping the balance in favor of homocoupling.[12]

Troubleshooting Workflow:

start High Homocoupling in Sonogashira rigorous_degassing Step 1: Rigorous Degassing to Exclude O₂ start->rigorous_degassing adjust_catalyst_ratio Step 2: Adjust Pd/Cu Ratio or Go Copper-Free rigorous_degassing->adjust_catalyst_ratio screen_solvents_base Step 3: Screen Amine Base/Solvent System adjust_catalyst_ratio->screen_solvents_base final_product Selective Cross-Coupling screen_solvents_base->final_product

A troubleshooting workflow for Sonogashira reactions with high homocoupling.

Solutions & Protocols:

1. Minimize Oxygen:

  • Problem: Oxygen promotes the oxidative homocoupling of the alkyne.

  • Solution: Ensure the reaction is performed under strictly anaerobic conditions. Use solvents that have been thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

2. Modify the Catalytic System:

  • Problem: The standard Pd/Cu system is not optimal for this substrate.

  • Solution:

    • Reduce Copper: Lower the amount of the copper(I) co-catalyst (e.g., from 5 mol% to 1-2 mol% of CuI).

    • Copper-Free Conditions: For many substrates, copper-free Sonogashira conditions are highly effective and completely avoid the homocoupling issue. These reactions often require a stronger organic base.[13]

  • Protocol (Copper-Free):

    • To a Schlenk tube under argon, add this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).

    • Add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%).

    • Add a degassed solvent such as DMF or an amine solvent like triethylamine (which acts as both solvent and base).

    • If not using an amine solvent, add an organic base like DBU (2-3 equiv).

    • Heat the reaction to 60-100 °C. The oxidative addition may be rate-limiting, so higher temperatures might be necessary.[12]

3. Choice of Base and Solvent:

  • Problem: The amine base can influence both catalytic cycles.

  • Solution: Triethylamine (TEA) or diisopropylamine (DIPA) are commonly used as both the base and sometimes the solvent. Using a solvent mixture like Toluene/TEA can be effective.[11] Ensure the amine is distilled and dry.

Purification Strategies

After a successful reaction, isolating the product is the final challenge. The N-methylaniline products are often basic and can be greasy oils or low-melting solids, making purification tricky.

  • Initial Workup: A standard aqueous workup to remove inorganic salts is the first step. If your product is basic, you can perform an acid-base extraction. Dissolve the crude material in a solvent like ethyl acetate, wash with a weak acid (e.g., dilute HCl) to extract the amine product into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the pure amine product back into an organic solvent.

  • Chromatography: Column chromatography on silica gel is the most common method for final purification. Due to the basic nature of the aniline, streaking on the column can be an issue. To mitigate this, add a small amount of triethylamine (e.g., 1%) to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Crystallization: If the product is a solid, recrystallization can be an excellent final purification step to remove closely related impurities and achieve high purity.

References

Validation & Comparative

A Comparative Guide to the HPLC and LC-MS Analysis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analytical characterization of 2-Bromo-4-fluoro-N-methylaniline hydrochloride (CAS: 1216913-11-9). As a critical intermediate in pharmaceutical synthesis, rigorous analytical control is paramount to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API). This document details optimized methodologies, discusses the rationale behind instrumental choices, and presents a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate technique for their specific needs.

Introduction to the Analyte and Analytical Imperatives

This compound is an aromatic amine intermediate characterized by its halogen substituents and N-methyl group. Its molecular formula is C₇H₈BrClFN and it has a molecular weight of approximately 240.5 g/mol .[1] The analytical challenge lies not only in quantifying the main component but also in detecting and identifying potential process-related impurities. These can include starting materials, isomers (e.g., positional isomers of bromine), and by-products from side reactions like dehalogenation or multiple halogenations.[2][3]

The choice between HPLC-UV and LC-MS is driven by the specific analytical goal: routine quality control (QC) testing, impurity profiling, or structural elucidation. While HPLC-UV is a robust and widely accessible technique for quantification, LC-MS offers unparalleled sensitivity and specificity, making it indispensable for identifying unknown impurities and performing trace-level analysis.

Methodological Comparison: HPLC-UV vs. LC-MS

The fundamental separation principles of liquid chromatography are common to both techniques. However, the detection method dictates the capabilities, mobile phase constraints, and the nature of the data obtained.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse of pharmaceutical analysis, valued for its robustness, reproducibility, and cost-effectiveness. For a compound like 2-Bromo-4-fluoro-N-methylaniline, which contains a chromophoric aromatic ring, UV detection is a straightforward and effective approach.[4][5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the logical first choice. The non-polar nature of the C18 chains provides effective retention for the moderately hydrophobic aniline derivative through hydrophobic interactions.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure adequate separation of the main peak from both early-eluting polar impurities and late-eluting non-polar impurities.[6]

  • pH Control: Anilines are basic compounds. Operating the mobile phase at a controlled acidic pH (e.g., pH 3.0 using a phosphate or formate buffer) is critical. This ensures the amine group is consistently protonated, preventing peak tailing and improving chromatographic peak shape. For UV-only analysis, a non-volatile buffer like phosphate is acceptable and provides excellent pH stability.

  • Detection: A Diode Array Detector (DAD) is preferable to a simple UV detector, as it allows for the monitoring of multiple wavelengths simultaneously and provides UV spectral data, which can aid in peak purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This is particularly advantageous for impurity profiling, where the identity of minor components is unknown.[7][8][9]

Causality Behind Experimental Choices:

  • Interface and Ionization: An Electrospray Ionization (ESI) source operated in positive ion mode is ideal for analyzing basic compounds like anilines. The N-methylaniline moiety is readily protonated to form a stable [M+H]⁺ ion.

  • Mobile Phase Modification: A critical difference from HPLC-UV is the mandatory use of volatile mobile phase additives. Buffers like sodium or potassium phosphate are non-volatile and will contaminate the mass spectrometer.[7] Therefore, volatile alternatives such as formic acid, acetic acid, or ammonium formate must be used to control pH while ensuring compatibility with the MS inlet.

  • Mass Analyzer: A single quadrupole mass spectrometer is sufficient for quantification and confirmation of known analytes by monitoring their specific mass-to-charge ratio (m/z). For structural elucidation of unknown impurities, a tandem mass spectrometer (MS/MS), such as a triple quadrupole or ion trap, is required to generate fragment ions that provide structural information.[9]

Comparative Performance Data

The following table summarizes the expected performance characteristics of the two optimized methods for the analysis of this compound.

ParameterHPLC-UV MethodLC-MS MethodRationale & Commentary
Specificity Moderate to HighVery HighUV detection can be compromised by co-eluting impurities with similar UV spectra. MS detection is highly specific, based on the unique mass-to-charge ratio of the analyte.
Limit of Detection (LOD) ~0.01%<0.001%LC-MS is typically 10-1000 times more sensitive than HPLC-UV, making it ideal for trace impurity analysis.[8]
Limit of Quantification (LOQ) ~0.03%<0.005%The higher sensitivity of MS allows for the precise quantification of impurities at levels far below what is achievable with UV detection.
**Linearity (R²) **>0.999>0.999Both methods can provide excellent linearity over a defined concentration range when properly validated.
Capability Quantification, PurityQuantification, Purity, IdentificationThe key advantage of LC-MS is its ability to provide molecular weight information, enabling the identification of unknown impurities.
Mobile Phase Acetonitrile / Phosphate BufferAcetonitrile / Formic AcidThe requirement for volatile buffers is a key operational difference for LC-MS.
Cost & Complexity LowerHigherLC-MS instrumentation is more expensive to purchase, operate, and maintain.

Experimental Protocols & Workflows

The following protocols are presented as validated starting points for implementation in a drug development or quality control laboratory, adhering to principles outlined in ICH Q2(R1).[10][11]

Workflow Diagrams

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV System cluster_data Data Analysis p1 Weigh Standard/ Sample p2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) p1->p2 p3 Filter through 0.45 µm Syringe Filter p2->p3 hplc_injector Autosampler/ Injector p3->hplc_injector Inject hplc_pump Binary Pump (Mobile Phase A & B) hplc_pump->hplc_injector hplc_column C18 Column (Thermostatted) hplc_injector->hplc_column hplc_detector DAD/UV Detector hplc_column->hplc_detector cds Chromatography Data System (CDS) hplc_detector->cds Acquire Signal report Analysis Report (Purity, Assay) cds->report

LC_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis p1 Weigh Standard/ Sample p2 Dissolve in Diluent (e.g., 50:50 ACN/H2O) p1->p2 p3 Filter through 0.22 µm Syringe Filter p2->p3 lc_injector Autosampler p3->lc_injector Inject lc_pump Binary Pump (Volatile Mobile Phase) lc_pump->lc_injector lc_column C18 Column (Thermostatted) lc_injector->lc_column ms_interface ESI Source (+ve Mode) lc_column->ms_interface ms_analyzer Mass Analyzer (e.g., Quadrupole) ms_interface->ms_analyzer ms_detector Detector ms_analyzer->ms_detector cds Mass Spectrometry Data System ms_detector->cds Acquire Data report Analysis Report (Purity, ID, Mass Spec) cds->report

Protocol 1: HPLC-UV Method for Purity and Assay

Objective: To determine the purity of this compound by area percent and to quantify it against a reference standard.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: DAD, Wavelength: 245 nm

  • Diluent: Mobile Phase A / Mobile Phase B (70:30 v/v)

Procedure:

  • Standard Preparation: Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Sample Preparation: Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis: Inject the standard and sample solutions and record the chromatograms. Calculate the assay and impurity levels based on the respective peak areas.

Protocol 2: LC-MS Method for Impurity Identification

Objective: To detect and identify potential impurities in this compound.

Chromatographic Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: (A faster gradient is used due to the smaller column dimensions)

    Time (min) %A %B
    0.0 90 10
    12.0 20 80
    15.0 20 80
    15.1 90 10

    | 20.0 | 90 | 10 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Diluent: Water / Acetonitrile (50:50 v/v)

Mass Spectrometer Conditions:

  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive

  • Scan Range: m/z 100 - 800

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

Procedure:

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in the diluent.

  • Analysis: Inject the sample and acquire data in full scan mode.

  • Data Interpretation: Examine the total ion chromatogram (TIC) for impurity peaks. Obtain the mass spectrum for each impurity. The protonated molecular ion [M+H]⁺ will provide the molecular weight. Propose potential structures based on this mass and knowledge of the synthetic route.

Conclusion and Recommendations

The choice between HPLC-UV and LC-MS for the analysis of this compound is dictated by the analytical objective.

  • For routine quality control, release testing, and assay determination , a validated HPLC-UV method is the industry standard. It is reliable, cost-effective, and provides the necessary precision and accuracy for quantifying the main component and known impurities.[4][5]

  • For impurity profiling, unknown identification, and supporting structural elucidation during process development or forced degradation studies , LC-MS is essential . Its superior sensitivity and the definitive molecular weight information it provides are indispensable for identifying trace-level genotoxic impurities and for building a comprehensive understanding of the product's purity profile.[7][9][12]

In a modern drug development setting, both techniques are complementary. The LC-MS method is used to identify and characterize impurities during development, which are then monitored using the more routine and robust HPLC-UV method in a quality control environment. A well-characterized impurity profile established by LC-MS provides the foundation for a scientifically sound and trustworthy HPLC-UV release method.

References

A Senior Application Scientist's Guide to the Spectroscopic Fingerprinting of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the spectroscopic comparison of substituted aniline derivatives for researchers, scientists, and drug development professionals.

Aniline and its derivatives are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, dyes, and advanced materials.[1][2] The functionalization of the aniline ring with various substituents dramatically alters its electronic properties, which in turn dictates its reactivity, binding affinity, and metabolic stability. For the drug development professional or the materials scientist, a precise understanding of these properties is not merely academic—it is critical for rational design and quality control.

This guide provides a comparative framework for analyzing substituted anilines using three cornerstone spectroscopic techniques: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simple data reporting to explore the causal relationships between substituent identity and spectral output, grounded in the principles of physical organic chemistry.

The Electronic Landscape: Understanding Substituent Effects

The predictive power of spectroscopy hinges on understanding how a substituent perturbs the electron density of the aniline molecule. Substituents are broadly classified into two categories:

  • Electron-Donating Groups (EDGs): These groups increase the electron density on the aromatic ring through resonance (+R) or inductive (+I) effects. Examples include amines (-NH₂), hydroxyls (-OH), alkoxys (-OR), and alkyls (-R).

  • Electron-Withdrawing Groups (EWGs): These groups decrease the electron density on the ring via resonance (-R) or inductive (-I) effects. Common examples are nitro (-NO₂), cyano (-CN), carbonyls (-C=O), and halogens (-X).

These electronic perturbations have profound and predictable consequences on how the molecule interacts with electromagnetic radiation.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG_sub e.g., -OCH₃, -CH₃ EDG_effect Increases Electron Density (Resonance/Inductive Donation) EDG_sub->EDG_effect EDG_result Shields Aromatic Nuclei Red Shift in UV-Vis Lower N-H Frequencies EDG_effect->EDG_result EWG_sub e.g., -NO₂, -Cl EWG_effect Decreases Electron Density (Resonance/Inductive Withdrawal) EWG_sub->EWG_effect EWG_result Deshields Aromatic Nuclei Significant Red Shift in UV-Vis Higher N-H Frequencies EWG_effect->EWG_result Aniline Aniline Core cluster_EDG cluster_EDG Aniline->cluster_EDG Substitution cluster_EWG cluster_EWG Aniline->cluster_EWG Substitution

Caption: Logical flow of substituent effects on the aniline core.

UV-Visible Spectroscopy: Probing the π-Electron System

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aniline, the key transitions involve the π-electrons of the benzene ring and the non-bonding (n) electrons of the amino group. The spectrum of aniline in a neutral solvent typically shows two main absorption bands:

  • A primary band (π → π*) around 230 nm.[3]

  • A secondary, or "benzenoid," band (also π → π*) around 280 nm, which arises from transitions in the benzene ring itself.[3]

The interaction of the nitrogen's lone pair with the ring's π-system is crucial. This n-π conjugation is responsible for the bathochromic (red) shift observed when comparing aniline to benzene (which absorbs at 204 nm and 256 nm).[3]

Causality of Substituent Effects:

  • EDGs (-CH₃, -OCH₃): These groups enhance the n-π conjugation, further delocalizing the electron density. This lowers the energy gap for the π → π* transition, resulting in a bathochromic (red) shift (shift to longer wavelengths).[4]

  • EWGs (-NO₂, -CN): These groups create an extended conjugated system by pulling electron density from the ring. This effect is particularly pronounced for para-substituted EWGs, leading to a significant bathochromic shift and often a new, intense charge-transfer band that can obscure the original benzenoid band.[3][5]

  • Effect of pH: In acidic media, the amino group is protonated to form the anilinium ion (-NH₃⁺). The lone pair is no longer available for conjugation with the ring.[3] Consequently, the UV spectrum of an anilinium ion closely resembles that of benzene, demonstrating a dramatic hypsochromic (blue) shift compared to the parent aniline.[3][6]

Table 1: Comparative UV-Vis Data for Substituted Anilines

CompoundSubstituent (Position)λ_max (Primary Band)λ_max (Secondary Band)Solvent
BenzeneNone204 nm256 nmHexane
Aniline-H230 nm[3]280 nm[3]Hexane
Anilinium ion-H (in acid)~203 nm[3]~254 nm[3]Water (pH 1)
p-Toluidinep-CH₃235 nm287 nmEthanol
p-Anisidinep-OCH₃234 nm299 nmEthanol
p-Nitroanilinep-NO₂381 nm (Charge Transfer)ObscuredEthanol

FT-IR Spectroscopy: Identifying Functional Groups and Bonding

FT-IR spectroscopy probes the vibrational frequencies of bonds within a molecule. For substituted anilines, the most diagnostic peaks are associated with the N-H and C-N bonds, as well as the substitution pattern on the aromatic ring.[1][7]

Key Diagnostic Regions:

  • N-H Stretching (3300-3500 cm⁻¹): Primary anilines (-NH₂) exhibit two distinct bands in this region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower one.[7][8] Secondary anilines (-NHR) show only a single N-H stretch. The exact position is sensitive to hydrogen bonding; more H-bonding shifts the peaks to lower frequencies.

  • C-N Stretching (1250-1360 cm⁻¹): This vibration is characteristic of the aromatic amine C-N bond.[9] Electron-withdrawing groups can increase the double-bond character of the C-N bond through resonance, shifting this peak to a higher wavenumber.

  • N-H Bending (1600-1650 cm⁻¹): The scissoring vibration of the primary amino group appears in this region.[2][10]

  • Aromatic Out-of-Plane (OOP) Bending (690-900 cm⁻¹): This region is highly informative about the substitution pattern on the benzene ring. The number and position of these strong bands can help distinguish between ortho, meta, and para isomers.[7]

Table 2: Key FT-IR Frequencies for Aniline Derivatives (in cm⁻¹)

Vibration ModeAnilinep-Chloroaniline (EWG)p-Toluidine (EDG)
N-H Asymmetric Stretch~3433[8]~3466[8]~3420
N-H Symmetric Stretch~3356[8]~3373[8]~3340
N-H Bending~1622[11]~1615~1620
C-N Stretching~1275~1285~1265
Para-substitution OOPN/A~820~815

Note: Values are approximate and can vary based on the sample preparation method (e.g., KBr pellet, liquid film, ATR).

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed structural information by probing the chemical environment of individual nuclei, primarily ¹H and ¹³C.[1][12]

¹H NMR Analysis:

  • -NH₂ Protons: The chemical shift of the amino protons is highly variable (typically 3-5 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The signal is often broad and may not show coupling to adjacent protons.

  • Aromatic Protons (6.5-8.0 ppm): The electronic effect of substituents is clearly observed in the chemical shifts of the ring protons.

    • EDGs increase electron density, shielding the ortho and para protons and shifting their signals upfield (to lower ppm values) relative to benzene (7.27 ppm).[13]

    • EWGs decrease electron density, deshielding the ortho and para protons and shifting them downfield (to higher ppm values).[13]

¹³C NMR Analysis:

The substituent effects are even more pronounced and quantifiable in the ¹³C NMR spectrum.

  • Ipso-Carbon (C1): The carbon directly attached to the -NH₂ group is strongly shielded, appearing around 146 ppm in aniline.

  • Ortho, Meta, and Para Carbons: EDGs cause an upfield shift (shielding), particularly at the C2/C6 (ortho) and C4 (para) positions. Conversely, EWGs cause a downfield shift (deshielding).[14] These substituent-induced chemical shifts (SCS) are well-documented and can be used to predict spectra for novel derivatives.

Table 3: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃)

CompoundAromatic ¹H ShiftsC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)
Benzene7.27 (s)128.5128.5128.5128.5
Aniline7.18 (t), 6.78 (t), 6.68 (d)146.7115.1129.2118.5
p-Toluidine6.98 (d), 6.62 (d)144.2115.2129.8127.3
p-Nitroaniline8.12 (d), 6.65 (d)155.4113.1126.3143.7

Note: Data compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocol: A Self-Validating Workflow

Trustworthy data begins with a robust and reproducible experimental plan. This protocol outlines a comprehensive workflow for the comparative analysis of a newly synthesized aniline derivative against a known standard (e.g., pure aniline).

Caption: A comprehensive workflow for spectroscopic characterization.

Step-by-Step Methodology:

  • Sample Purification: Ensure the synthesized aniline derivative is pure. Verify purity using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) against the starting materials. Impurities can significantly complicate spectral interpretation.

  • UV-Vis Spectroscopy:

    • Preparation: Prepare dilute solutions (e.g., 1-10 µg/mL) of the sample and aniline standard in a UV-grade solvent (e.g., ethanol or hexane).[1]

    • Acquisition: Record the absorbance spectrum from 200-400 nm using a dual-beam spectrophotometer. Use the pure solvent as a blank.

    • Analysis: Identify the λ_max values and compare the shifts relative to the aniline standard.

  • FT-IR Spectroscopy (ATR Method):

    • Preparation: Place a small amount of the purified solid or liquid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

    • Acquisition: Record the spectrum from 4000-400 cm⁻¹.[1] Perform a background scan of the empty ATR crystal first.

    • Analysis: Assign the key vibrational bands (N-H, C-N, OOP) and compare their positions and intensities to the aniline standard.

  • NMR Spectroscopy (¹H and ¹³C):

    • Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[1] Ensure the sample is fully dissolved.

    • Acquisition: Acquire ¹H and ¹³C spectra on a 300-600 MHz NMR spectrometer.[1] Standard parameters for pulse sequence, relaxation delay, and number of scans should be used.

    • Analysis: Process the spectra (phasing, baseline correction, referencing). Integrate the ¹H signals and assign all peaks. Compare the chemical shifts of the aromatic and substituent protons/carbons to the aniline standard to quantify the shielding/deshielding effects.

Conclusion

A multi-spectroscopic approach provides a robust and detailed fingerprint of a substituted aniline derivative.[1][15] By understanding the fundamental principles of how substituents modulate the electronic structure, a researcher can move from simple observation to prediction. UV-Vis spectroscopy offers a quick assessment of the overall electronic system, FT-IR provides confirmation of key functional groups and substitution patterns, and NMR delivers a definitive map of the molecular structure. This integrated analytical strategy is indispensable for confirming identity, ensuring purity, and building the structure-activity relationships that drive modern chemical innovation.

References

A Comparative Guide to 2-Bromo-4-fluoro-N-methylaniline Hydrochloride and Other N-Methylated Anilines in Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated anilines are a critical class of intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Their structural motif is present in numerous biologically active compounds. The strategic placement of substituents on the aniline ring dramatically influences the molecule's physical properties and reactivity, making the selection of the appropriate building block a crucial decision in synthetic design. This guide provides an in-depth comparison of 2-Bromo-4-fluoro-N-methylaniline hydrochloride with other key N-methylated anilines, focusing on their performance in palladium-catalyzed cross-coupling reactions. We will explore the electronic and steric effects of bromo and fluoro substituents and provide a framework for selecting the optimal reagent for your synthetic goals.

The Strategic Advantage of Substituted N-Methylanilines

The utility of N-methylated anilines in drug discovery is well-established.[1] However, the aniline core itself can be associated with metabolic instability and potential toxicity.[3] Substitution on the aromatic ring allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound, enhancing bioavailability, solubility, and target selectivity while mitigating off-target effects.[3] From a synthetic standpoint, these substituents also serve as handles for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions.[4]

Comparative Analysis of N-Methylated Anilines

This guide will focus on a comparative analysis of the following N-methylated anilines:

  • This compound (the subject of our primary focus)

  • N-methylaniline (the parent compound)

  • 4-Fluoro-N-methylaniline (singly substituted with an electron-withdrawing group)

  • 2-Bromo-N-methylaniline (singly substituted with an electron-withdrawing and sterically hindering group)

Our comparison will be centered on their utility in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, two of the most powerful and versatile methods for C-C and C-N bond formation in modern organic synthesis.

Physicochemical Properties

The following table summarizes key physicochemical properties of the selected N-methylated anilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₇H₈BrClFN240.50[5]Not availableNot available
N-methylaniline C₇H₉N107.15194-196[6]0.989[6]
4-Fluoro-N-methylaniline C₇H₈FN125.14[7]79 / 11 mmHg[7]1.040[7]
2-Bromo-N-methylaniline C₇H₈BrN186.05[8]107-109 / 12 mmHg[8]1.589[8]

Note: Properties for the hydrochloride salt may differ from the free base.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. In the context of our selected anilines, the bromine atom serves as the reactive handle for this transformation.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. The electronic nature of the aryl halide significantly influences the rate-determining oxidative addition step.

Suzuki_Miyaura_Workflow A Aryl Halide (Ar-X) + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Transmetalation + R-B(OR')_2 C->D Base E Ar-Pd(II)(R)L_n D->E F Reductive Elimination E->F G Coupled Product (Ar-R) + Pd(0)L_n F->G

Caption: Simplified workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Reactivity

The presence of electron-withdrawing groups on the aryl halide generally accelerates the rate of oxidative addition. Therefore, we can predict the following trend in reactivity for the Suzuki-Miyaura coupling:

2-Bromo-4-fluoro-N-methylaniline > 2-Bromo-N-methylaniline

The fluorine atom in the para position of 2-Bromo-4-fluoro-N-methylaniline exerts a strong electron-withdrawing inductive effect, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst. While 2-Bromo-N-methylaniline also benefits from the electron-withdrawing nature of the bromine atom, the additional fluorine substituent in our target compound is expected to enhance its reactivity.

Experimental Protocol: A Comparative Suzuki-Miyaura Coupling

The following protocol provides a general framework for a comparative study of the Suzuki-Miyaura reaction with this compound and 2-Bromo-N-methylaniline.

Materials:

  • Aryl halide (this compound or 2-Bromo-N-methylaniline) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a dry Schlenk flask, combine the aryl halide, arylboronic acid, and base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[9]

Expected Outcomes

Based on the electronic arguments, we anticipate that the reaction with This compound will proceed to completion faster and potentially give a higher yield compared to 2-Bromo-N-methylaniline under identical reaction conditions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In this context, the N-methylamino group of our anilines acts as the nucleophile.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The nucleophilicity of the amine is a key factor in this reaction.

Buchwald_Hartwig_Workflow A Aryl Halide (Ar-X) + Pd(0)L_n B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C D Amine Coordination + R₂NH C->D E [Ar-Pd(II)(X)(R₂NH)]L_n D->E F Deprotonation E->F Base G Ar-Pd(II)(NR₂)L_n F->G H Reductive Elimination G->H I Coupled Product (Ar-NR₂) + Pd(0)L_n H->I

References

A Senior Application Scientist's Guide to Reactivity: Bromo- vs. Chloro-Substituted Anilines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision point that dictates synthetic efficiency, cost, and scalability. Halogenated anilines are foundational building blocks, yet the nuanced reactivity differences between bromo- and chloro-substituted analogues are often a source of optimization challenges. This guide provides an in-depth comparison of their performance in two pivotal classes of reactions—Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr)—supported by fundamental principles and experimental frameworks.

Core Principles: A Tale of Two Halogens

The divergent reactivity of bromo- and chloro-substituted anilines is not arbitrary; it is governed by the intrinsic electronic and physical properties of the halogens themselves. Understanding these fundamentals is key to predicting reaction outcomes and making informed strategic choices in synthesis design.

  • Electronic Effects : A halogen substituent exerts two opposing electronic influences on the aniline ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).

    • Inductive Effect (-I) : Chlorine is more electronegative than bromine (Pauling scale: Cl ≈ 3.16, Br ≈ 2.96), allowing it to withdraw electron density from the aromatic ring more strongly.[1] This effect deactivates the ring towards electrophiles and influences the stability of charged intermediates.

    • Resonance Effect (+R) : The lone pair electrons on the halogens can be donated into the aromatic π-system. This effect is generally weaker than the inductive pull for halogens.[2]

  • Carbon-Halogen (C-X) Bond Strength : This is arguably the most critical factor in many transformations. The carbon-bromine bond is significantly weaker and longer than the carbon-chlorine bond.[3][4] This lower bond dissociation energy (BDE) for C-Br means less energy is required to achieve its cleavage.[3][4][5]

  • Steric Hindrance : Bromine has a larger atomic radius than chlorine. This increased size can sterically hinder the approach of catalysts or reagents, particularly at the positions ortho to the halogen.[6][7]

Quantitative Data Summary

The following table summarizes the key physical properties that underpin the reactivity differences.

PropertyChloro-SubstituentBromo-SubstituentImplication for Reactivity
Electronegativity (Pauling) ~3.16[1]~2.96[1]Chloro group has a stronger inductive pull, key for SNAr.
C-X Bond Dissociation Energy ~97.1 kcal/mol (Ph-Cl)[5]~84.0 kcal/mol (Ph-Br)[5]C-Br bond is weaker, facilitating oxidative addition in cross-coupling.
Atomic Radius ~65 pm~83 pmBromo group is larger, potentially causing greater steric hindrance.
Polarizability LowerHigherGreater polarizability of C-Br bond facilitates interaction with Pd(0).[4]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In modern synthesis, palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations are indispensable for constructing C-C and C-N bonds, respectively.[8][9][10][11] In this arena, the difference in C-X bond strength is paramount.

Mechanistic Insight: The Primacy of Oxidative Addition

The catalytic cycle for these reactions typically begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step, which involves the cleavage of the C-X bond, is frequently the rate-determining step of the entire process.[3][4]

Palladium_Cross_Coupling_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ar-X PdII L-Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + Nu-M PdII_Nu L-Pd(II)(Ar)(Nu) Transmetal->PdII_Nu - M-X RedElim Reductive Elimination PdII_Nu->RedElim RedElim->Pd0 Product (Ar-Nu)

Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Performance Comparison: Bromoanilines Take the Lead

Bromo-substituted anilines are unequivocally more reactive than their chloro-substituted counterparts in palladium-catalyzed cross-coupling reactions. [3][4][12]

The causality is straightforward: the significantly lower bond dissociation energy of the C-Br bond facilitates a faster rate of oxidative addition.[4] This enhanced reactivity translates into tangible experimental advantages:

  • Milder Reaction Conditions : Reactions with bromoanilines often proceed efficiently at lower temperatures.

  • Lower Catalyst Loading : The inherent reactivity of the C-Br bond may allow for lower concentrations of the expensive palladium catalyst.

  • Broader Catalyst Compatibility : While challenging chloroarenes require highly active, specialized (and often proprietary) bulky, electron-rich phosphine ligands, bromoarenes can often be coupled effectively with a wider range of more conventional catalyst systems.[4]

However, the cost and availability of starting materials are critical considerations for industrial applications. Aryl chlorides are generally more economical and available from a wider variety of feedstocks than aryl bromides. Therefore, the development of a robust process using a chloroaniline, despite the initial challenge, can be highly desirable for large-scale synthesis.[4]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of a bromo- vs. a chloroaniline in a typical Suzuki coupling.

Experimental_Workflow Start Start: Assemble Reagents Setup Reaction Setup: - Add Aryl Halide (1.0 equiv) - Add Boronic Acid (1.2 equiv) - Add Pd Catalyst (e.g., Pd(PPh₃)₄, 2 mol%) - Add Base (e.g., K₂CO₃, 2.0 equiv) - Add Solvent (e.g., Toluene/H₂O) Start->Setup Split Run Two Parallel Reactions Setup->Split ReactionA Reaction A: 4-Bromoaniline Split->ReactionA Substrate A ReactionB Reaction B: 4-Chloroaniline Split->ReactionB Substrate B Heat Heat reactions to 90 °C under N₂ atmosphere ReactionA->Heat ReactionB->Heat Monitor Monitor Progress via TLC/GC-MS (e.g., at 1h, 4h, 12h) Heat->Monitor Workup Aqueous Workup: - Dilute with EtOAc - Wash with H₂O, Brine - Dry over Na₂SO₄ Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Analyze Analysis: - Determine isolated yield - Compare conversion rates Purify->Analyze End End: Compare Reactivity Analyze->End

Workflow for comparing halide reactivity in Suzuki coupling.

Methodology:

  • Reagent Preparation : To two separate oven-dried Schlenk flasks under an inert atmosphere (N₂ or Ar), add the aryl halide (4-bromoaniline or 4-chloroaniline, 1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and potassium carbonate (2.0 mmol).

  • Solvent Addition : Degas a 4:1 mixture of toluene and water by bubbling N₂ through it for 20 minutes. Add 5 mL of this solvent mixture to each flask via syringe.

  • Reaction : Heat both reaction mixtures in a pre-heated oil bath to 90 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress at set time intervals (e.g., 1, 4, and 12 hours) by withdrawing a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS to determine the consumption of starting material.

  • Work-up : After completion (or a set time), cool the reactions to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation : Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Analysis : Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and compare the conversion rates to objectively assess the superior reactivity of the bromoaniline.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for substituting halides on electron-deficient aromatic rings. Here, the electronic roles are reversed compared to cross-coupling, and the more electronegative nature of chlorine becomes the decisive factor.

Mechanistic Insight: Stabilizing the Meisenheimer Complex

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack on the carbon bearing the halogen.[13] This attack temporarily disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (e.g., -NO₂) ortho and/or para to the halogen, as they delocalize and stabilize this negative charge.[3][13]

SNAr_Mechanism Start Ar-X + Nu⁻ TS1 Start->TS1 Step 1: Addition (Slow, Rate-Determining) Meisenheimer [Meisenheimer Complex]⁻ (Resonance Stabilized) TS1->Meisenheimer TS2 Meisenheimer->TS2 Step 2: Elimination (Fast) Product Ar-Nu + X⁻ TS2->Product

Addition-Elimination mechanism of SNAr reactions.
Performance Comparison: Chloroanilines Gain the Upper Hand

In SNAr reactions, chloro-substituted anilines are generally more reactive than their bromo-substituted counterparts. [3]

The rationale lies in the stability of the Meisenheimer complex. The rate of the reaction is dictated by the activation energy required to form this intermediate.

  • Inductive Stabilization : Since chlorine is more electronegative than bromine, it exerts a more powerful inductive electron-withdrawing effect.[1] This stronger pull more effectively stabilizes the adjacent negative charge developed in the Meisenheimer complex, thus lowering the transition state energy and accelerating the rate of nucleophilic attack.[3]

  • Leaving Group Ability : The C-X bond is broken in the second, fast step of the mechanism. While bromide is a better leaving group than chloride in isolation, this step is not rate-limiting. Therefore, the bond strength has a negligible impact on the overall reaction rate compared to the stabilization of the intermediate.

Experimental Protocol: SNAr with a Dinitro-substituted Aniline

This protocol compares the reactivity of 4-chloro-3,5-dinitroaniline and 4-bromo-3,5-dinitroaniline. The two nitro groups provide strong activation for the SNAr reaction.

Methodology:

  • Reagent Preparation : In two separate round-bottom flasks, dissolve the halo-dinitroaniline (1.0 mmol) in 5 mL of ethanol.

  • Nucleophile Addition : To each flask, add a solution of piperidine (1.1 mmol) in 2 mL of ethanol at room temperature with stirring.

  • Reaction and Monitoring : Monitor the reactions by TLC, observing the consumption of the yellow starting material and the formation of a new, likely colored, product spot. The reaction with the chloro-substituted aniline is expected to proceed significantly faster.

  • Work-up : Once the starting material is consumed (or after a set time, e.g., 1 hour), pour the reaction mixture into 20 mL of cold water.

  • Isolation : Collect the precipitated solid product by vacuum filtration, washing with cold water.

  • Analysis : Dry the product and record the yield. Compare the reaction times and yields to confirm the higher reactivity of the chloro-substituted aniline in the SNAr context.

Conclusion: A Strategic Choice

The choice between a bromo- or chloro-substituted aniline is a strategic decision based on the desired chemical transformation.

  • Choose Bromoanilines for Palladium-Catalyzed Cross-Coupling : Their weaker C-Br bond ensures higher reactivity, leading to faster reactions, milder conditions, and often higher yields. They are the substrate of choice for discovery chemistry and when reaction efficiency is prioritized over material cost.

  • Choose Chloroanilines for Nucleophilic Aromatic Substitution : Their higher electronegativity provides superior stabilization for the key Meisenheimer intermediate, resulting in faster reaction rates. They are also the preferred substrate for large-scale cross-coupling campaigns where their lower cost justifies the investment in developing a highly active catalyst system to overcome their inherent inertness.

By understanding the fundamental principles of bond strength and electronics, researchers can move beyond trial-and-error and make rational, predictive choices to accelerate their synthetic programs.

References

A Senior Application Scientist's Guide to the Analysis and Comparison of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the purity and characterization of starting materials are paramount. This guide provides an in-depth analysis of 2-Bromo-4-fluoro-N-methylaniline hydrochloride, a key halogenated aniline building block. We will explore its physicochemical properties, detail rigorous analytical methodologies for its characterization, and compare it to relevant alternatives, providing the experimental context necessary for informed decision-making in your synthetic workflows.

Physicochemical Properties and Structural Elucidation

This compound is a substituted aniline with the chemical formula C₇H₈BrClFN.[1] Its structure, featuring bromine and fluorine atoms on the aromatic ring and a methyl group on the amine, makes it a versatile intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents. The hydrochloride salt form enhances its stability and solubility in polar solvents.

PropertyValueSource
CAS Number1216913-11-9[1]
Molecular FormulaC₇H₈BrClFN[1]
Molecular Weight240.5 g/mol [1]

The presence of fluorine in drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] The bromine atom provides a reactive handle for various cross-coupling reactions, a cornerstone of modern medicinal chemistry.[3]

Analytical Characterization: A Multi-Technique Approach

A comprehensive Certificate of Analysis for a key intermediate like this compound necessitates a multi-pronged analytical approach to confirm its identity, purity, and quality.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating and quantifying the target compound from potential impurities. For halogenated anilines, a reverse-phase C18 column is typically effective.[4][5]

Experimental Protocol: HPLC Analysis

  • Column: C18 bonded phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

  • Detection: UV detection at a wavelength determined by the UV absorbance maximum of the analyte (typically around 254 nm for aromatic compounds). Electrochemical detection can also be employed for enhanced sensitivity and selectivity for anilines.[4][5][6]

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in the mobile phase or a suitable solvent like methanol.

  • Injection: Inject a defined volume of the sample solution onto the column.

  • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Rationale: This method is adept at separating closely related impurities that may arise during synthesis, such as isomers or dehalogenated byproducts. The use of a gradient elution allows for the effective separation of compounds with a range of polarities.

Visualizing the HPLC Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector UV/Electrochemical Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity Analytical_Workflow cluster_sample Sample cluster_techniques Analytical Techniques cluster_results Results Sample 2-Bromo-4-fluoro-N-methylaniline hydrochloride HPLC HPLC (Purity) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (Molecular Weight, Isotopic Pattern) Sample->MS Purity High Purity Confirmed HPLC->Purity Structure Structure Verified NMR->Structure MS->Structure Alternative_Selection Target Target Molecule Requirements CrossCoupling Cross-Coupling Needed? Target->CrossCoupling NMethyl N-Methyl Group Needed Early? CrossCoupling->NMethyl Yes Other Consider Other Alternatives CrossCoupling->Other No PrimaryAmine Primary Amine Needed? NMethyl->PrimaryAmine No UseTarget Use 2-Bromo-4-fluoro-N-methylaniline HCl NMethyl->UseTarget Yes UseBromoFluoro Use 2-Bromo-4-fluoroaniline PrimaryAmine->UseBromoFluoro Yes PrimaryAmine->Other No UseFluoroMethyl Use 4-Fluoro-N-methylaniline

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Bromo-4-fluoro-N-methylaniline hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Confirmation in Pharmaceutical Development

In the landscape of pharmaceutical development, the precise structural characterization of an active pharmaceutical ingredient (API) is a cornerstone of safety, efficacy, and regulatory compliance. An erroneous structural assignment can lead to wasted resources, failed clinical trials, and potential patient harm. The challenge is amplified when dealing with synthetic intermediates and final APIs that have closely related positional isomers, which may co-exist as impurities from the synthesis process.

This guide provides an in-depth, practical comparison of analytical techniques to definitively confirm the structure of 2-Bromo-4-fluoro-N-methylaniline hydrochloride (Target Compound). To illustrate the power and necessity of a multi-pronged analytical approach, we will compare it directly with its positional isomer, 4-Bromo-2-fluoro-N-methylaniline hydrochloride (Isomeric Competitor). The successful differentiation of these two molecules serves as a robust case study for establishing a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

The Challenge: Differentiating Positional Isomers

The synthesis of substituted anilines can sometimes yield a mixture of isomers. For instance, the bromination of a fluoro-N-methylaniline precursor could potentially result in bromine substitution at different positions on the aromatic ring. This necessitates analytical methods that are sensitive to the specific arrangement of atoms.

G Target 2-Bromo-4-fluoro-N-methylaniline HCl (Target Compound) Challenge Analytical Challenge: Unambiguous Differentiation Target->Challenge Isomer 4-Bromo-2-fluoro-N-methylaniline HCl (Isomeric Competitor) Isomer->Challenge

Caption: The core analytical challenge: distinguishing the target compound from its positional isomer.

Part 1: Mass Spectrometry – A First Pass Assessment

Mass Spectrometry (MS) is an indispensable tool for determining the molecular weight of a compound. Coupled with liquid chromatography (LC-MS), it is a primary method for impurity profiling.[1]

Causality of Experimental Choices: For these amine hydrochloride salts, Electrospray Ionization (ESI) in positive ion mode is the method of choice. The acidic nature of the salt ensures the amine is readily protonated, yielding a strong signal for the molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the elemental composition.

Expected Results: Both 2-Bromo-4-fluoro-N-methylaniline (C₇H₇BrFN) and its isomer have the same molecular formula and thus the same exact mass. The presence of a bromine atom provides a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two prominent peaks in the mass spectrum separated by 2 m/z units (M+ and M+2) of nearly equal intensity.[2] This pattern is a tell-tale sign of a monobrominated compound.

FeatureExpected Observation for Both IsomersRationale
Molecular Formula C₇H₈BrFN⁺ (as hydrochloride)Confirmed by HRMS.
Monoisotopic Mass 203.9847 (for the free base)Calculated for C₇H₇⁷⁹BrFN.
Isotopic Pattern Two peaks at ~m/z 204 and 206 of ~1:1 ratioCharacteristic of a single bromine atom.[2]

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) can sometimes differentiate isomers by inducing fragmentation and analyzing the resulting daughter ions.[3] However, for positional isomers of this type, the fragmentation patterns are often very similar, as the primary cleavages (e.g., loss of the methyl group, loss of HBr) may not be significantly influenced by the substituent positions. While minor differences in ion abundances might be observed, relying solely on MS/MS for definitive identification is often insufficient and lacks the required robustness for regulatory submission.

Conclusion for Mass Spectrometry: MS is excellent for confirming molecular weight and elemental composition and for flagging the presence of a monobrominated species. It is, however, generally insufficient on its own to reliably distinguish between the 2-Bromo-4-fluoro and 4-Bromo-2-fluoro positional isomers.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure in solution.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the precise connectivity and spatial relationships of atoms.

¹H NMR: Unraveling the Aromatic Substitution Pattern

The key to differentiating the two isomers lies in the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons. The fluorine and hydrogen atoms on the ring will couple to each other with characteristic coupling constants (J-values).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Target: 2-Bromo-4-fluoro-N-methylaniline Isomer: 4-Bromo-2-fluoro-N-methylaniline
Aromatic Protons: Aromatic Protons:
~7.4 ppm (dd, 1H, J ≈ 8.8, 2.9 Hz)~7.2 ppm (dd, 1H, J ≈ 8.5, 2.0 Hz)
~7.1 ppm (ddd, 1H, J ≈ 8.8, 8.8, 2.9 Hz)~7.0 ppm (t, 1H, J ≈ 8.5 Hz)
~6.8 ppm (dd, 1H, J ≈ 8.8, 5.0 Hz)~6.8 ppm (dd, 1H, J ≈ 10.5, 8.5 Hz)
N-Methyl Protons: N-Methyl Protons:
~2.8 ppm (s, 3H)~2.8 ppm (s, 3H)
N-H Proton: N-H Proton:
Broad singlet, exchangeable with D₂OBroad singlet, exchangeable with D₂O

Note: These are predicted values. Actual chemical shifts can vary based on concentration and exact sample conditions.

Expert Analysis of ¹H NMR Data: The crucial difference lies in the coupling patterns of the three aromatic protons.

  • For the Target Compound (2-Bromo, 4-fluoro):

    • The proton at C6 (adjacent to the N-methylamino group) will be a doublet of doublets, split by the neighboring proton at C5 (ortho coupling, J ≈ 8.8 Hz) and the fluorine at C4 (meta coupling, J ≈ 5.0 Hz).

    • The proton at C5 will be a triplet of doublets (or ddd), split by two ortho protons and one meta fluorine.

    • The proton at C3 (adjacent to the bromine) will be a doublet of doublets, split by the fluorine at C4 (ortho coupling, J ≈ 8.8 Hz) and the proton at C5 (meta coupling, J ≈ 2.9 Hz).

  • For the Isomeric Competitor (4-Bromo, 2-fluoro):

    • The fluorine atom at C2 dramatically influences the pattern. The proton at C3 will show a large ortho coupling to the fluorine (J ≈ 10.5 Hz).

    • The proton at C5 will appear as a triplet due to coupling with two neighboring aromatic protons.

    • The proton at C6 will be a doublet of doublets.

The unique set of J-values and multiplicities for each isomer provides a definitive structural fingerprint.

¹³C NMR: Confirming the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework. The chemical shifts are highly sensitive to the electronic effects of the substituents (Br, F, NHMe). Furthermore, carbon-fluorine coupling (¹JCF, ²JCF, ³JCF) provides an additional layer of confirmation.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Carbon PositionTarget: 2-Bromo-4-fluoro-N-methylaniline (Predicted δ, ppm)Isomer: 4-Bromo-2-fluoro-N-methylaniline (Predicted δ, ppm)Key Differentiator
C1 (-NHMe) ~145 (d, J ≈ 2 Hz)~135 (d, J ≈ 12 Hz)Large ²JCF in Isomer
C2 ~110 (d, J ≈ 2 Hz)~155 (d, J ≈ 245 Hz) Direct C-F bond (large ¹JCF)
C3 ~120 (d, J ≈ 8 Hz)~115 (d, J ≈ 4 Hz)
C4 ~158 (d, J ≈ 240 Hz) ~112 (d, J ≈ 2 Hz) Direct C-F bond vs. C-Br bond
C5 ~118 (d, J ≈ 22 Hz)~130 (d, J ≈ 6 Hz)
C6 ~115 (d, J ≈ 8 Hz)~125 (d, J ≈ 3 Hz)
-CH₃ ~30~30

Note: These are predicted values from modeling software. The most important aspect is the relative shifts and the C-F coupling constants.

Expert Analysis of ¹³C NMR Data: The ¹³C NMR spectrum provides the most unequivocal evidence. The carbon atom directly bonded to the fluorine atom will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet.

  • In the Target Compound , this large doublet will be observed for C4 at around 158 ppm.

  • In the Isomeric Competitor , this large doublet will be at C2 , shifted upfield to around 155 ppm due to the different substitution pattern.

This single, dramatic difference in the ¹³C NMR spectrum is sufficient to definitively assign the structure.

G cluster_0 Overall Analytical Workflow Start Sample of 'X'-Bromo-'Y'-fluoro-N-methylaniline HCl MS LC-HRMS Analysis Start->MS NMR 1H and 13C NMR Analysis Start->NMR Result_MS Confirm MW, Elemental Formula & presence of one Br atom MS->Result_MS XRAY Single Crystal X-Ray Diffraction NMR->XRAY Optional, for absolute confirmation Result_NMR Definitive Isomer Identification via Coupling Constants (J) NMR->Result_NMR Result_XRAY Absolute Structural Confirmation XRAY->Result_XRAY Result_MS->NMR Informs NMR Conclusion Structure Confirmed Result_NMR->Conclusion Result_XRAY->Conclusion

Caption: A self-validating workflow for structural confirmation.

Part 3: X-ray Crystallography – The Ultimate Confirmation

For an API, obtaining a single-crystal X-ray diffraction structure is the gold standard, providing an unambiguous 3D map of the atoms in the solid state.[5]

Causality of Experimental Choices: The primary challenge is growing a diffraction-quality single crystal. For hydrochloride salts, slow evaporation from a suitable solvent system is a common starting point. A solvent/anti-solvent system (e.g., dissolving in methanol and slowly adding diethyl ether) can also be effective.[6] The goal is to allow the molecules to pack into a highly ordered crystal lattice slowly.

Expected Results: A successful X-ray crystallographic analysis will provide:

  • Unambiguous confirmation of the connectivity, including the exact positions of the bromine and fluorine atoms.

  • Precise bond lengths and angles.

  • Information on the crystal packing and intermolecular interactions (e.g., hydrogen bonding involving the ammonium proton and the chloride anion).

While powerful, X-ray crystallography is not always feasible due to difficulties in obtaining suitable crystals and is a lower-throughput technique compared to NMR. It is often reserved for the final confirmation of the lead candidate or when absolute stereochemistry must be determined.

Experimental Protocols

Protocol 1: LC-MS Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the hydrochloride salt and dissolve in 1 mL of a 50:50 acetonitrile:water mixture to create a 1 mg/mL stock solution. Further dilute to ~1-10 µg/mL for analysis.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization: ESI Positive Mode.

    • Analyzer: TOF or Orbitrap.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the hydrochloride salt in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice as it readily dissolves hydrochloride salts and its residual proton peak does not typically interfere with the aromatic region.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire at least 16 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire several thousand scans (overnight acquisition may be necessary for good signal-to-noise).

    • Use proton decoupling.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.

Protocol 3: Single Crystal Growth
  • Screening: Dissolve 5-10 mg of the compound in a minimal amount of various polar solvents (e.g., methanol, ethanol, acetone) in small, clean vials.

  • Slow Evaporation: Cover the vials with a cap containing a few pinholes and leave undisturbed in a vibration-free area for several days to weeks.

  • Solvent/Anti-Solvent Diffusion: In a small vial, carefully layer a less polar "anti-solvent" (e.g., diethyl ether, hexane) on top of a concentrated solution of the compound in a polar solvent (e.g., methanol). Crystals may form at the interface.

  • Crystal Selection: Once suitable crystals (clear, well-defined shape) have formed, carefully remove one with a loop for analysis by a crystallographer.

Conclusion: A Hierarchy of Confidence

The structural confirmation of this compound is a clear demonstration of the power of a tiered analytical approach.

  • Mass Spectrometry provides essential but insufficient evidence, confirming the molecular formula.

  • ¹H NMR offers strong, often definitive, proof by resolving the unique coupling patterns of the aromatic protons.

  • ¹³C NMR provides the most unequivocal evidence in solution, with the position of the large carbon-fluorine doublet acting as an indisputable marker.

  • X-ray Crystallography serves as the ultimate, absolute confirmation in the solid state.

By systematically applying these techniques, researchers can build a self-validating dossier of evidence that ensures the correct structure is carried forward, safeguarding the integrity of the drug development process.

References

A Senior Application Scientist's Guide to Differentiating Positional Isomers of Bromo-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a chemical scaffold, often exhibit markedly different pharmacological, toxicological, and physicochemical properties. The bromo-fluoro-N-methylaniline scaffold is a key intermediate in the synthesis of various bioactive molecules. Consequently, the ability to unambiguously differentiate its positional isomers is a critical analytical challenge.

This guide provides a comprehensive comparison of robust analytical methodologies for the differentiation of bromo-fluoro-N-methylaniline positional isomers, leveraging the power of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices and present self-validating protocols designed for clarity and reproducibility.

The Challenge: Subtle Differences, Significant Consequences

The core analytical difficulty in distinguishing positional isomers lies in their identical mass and elemental composition. For bromo-fluoro-N-methylaniline, isomers such as 2-bromo-4-fluoro-N-methylaniline, 4-bromo-2-fluoro-N-methylaniline, and others, will produce the same molecular ion in a mass spectrometer, rendering simple mass analysis insufficient for identification. Chromatographic and spectroscopic techniques that are sensitive to the spatial arrangement of atoms are therefore essential.

Orthogonal Approaches for Unambiguous Identification

To achieve confident isomer differentiation, we employ two powerful and complementary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for separation and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alliance of Separation and Detection

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1][2][3] The gas chromatograph separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase, while the mass spectrometer provides mass information and characteristic fragmentation patterns.

The Rationale for GC-MS:

The choice of GC-MS is predicated on its ability to separate isomers based on subtle differences in their boiling points and polarities, which are influenced by the positions of the bromine, fluorine, and N-methyl groups on the aniline ring. Following separation, the mass spectrometer fragments the eluted isomers in a reproducible manner, generating a unique "fingerprint" for each.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the bromo-fluoro-N-methylaniline isomer mixture in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve a final concentration of approximately 10 µg/mL.

2. GC Method:

  • Injector: Set to 250°C in splitless mode.

  • Column: A 30 m x 0.25 mm ID capillary column with a 0.25 µm film of a mid-polarity stationary phase, such as 5% phenyl-polydimethylsiloxane, is recommended to effectively resolve aromatic positional isomers.[2]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/minute.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

3. MS Method:

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Data Presentation: GC-MS Results

The following table summarizes the expected retention times and key fragmentation ions for three representative positional isomers of bromo-fluoro-N-methylaniline.

IsomerRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-Bromo-4-fluoro-N-methylaniline10.2203/205188/190, 109, 82
4-Bromo-2-fluoro-N-methylaniline10.5203/205188/190, 123, 95
5-Bromo-2-fluoro-N-methylaniline10.8203/205188/190, 109, 82

Note: The presence of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.[2]

Diagram: GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve Isomer Mixture in Solvent prep2 Dilute to Working Concentration prep1->prep2 gc_inj Injection prep2->gc_inj 1 µL gc_col Capillary Column Separation gc_inj->gc_col ms_ion Electron Ionization (70 eV) gc_col->ms_ion Eluted Isomers ms_frag Fragmentation ms_ion->ms_frag ms_det Detection ms_frag->ms_det data_analysis Data Analysis: - Retention Time - Fragmentation Pattern ms_det->data_analysis Mass Spectra

Caption: Workflow for the differentiation of bromo-fluoro-N-methylaniline isomers using GC-MS.

Discussion of GC-MS Results:

The separation of isomers is achieved due to differences in their intermolecular interactions with the stationary phase. The elution order is influenced by factors such as dipole moment and steric hindrance. Following separation, the mass spectrometer provides crucial structural information. The molecular ion peak confirms the molecular weight of the isomers. More importantly, the fragmentation patterns, which arise from the breaking of specific bonds within the molecule upon electron impact, are highly diagnostic.[4][5][6] The relative positions of the substituents direct the fragmentation pathways, leading to unique sets of fragment ions for each isomer. For instance, the loss of a methyl group (-15 amu) or a bromine atom (-79/81 amu) are common fragmentation pathways. The specific m/z values and their relative intensities in the mass spectrum serve as a reliable fingerprint for each positional isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled technique for determining the precise connectivity and spatial arrangement of atoms in a molecule.[7][8][9] For differentiating positional isomers of substituted aromatic compounds, ¹H and ¹³C NMR are particularly powerful.[7]

The Rationale for NMR:

The chemical environment of each proton and carbon atom in the bromo-fluoro-N-methylaniline molecule is unique and is exquisitely sensitive to the positions of the substituents. This results in distinct chemical shifts, coupling patterns, and numbers of signals for each isomer.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[7]

2. NMR Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Key parameters to analyze: chemical shifts (δ) of aromatic protons, splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J-values).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Key parameter to analyze: the number of distinct aromatic carbon signals.

Data Presentation: ¹H NMR Comparative Data

The following table highlights the expected distinguishing features in the aromatic region of the ¹H NMR spectra for three representative isomers.

IsomerExpected Aromatic Proton SignalsKey Differentiating Features
2-Bromo-4-fluoro-N-methylaniline3 signalsDistinct coupling constants (ortho, meta, para to each other and to F).
4-Bromo-2-fluoro-N-methylaniline3 signalsDifferent chemical shifts and coupling patterns compared to the 2-bromo-4-fluoro isomer due to the altered electronic environment.
2-Bromo-5-fluoro-N-methylaniline3 signalsUnique set of chemical shifts and coupling constants reflecting the different substituent positions.

Diagram: Logical Flow for NMR-Based Isomer Differentiation

NMR_Logic cluster_nmr NMR Spectroscopy cluster_analysis Spectral Interpretation start Isomer Mixture h1_nmr ¹H NMR Analysis start->h1_nmr c13_nmr ¹³C NMR Analysis start->c13_nmr h1_analysis Analyze: - Chemical Shifts (δ) - Splitting Patterns - Coupling Constants (J) h1_nmr->h1_analysis c13_analysis Analyze: - Number of unique  aromatic signals c13_nmr->c13_analysis decision Compare spectral data to expected patterns h1_analysis->decision c13_analysis->decision isomer1 Isomer A Identified decision->isomer1 Pattern Match 1 isomer2 Isomer B Identified decision->isomer2 Pattern Match 2 isomer3 Isomer C Identified decision->isomer3 Pattern Match 3

Caption: Decision-making workflow for isomer identification using ¹H and ¹³C NMR spectroscopy.

Discussion of NMR Results:

The ¹H NMR spectrum provides a wealth of information for isomer differentiation. The chemical shifts of the aromatic protons are influenced by the electron-donating or -withdrawing effects of the substituents. More definitively, the spin-spin coupling between adjacent (ortho), meta, and para protons results in characteristic splitting patterns and J-values.[7] For example, ortho-coupling constants are typically in the range of 7-10 Hz, while meta-couplings are smaller (2-3 Hz) and para-couplings are often close to 0 Hz. The coupling of protons to the fluorine atom (¹⁹F is a spin-1/2 nucleus) provides an additional layer of structural information.

The ¹³C NMR spectrum offers a simpler, yet powerful, means of differentiation based on molecular symmetry. The number of unique signals in the aromatic region of the spectrum corresponds to the number of chemically non-equivalent carbon atoms. Different positional isomers will often have different degrees of symmetry, leading to a different number of aromatic carbon signals, providing a clear diagnostic tool.

Conclusion: A Synergistic Approach for Confident Assignment

The differentiation of positional isomers of bromo-fluoro-N-methylaniline is a critical task that demands a multi-faceted analytical approach. While GC-MS provides excellent separation and characteristic fragmentation patterns, NMR spectroscopy offers unparalleled detail regarding the specific atomic connectivity and spatial relationships within the molecule. By employing these techniques in a complementary fashion, researchers, scientists, and drug development professionals can achieve unambiguous and confident identification of these crucial chemical entities. The self-validating nature of these orthogonal methods ensures the scientific integrity of the structural assignments, a cornerstone of rigorous chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Comparative Study of Functionalized Anilines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the Aniline Scaffold

The aniline scaffold is a cornerstone in the edifice of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals is a testament to its synthetic tractability and its remarkable versatility as a pharmacophore.[1][2][3][4] From kinase inhibitors in oncology to antibiotics and anti-inflammatory agents, the aniline motif has proven to be a privileged structure, enabling crucial interactions with biological targets.[2][5][6] However, the very electronic properties that make aniline a valuable building block also render it a metabolic liability. This guide provides a comparative analysis of strategies employed in contemporary drug discovery to mitigate the inherent risks associated with the aniline scaffold, focusing on targeted functionalization and isosteric replacement, supported by experimental data and detailed protocols.

PART 1: The Aniline "Structural Alert": Acknowledging the Metabolic Challenge

In the lexicon of drug discovery, "structural alerts" are chemical motifs with a known propensity for metabolic activation into reactive, toxic species.[7][8] The aniline moiety is arguably one of the most notorious of these alerts.[7] A significant fraction of drugs that have been withdrawn from the market or carry black-box warnings contain this substructure, often due to idiosyncratic adverse drug reactions (IADRs) such as drug-induced liver injury (DILI).[7][8][9]

The primary mechanism of aniline-induced toxicity involves oxidative metabolism by cytochrome P450 (CYP450) enzymes in the liver.[8][9] This bioactivation process transforms the relatively benign aniline into highly electrophilic intermediates, such as quinone-imines.[9] These reactive metabolites can then form covalent bonds with cellular macromolecules, including proteins and DNA, disrupting their function and triggering cellular damage and immune responses.[1][8]

G cluster_0 Hepatic Bioactivation of Aniline Aniline Aniline-Containing Drug CYP450 Cytochrome P450 (Oxidation) Aniline->CYP450 Metabolism ReactiveMetabolite Reactive Metabolite (e.g., Quinone-imine) CYP450->ReactiveMetabolite Adduct Covalent Adduct Formation ReactiveMetabolite->Adduct Macromolecule Cellular Macromolecules (Proteins, DNA) Macromolecule->Adduct Toxicity Cellular Damage & Toxicity (IADRs) Adduct->Toxicity

Caption: Metabolic pathway of aniline bioactivation leading to cellular toxicity.

PART 2: A Comparative Analysis of Mitigation Strategies

To circumvent the metabolic liabilities of anilines, medicinal chemists employ two primary strategies: direct functionalization of the aniline ring and complete isosteric replacement of the motif. The choice between these approaches depends on the specific structure-activity relationship (SAR) of the compound, the role of the aniline in target binding, and the synthetic feasibility.

Strategy 1: Functionalization of the Aniline Core

Late-stage functionalization allows for the modification of the electronic properties of the aniline ring to disfavor oxidative metabolism.[10] The overarching principle is to reduce the electron density of the aromatic system, thereby making it less susceptible to CYP450-mediated oxidation.

  • Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -NO2, -CF3, halogens) onto the aniline ring is a common tactic. These groups pull electron density away from the ring, increasing its oxidation potential. Studies have shown that this can have a beneficial, albeit sometimes modest, effect on reducing the formation of reactive metabolites.[11] For instance, the introduction of electron-withdrawing functionality on certain aniline series was found to be less effective at preventing glutathione (GSH) conjugate formation than converting the arene core to a heterocycle.[11] However, in other contexts, such as with chlorothalonil derivatives, an electron-withdrawing NO2 group was found to play a unique role in enhancing fungicidal activity.[12]

  • Heteroaromatic Amines: Replacing the phenylamine with a nitrogen-containing heteroarylamine (e.g., aminopyridine, aminopyrimidine) is another effective strategy. A systematic study demonstrated that this conversion results in a lower abundance of GSH conjugates, indicating reduced reactive metabolite formation.[11][13] The observed order of decreased bioactivation was phenyl > pyrimidine ≈ pyridine > pyridazine.[11][13]

Strategy 2: Isosteric Replacement—Moving Beyond the Flatland

Isosteric replacement aims to preserve the essential biological activity of the parent molecule while improving its disposition and safety profile.[7][9] Given the well-documented issues with anilines, replacing the entire motif with a metabolically robust mimic is an increasingly popular and powerful strategy. The focus has shifted towards saturated, three-dimensional structures that increase the fraction of sp³-hybridized carbons (Fsp³), a property often associated with improved drug-like characteristics and metabolic stability.[9]

Below is a comparative table of prominent aniline isosteres:

IsostereKey FeaturesAdvantagesChallenges
Aniline (Baseline) Planar, electron-rich, synthetically versatile.Well-established chemistry, common pharmacophore.Prone to oxidative metabolism, formation of reactive metabolites, potential for toxicity.[7][8][9]
Bicyclo[1.1.1]pentylamine (BCPA) Rigid, linear, sp³-rich scaffold.[2]Excellent metabolic stability, increases Fsp³ and three-dimensionality, can mimic para-substituted anilines.[2][9]Limited commercial availability of precursors, synthetic methods are still evolving.[7]
Bicyclo[2.2.2]octylamine (BCOA) Larger, rigid, sp³-rich scaffold.Metabolically robust, increases molecular complexity and novelty.[7][9]Can significantly alter molecular shape and size, potentially disrupting target binding.
Aminonorbornanes (aminoNBs) Strained bicyclic system.Improved metabolic profiles compared to aniline counterparts, accessible via strain-driven photochemical synthesis.[7][9]Current synthetic methods primarily yield para-substituted mimics, limiting diversity.[7][9]
Cubane Amine (CUBA) Highly strained, cage-like structure.Maximizes three-dimensionality, metabolically stable.[9]Synthetically challenging and costly to access.[7]

The rationale for moving to these sp³-rich isosteres is clear: they are more resistant to the formation of reactive metabolites and CYP-inhibition.[9] Initial stability assays in rat and human liver microsomes have confirmed that isosteres like aminonorbornanes generally exhibit improved metabolic profiles compared to their aniline counterparts.[9]

PART 3: Case Study in Drug Discovery: Anilines as Kinase Inhibitors

The anilino-pyrimidine and anilino-quinazoline scaffolds are foundational in the development of protein kinase inhibitors, a critical class of anticancer drugs.[5][14][15] In many of these inhibitors, the aniline moiety inserts into the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions.

  • Structure-Activity Relationship (SAR): The functionalization of the aniline ring is crucial for modulating both potency and selectivity.[5] Even minor changes to the substituents on the aniline can switch the selectivity profile of an inhibitor between different kinases, such as EGFR, VEGFR2, or Src.[5][14][15] This highlights the dual role of functionalization: it not only serves to mitigate metabolic liabilities but is also a critical tool for fine-tuning the pharmacological profile of the drug candidate.[4]

G cluster_1 Kinase Signaling Pathway & Inhibition ATP ATP Kinase Protein Kinase (Active Site) ATP->Kinase Substrate Substrate Protein Kinase->Substrate binds PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Signal Downstream Signaling PhosphoSubstrate->Signal Inhibitor Anilinoquinazoline Inhibitor Inhibitor->Kinase blocks ATP binding

Caption: Mechanism of action for an aniline-based kinase inhibitor.

PART 4: Essential Experimental Protocols

Validating the metabolic stability and safety profile of novel functionalized anilines or their isosteres is a critical step in drug development. The following protocols provide a framework for these essential evaluations.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of metabolism of a test compound upon incubation with HLM, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • 0.5 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH-A/B)

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance and a low-clearance compound)

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the main incubation mixture (for a 200 µL final volume) by combining potassium phosphate buffer, HLM (final concentration 0.5 mg/mL), and water.

  • Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM). To initiate the metabolic reaction, add the pre-warmed NADPH regenerating system. For the T=0 min time point and negative controls (-NADPH), add buffer instead of the NADPH system.

  • Time Points: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN with an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k).

G start Prepare Incubation Mixture (HLM, Buffer, Compound) pre_warm Pre-warm at 37°C start->pre_warm initiate Initiate Reaction (Add NADPH) pre_warm->initiate incubate Incubate at 37°C (Take Time Points) initiate->incubate quench Quench Reaction (Add Cold ACN) incubate->quench process Centrifuge & Transfer Supernatant quench->process analyze LC-MS/MS Analysis process->analyze end Calculate t½ and Intrinsic Clearance analyze->end

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Objective: To detect and identify the formation of electrophilic reactive metabolites by trapping them with glutathione (GSH), a nucleophilic tripeptide.[11][13]

Materials:

  • Same as Protocol 1, with the addition of Glutathione (GSH) reduced ethyl ester.

Procedure:

  • Incubation Setup: The setup is similar to the HLM stability assay. Prepare incubations containing HLM (1 mg/mL), test compound (e.g., 10-50 µM), and GSH (1-5 mM) in phosphate buffer.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a fixed time, typically 60 minutes.

  • Quenching and Processing: Quench the reaction with cold ACN and process the samples as described previously.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Search for the predicted mass of the GSH-conjugate (Mass of Parent Compound + Mass of GSH). Use data-dependent scanning to acquire fragmentation data (MS/MS) to confirm the structure of the adduct.

Causality: The presence of a GSH adduct is direct evidence of the formation of an electrophilic reactive metabolite. This assay is a self-validating system; if no reactive species are formed, no adduct will be detected. This provides higher confidence in the safety profile of a modified aniline or its isostere.

Conclusion and Future Outlook

The aniline scaffold, while immensely useful, presents a significant metabolic challenge in drug discovery. The formation of toxic reactive metabolites is a persistent safety concern that necessitates innovative chemical strategies.[11] This guide has compared the two primary approaches: strategic functionalization to modulate electronic properties and isosteric replacement with metabolically stable, three-dimensional mimics.

The data strongly suggest that while ring functionalization can be effective, the most robust strategy for de-risking aniline-containing leads is often isosteric replacement.[9] The development of novel, sp³-rich bioisosteres like bicyclo[1.1.1]pentylamines and aminonorbornanes represents a significant step forward in designing safer medicines.[2][7][9]

The future of this field will likely focus on two key areas:

  • Expansion of the Isostere Toolbox: The development of new synthetic methodologies will be crucial to provide access to a wider diversity of aniline isosteres, moving beyond simple para-mimics to address more complex substitution patterns.[7]

  • Predictive Toxicology: Improving in silico models to accurately predict metabolic bioactivation will allow researchers to prioritize the synthesis of compounds with more favorable safety profiles from the outset.

By combining thoughtful design, modern synthetic chemistry, and rigorous experimental validation, researchers can continue to harness the power of the aniline pharmacophore while engineering out its inherent liabilities, ultimately leading to the development of safer and more effective therapeutics.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 2-Bromo-4-fluoro-N-methylaniline hydrochloride is foundational to discovery. However, our responsibility extends beyond synthesis and application to the safe and compliant management of chemical waste. This guide provides a comprehensive, technically grounded protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental stewardship. The procedures outlined here are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and scientific integrity.

Hazard Profile & Risk Assessment: Understanding the Compound

This compound (CAS No. 1216913-11-9) is a halogenated aromatic amine.[1][2][3] While specific toxicity data for this exact compound is limited, the molecular structure necessitates a cautious approach based on well-documented hazards of analogous compounds.

  • Health Hazards: Based on safety data for structurally similar chemicals, this compound is presumed to be harmful if swallowed, inhaled, or in contact with skin.[4][5][6] It is classified as a skin and serious eye irritant and may cause respiratory irritation.[6][7] Aromatic amines as a class are noted for potential health risks, requiring careful handling to avoid exposure.[8]

  • Environmental Hazards: As a halogenated organic compound, improper disposal poses a significant environmental risk. These compounds can persist in the environment and require specialized treatment to prevent the formation of toxic byproducts during degradation or incineration.[9][10]

  • Regulatory Classification: Due to the presence of a carbon-halogen bond, this compound is classified as a Halogenated Organic Compound .[11][12] This classification is critical as it dictates the specific waste stream and disposal pathway required by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[9][13]

Property Information Source(s)
Chemical Name This compound[1][2]
CAS Number 1216913-11-9[1][3]
Molecular Formula C₇H₈BrClFN[1]
Anticipated Hazards Harmful (Oral, Dermal, Inhalation), Skin/Eye Irritant, Respiratory Irritant[4][6][7]
Waste Classification Hazardous Waste, Halogenated Organic Waste[10][11][14]

Core Directive: The Principle of Waste Segregation

The single most important principle in disposing of this compound is strict waste segregation . Halogenated organic wastes must never be mixed with non-halogenated organic wastes, aqueous wastes, or general laboratory trash.[14][15]

Causality: The rationale for this segregation is rooted in the final disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration.[9] This process requires specialized equipment, including scrubbers, to neutralize the acidic gases (e.g., hydrogen bromide, hydrogen fluoride) produced during combustion. Mixing halogenated compounds into non-halogenated solvent streams can damage standard incinerators and lead to the release of corrosive pollutants and highly toxic byproducts like dioxins.[9][10]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

All handling and disposal procedures must be conducted while wearing appropriate PPE to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Given that some aromatic amines can permeate common glove materials, it is advisable to double-glove if handling significant quantities or for prolonged periods.[8]

  • Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[4][16]

  • Skin and Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.[10]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.[10]

Step-by-Step Disposal Protocol

This protocol applies to the chemical in its pure form as well as contaminated materials (e.g., filter paper, silica gel, contaminated vials).

Step 1: Container Selection

  • Select a dedicated, leak-proof waste container compatible with halogenated organic compounds.[10][15] A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.

  • Never use metal containers for storing corrosive materials or amine-containing waste.[15]

Step 2: Labeling

  • The container must be clearly and accurately labeled before any waste is added.[14] The label must include, at a minimum:

    • The words "Hazardous Waste" [10]

    • The words "Halogenated Organic Waste" [10][14]

    • The full chemical name: "this compound" and any other halogenated compounds in the container.[10]

Step 3: Waste Collection

  • Solid Waste: Carefully transfer the solid this compound and any contaminated disposable lab supplies (e.g., weighing paper, gloves, contaminated silica gel) into the designated solid halogenated waste container.[14]

  • Aqueous Waste: Aqueous solutions containing this compound must be collected separately in a designated liquid halogenated waste container.[14] Do not discharge to the sanitary sewer system.[15][17]

  • Organic Solvent Waste: Solutions of this compound in organic solvents should be collected in a designated liquid halogenated organic waste container.

Step 4: Storage

  • Keep the waste container tightly sealed when not in use.[16][18]

  • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents and acids.[4][5][15]

  • Ensure the storage area has secondary containment to capture any potential leaks.

Step 5: Final Disposal

  • Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never attempt to treat or dispose of this chemical waste yourself. Disposal must be conducted at an approved waste disposal plant.[4][19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_action Action: Segregation & Collection cluster_final Finalization for Disposal start Waste Generation (Pure compound or contaminated material) identify 1. Identify as Hazardous - Halogenated Aromatic Amine start->identify ppe 2. Select Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood Use) identify->ppe segregate 3. Segregate Waste Stream Is waste solid, aqueous, or organic solvent? ppe->segregate solid_container Collect in 'Solid Halogenated Waste' Container segregate->solid_container Solid liquid_container Collect in 'Liquid Halogenated Waste' Container segregate->liquid_container Liquid label_container 4. Containerize & Label Correctly - 'Hazardous Waste' - 'Halogenated Organic Waste' - Full Chemical Name(s) solid_container->label_container liquid_container->label_container store 5. Store Securely in Satellite Accumulation Area label_container->store ehs 6. Arrange Pickup via EHS for Approved Disposal store->ehs

Caption: Disposal workflow for 2-Bromo-4-fluoro-N-methylaniline HCl.

Emergency Procedures: Spills and Exposure

Minor Spill:

  • Alert personnel in the immediate vicinity.[14]

  • Ensure work is conducted in a fume hood and proper PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[4][18]

  • Carefully sweep or scoop the absorbed material into the designated solid halogenated hazardous waste container.[16]

  • Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[4][7][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][7]

By adhering to these scientifically sound and regulation-aligned procedures, you contribute to a safe and responsible laboratory environment, building a foundation of trust in our collective commitment to safety and environmental health.

References

Navigating the Safe Handling of 2-Bromo-4-fluoro-N-methylaniline Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard: A Synthesis of Analog Data

Substituted anilines as a class of compounds warrant careful handling due to their potential toxicity.[2] Data from analogous compounds such as 4-bromo-2-fluoro-N-methylaniline hydrochloride and other related structures suggest that 2-Bromo-4-fluoro-N-methylaniline hydrochloride should be treated as a hazardous substance.[3]

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[3][4][5][6]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[3][6]

Aromatic amines, in general, can be absorbed through the skin and may cause systemic effects.[7][8] Therefore, a comprehensive approach to personal protection is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles or a face shieldNitrile or neoprene gloves (double-gloving recommended)Fully buttoned lab coatNIOSH-approved respirator with organic vapor cartridges if not in a fume hood
Conducting reactions Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Purification (e.g., chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Handling spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronNIOSH-approved respirator with organic vapor cartridges and particulate filter

This decision-making process for PPE selection can be visualized as follows:

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Identify Operation: Handling 2-Bromo-4-fluoro- N-methylaniline HCl Assess_Exposure Assess Potential Exposure Routes: Inhalation, Dermal, Eye Start->Assess_Exposure Engineering_Controls Use Engineering Controls? (e.g., Fume Hood) Assess_Exposure->Engineering_Controls Hand_Protection Hand Protection: Nitrile/Neoprene Gloves (Double-gloving) Assess_Exposure->Hand_Protection Eye_Protection Eye/Face Protection: Chemical Splash Goggles +/- Face Shield Assess_Exposure->Eye_Protection Body_Protection Body Protection: Lab Coat +/- Chemical Resistant Apron Assess_Exposure->Body_Protection Respiratory Respiratory Protection: NIOSH-approved respirator Engineering_Controls->Respiratory No No_Respiratory Standard Lab Ventilation Engineering_Controls->No_Respiratory Yes

PPE Selection Workflow for Handling Aromatic Amines

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.

3.1. Preparation and Weighing:

  • Designated Area: All handling of solid this compound should be conducted within a designated area, such as a certified chemical fume hood or a glove box, to control potential dust inhalation.[9][10]

  • Decontamination: Before and after handling, decontaminate the balance and surrounding surfaces.

  • Dispensing: Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust.

  • Container Sealing: Immediately and securely seal the container after dispensing.

3.2. Solution Preparation and Reactions:

  • Ventilation: Always work within a properly functioning chemical fume hood.[9][10][11]

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed Systems: Whenever possible, use a closed system for reactions to prevent the release of vapors.

  • Temperature Control: Be mindful of reaction temperatures, as increased temperatures can lead to higher vapor pressures.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: Quench reactions carefully, especially if they are exothermic.

  • Extractions: Perform all extractions within the fume hood.

  • Solvent Removal: Use a rotary evaporator or other appropriate equipment within a ventilated enclosure to remove solvents.

Emergency Procedures: Be Prepared

4.1. Spills:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your supervisor and laboratory safety personnel.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[12]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.

4.2. First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6][13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6][12]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams. Keep it in a separate, clearly labeled, and sealed container.[12]

  • Container Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.[12]

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.